molecular formula C9H21NO B020786 N-(3-Methoxypropyl)pentan-1-amine CAS No. 111106-31-1

N-(3-Methoxypropyl)pentan-1-amine

Cat. No.: B020786
CAS No.: 111106-31-1
M. Wt: 159.27 g/mol
InChI Key: ZAAUEOJGRAIXHU-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)pentan-1-amine (CAS 1038236-59-7) is a secondary amine compound of significant interest in advanced organic synthesis and chemical research. With the molecular formula C9H21NO, this molecule integrates both a pentyl chain and a methoxypropyl moiety, making it a valuable building block for the development of more complex chemical architectures. Key Research Applications & Value: Organic Synthesis & Method Development: This amine serves as a prime substrate for studying and developing novel catalytic amination reactions. Its structure is well-suited for research into sustainable "borrowing hydrogen" methodologies, where inexpensive, abundant metal catalysts (e.g., iron) are used for the direct alkylation of amines with alcohols, an atom-economic and waste-minimizing process . Corrosion Science: Drawing from the known properties of its structural component, 3-Methoxypropylamine (MOPA), this compound may be investigated for its potential as a volatile corrosion inhibitor in steam condensate systems and other aqueous applications . Research can focus on its neutralizing capacity, distribution ratio, and thermal stability under various conditions. Chemical Intermediate: As a secondary amine, it functions as a versatile precursor in the synthesis of various derivatives, including polyamide resins, surfactants, and other specialty chemicals. Its structure suggests potential as a precursor in the development of compounds with bioactive properties for pharmacological research . Handling & Compliance: This product is intended For Research Use Only and is not approved for human, therapeutic, or veterinary diagnosis. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxypropyl)pentan-1-amine
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InChI

InChI=1S/C9H21NO/c1-3-4-5-7-10-8-6-9-11-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUEOJGRAIXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564244
Record name N-(3-Methoxypropyl)pentan-1-amine
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Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

111106-31-1
Record name N-(3-Methoxypropyl)-1-pentanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Methoxypropyl)pentan-1-amine
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Record name 1-Pentanamine, N-(3-methoxypropyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methoxypropyl)pentan-1-amine is a secondary amine featuring both an ether and a linear alkyl chain. This unique combination of functional groups suggests its potential utility in a variety of chemical applications, including as an intermediate in the synthesis of more complex molecules, as a corrosion inhibitor, or as a component in the formulation of specialty coatings and surfactants. An understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to effectively handle, utilize, and characterize this compound. This guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the underlying chemical principles that govern these characteristics.

Molecular Structure and Key Physicochemical Data

The structure of this compound consists of a pentyl group and a 3-methoxypropyl group attached to a central nitrogen atom. The presence of the nitrogen atom with its lone pair of electrons, the flexible alkyl chains, and the polar ether linkage all contribute to its specific physical and chemical behavior.

PropertyValueSource
Molecular Formula C₉H₂₁NOECHEMI[1]
Molecular Weight 159.27 g/mol ECHEMI[1]
CAS Number 111106-31-1ECHEMI[1]
Boiling Point 209.6 °CECHEMI[1]
Density 0.828 g/cm³ECHEMI[1]
Appearance Expected to be a liquid at room temperatureInferred from properties of similar aliphatic amines.[2][3]
Odor Likely a fishy or ammonia-like odorCharacteristic of aliphatic amines.[2][3]

Note: The boiling point and density data are sourced from a chemical supplier and should be considered as typical values. For mission-critical applications, experimental verification is recommended.

Theoretical Framework: Understanding the Physical Properties of Aliphatic Amines

The physical properties of this compound are dictated by the interplay of intermolecular forces. As a secondary amine, it can participate in hydrogen bonding, although to a lesser extent than primary amines due to the presence of only one N-H bond.[2][4] This hydrogen bonding capability leads to a significantly higher boiling point compared to alkanes of similar molecular weight, but generally lower than corresponding alcohols, as the O-H bond is more polar than the N-H bond.[2][3]

The solubility of amines is also governed by hydrogen bonding. Lower molecular weight aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds with water molecules.[2][3] However, as the hydrocarbon portion of the molecule increases in size, the hydrophobic character dominates, leading to decreased water solubility. Given the nine carbon atoms in this compound, it is expected to have limited solubility in water but good solubility in organic solvents.[2]

Experimental Determination of Physical Properties

For the precise characterization of this compound, the following experimental protocols are recommended.

Determination of Boiling Point

The boiling point is a critical physical constant for a liquid. The micro-boiling point or distillation method is suitable for this determination.[5][6]

Methodology: Micro-Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The setup should ensure that the sample is heated evenly.

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

  • Observation: The heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Sample_Prep Prepare Sample in Test Tube with Capillary Thiele_Tube_Setup Mount in Thiele Tube with Thermometer Sample_Prep->Thiele_Tube_Setup Heating Gently Heat Thiele Tube Thiele_Tube_Setup->Heating Begin Heating Observation Observe Continuous Bubbling Heating->Observation Cooling Remove Heat and Allow to Cool Observation->Cooling Record_BP Record Temperature at Liquid Re-entry Cooling->Record_BP

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Measurement of Density

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.[7][8]

Methodology: Density Measurement using a Pycnometer

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

  • Weighing: The filled pycnometer is weighed again.

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information about the polarity of the compound.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, such as water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent like ethanol or acetone.

  • Procedure: To a small amount of the sample (e.g., 0.1 mL) in a test tube, add the solvent dropwise with agitation. Observe whether the sample dissolves completely.

  • Interpretation:

    • Solubility in water suggests high polarity and the ability to form hydrogen bonds.

    • Solubility in 5% HCl is indicative of the basic nature of the amine, as it will form a water-soluble ammonium salt.

    • Insolubility in 5% NaOH confirms the absence of acidic functional groups.

    • Solubility in organic solvents is expected for most organic compounds.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show signals corresponding to the protons on the pentyl group, the methoxypropyl group, and the N-H proton. The chemical shifts of the protons on the carbons adjacent to the nitrogen would be in the range of 2.3-3.0 ppm. The N-H proton signal would likely be a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons bonded to the nitrogen and oxygen atoms would be the most downfield shifted.

  • IR (Infrared) Spectroscopy: A characteristic N-H stretching absorption for a secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-N stretching vibrations would appear in the 1000-1250 cm⁻¹ range. The spectrum would also show C-H stretching and bending vibrations for the alkyl chains.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.27 g/mol ). Fragmentation patterns would likely involve cleavage at the C-N bonds.

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Integration, Splitting Patterns NMR->NMR_Data IR_Data Characteristic Absorptions (N-H, C-N, C-H) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structural_Confirmation Structural Confirmation and Purity Assessment NMR_Data->Structural_Confirmation IR_Data->Structural_Confirmation MS_Data->Structural_Confirmation

Caption: A logical workflow for the spectroscopic characterization of this compound.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aliphatic amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide has provided a detailed overview of the known and expected physical properties of this compound. The provided experimental protocols offer a framework for the empirical determination and verification of these properties. A thorough understanding of these characteristics is essential for the safe and effective application of this compound in research and development. Further studies to obtain and publish peer-reviewed data on the physical and spectral properties of this compound would be a valuable contribution to the chemical sciences.

References

  • LibreTexts Chemistry. Physical Properties of Amines. Available at: [Link]

  • eCampusOntario Pressbooks. 26.2 Amines – Physical Properties. Available at: [Link]

  • Vedantu. Physical Properties of Amines Explained with Examples. Available at: [Link]

  • Organic Chemistry LABORATORY. Determination of the relative density and absolute density of the liquid. Available at: [Link]

  • BYJU'S. Test for Amino Groups. Available at: [Link]

  • Mettler Toledo. Measuring Density with Laboratory Balance. Available at: [Link]

  • Calnesis Laboratory. Density measurement of liquids. Available at: [Link]

  • YouTube. Liquid Density Measurement by Specific Gravity Bottle. Available at: [Link]

  • LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]

  • University of Manitoba. Determination of melting and boiling points. Available at: [Link]

  • University of Calgary. Micro-boiling point measurement. Available at: [Link]

  • University of California, Davis. Solubility of Organic Compounds. Available at: [Link]

  • LibreTexts Chemistry. 24.10: Spectroscopy of Amines. Available at: [Link]

Sources

N-(3-Methoxypropyl)pentan-1-amine chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxypropyl)pentan-1-amine, a secondary amine with the CAS number 111106-31-1, presents a unique combination of a linear alkyl chain and a methoxypropyl group. This structure imparts specific physicochemical properties that make it a molecule of interest for various applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical structure, key identifiers, and a detailed exploration of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established principles of amine chemistry and data for structurally related compounds to provide a robust framework for its study and use.

Chemical Identity and Structure

This compound is a secondary amine characterized by a pentyl group and a 3-methoxypropyl group attached to a central nitrogen atom.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 111106-31-1[1]
Molecular Formula C₉H₂₁NO
Molecular Weight 159.27 g/mol
IUPAC Name This compound

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for the formation of secondary amines. The choice of a specific route will depend on the availability of starting materials, desired purity, and scalability.

Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines. This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Workflow for Reductive Amination:

reductive_amination pentanal Pentanal imine Imine Intermediate pentanal->imine + methoxypropylamine 3-Methoxypropylamine methoxypropylamine->imine product This compound imine->product + reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst) reducing_agent->product

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Imine Formation: To a solution of pentanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add 3-methoxypropylamine (1.0-1.2 eq). The reaction can be catalyzed by the addition of a mild acid (e.g., acetic acid). The mixture is stirred at room temperature until imine formation is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reduction: The crude imine solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) can be employed.

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to yield pure this compound.

The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for producing secondary amines, minimizing the formation of tertiary amine byproducts.

N-Alkylation of 3-Methoxypropylamine

Another common method is the direct N-alkylation of a primary amine with an alkyl halide. In this case, 3-methoxypropylamine would be reacted with a 1-halopentane (e.g., 1-bromopentane).

Workflow for N-Alkylation:

n_alkylation methoxypropylamine 3-Methoxypropylamine product This compound methoxypropylamine->product + halopentane 1-Halopentane (e.g., 1-Bromopentane) halopentane->product base Base (e.g., K2CO3, Et3N) base->product in the presence of

Caption: N-Alkylation pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Reaction Setup: A mixture of 3-methoxypropylamine (1.0 eq), 1-bromopentane (1.0-1.2 eq), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF) is prepared.

  • Reaction Conditions: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred until the reaction is complete, as monitored by TLC or GC.

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove the base, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by distillation or column chromatography.

A key consideration in this method is the potential for over-alkylation to form a tertiary amine. Using an excess of the primary amine can help to mitigate this side reaction.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Boiling Point 180-220 °CBased on the molecular weight and the presence of a secondary amine capable of hydrogen bonding.
Density 0.85-0.95 g/mLSimilar to other secondary amines of comparable molecular weight.
Solubility Sparingly soluble in water; soluble in organic solvents.The hydrophobic pentyl chain will limit water solubility, while the polar amine and ether groups will allow for solubility in organic solvents.
Appearance Colorless to pale yellow liquidTypical appearance for secondary amines.

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is crucial for the structural confirmation of the synthesized this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl and methoxypropyl groups. The protons on the carbons adjacent to the nitrogen will be deshielded and appear in the 2.5-3.0 ppm region. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbons directly bonded to the nitrogen will be in the range of 40-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-N stretching bands are expected in the 1000-1250 cm⁻¹ region.[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 159.27. Characteristic fragmentation patterns for amines, such as alpha-cleavage, would be expected.

Potential Applications

While specific applications for this compound are not well-documented, its structure suggests potential utility in several areas, drawing parallels with other secondary amines.

  • Corrosion Inhibitors: The presence of the nitrogen atom with its lone pair of electrons allows the molecule to adsorb onto metal surfaces, potentially forming a protective layer against corrosion. Similar amines are used in this capacity in various industrial settings.

  • Emulsifiers and Surfactants: The amphiphilic nature of the molecule, with a hydrophobic pentyl chain and a more hydrophilic methoxypropylamine moiety, suggests it could function as an emulsifier or surfactant in formulations for coatings, waxes, and agrochemicals.

  • Chemical Intermediates: this compound can serve as a building block in the synthesis of more complex molecules. The secondary amine functionality allows for further reactions to introduce new functional groups.

  • Catalysis: The basic nature of the amine makes it a potential candidate as a catalyst in various organic reactions.

Safety and Handling

  • General Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Expected to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or use a fume hood.

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, regional, and national regulations for chemical waste.

Conclusion

This compound is a secondary amine with a unique structural composition that suggests a range of potential applications. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles. Further research into this compound is warranted to fully elucidate its properties and explore its utility in various scientific and industrial fields.

References

  • Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

Sources

N-(3-Methoxypropyl)pentan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Methoxypropyl)pentan-1-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a secondary amine incorporating both ether and alkyl functionalities. This document is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound. We will cover its core molecular properties, a proposed, detailed protocol for its synthesis via reductive amination, state-of-the-art methods for its spectroscopic characterization, and a discussion of its potential applications based on its structural motifs. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Identity and Physicochemical Properties

This compound is a difunctional organic molecule. Its structure consists of a linear five-carbon alkyl chain (pentyl group) and a three-carbon methoxypropyl group, both attached to a central nitrogen atom. This unique combination suggests potential utility as a surfactant, corrosion inhibitor, or a building block in more complex molecular architectures.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₂₁NO[1]
Molecular Weight 159.27 g/mol [1][2]
CAS Number 111106-31-1[1][3]
SMILES COCCCNCCCCC[3]
EINECS Number 601-044-9[1]
Purity (Typical) ≥95%[1]
Physical Form Liquid (inferred)
Storage Store long-term in a cool, dry place.[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through reductive amination. This widely-used method involves the formation of an intermediate imine from an amine and an aldehyde, followed by its reduction to the target amine.[4] This approach is often preferred due to its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Retrosynthetic Analysis

The logical disconnection for this compound is at the C-N bonds. This leads back to two primary precursor pairs for a reductive amination pathway:

  • Pentan-1-amine and 3-methoxypropanal .

  • 3-Methoxypropan-1-amine and pentanal .

Both routes are chemically viable. For the purpose of this guide, we will detail the protocol using pentan-1-amine and 3-methoxypropanal.

G target This compound (C₉H₂₁NO) disconnection C-N Disconnection (Reductive Amination) target->disconnection Retrosynthesis precursors Pentan-1-amine + 3-Methoxypropanal disconnection->precursors

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a robust laboratory-scale synthesis. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is milder than reagents like sodium borohydride, is tolerant of mildly acidic conditions used to promote imine formation, and reduces aldehydes and imines in preference to other functional groups.

Materials:

  • Pentan-1-amine (CAS 110-58-7)[5]

  • 3-Methoxypropanal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pentan-1-amine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Aldehyde Addition: Add 3-methoxypropanal (1.05 eq) to the solution.

  • Imine Formation: Add glacial acetic acid (1.1 eq) to catalyze the formation of the intermediate iminium ion. Stir the reaction mixture at room temperature for 30 minutes. The causality here is that the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq). The reaction may become slightly exothermic. Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. The addition should be done carefully to control the effervescence from the quenching of excess acid and reducing agent.

  • Workup - Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica, is recommended.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Dissolve Pentylamine in DCM B 2. Add 3-Methoxypropanal & Acetic Acid A->B C 3. Stir 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)₃ C->D E 5. Stir 12-18h (Reduction) D->E F 6. Quench with NaHCO₃ E->F Proceed to Workup G 7. Extract with DCM F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Flash Chromatography H->I

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized molecule. The following are predicted spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The secondary amine proton (N-H) may appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should display 9 unique signals, corresponding to each carbon atom in the asymmetric structure.

Predicted ¹H NMR Signals (in CDCl₃)Predicted ¹³C NMR Signals (in CDCl₃)
~3.50 ppm (t, 2H, -CH₂-O)~72 ppm (-CH₂-O)
~3.35 ppm (s, 3H, -O-CH₃)~59 ppm (-O-CH₃)
~2.65 ppm (t, 2H, N-CH₂-CH₂-O)~50 ppm (N-CH₂-C₅H₁₁)
~2.55 ppm (t, 2H, N-CH₂-C₄H₉)~48 ppm (N-CH₂-CH₂O)
~1.80 ppm (quint, 2H, N-CH₂-CH₂-O)~32 ppm (N-CH₂-CH₂-C₃H₇)
~1.45 ppm (quint, 2H, N-CH₂-CH₂-C₃H₇)~30 ppm (-CH₂-CH₂-O)
~1.30 ppm (m, 4H, -(CH₂)₂-CH₃)~29 ppm (-CH₂-CH₂-CH₃)
~0.90 ppm (t, 3H, -CH₃)~22 ppm (-CH₂-CH₃)
Broad singlet (1H, N-H)~14 ppm (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3350 (weak, broad)N-H StretchSecondary Amine
~2850-2960C-H StretchAlkyl CH₂, CH₃
~1120C-O-C StretchEther
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion (M⁺): m/z = 159.27

  • Key Fragmentation: A primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom, which is characteristic of amines. This would result in the loss of a butyl radical (C₄H₉•) or a methoxyethyl radical (CH₃OCH₂CH₂•).

G parent [C₅H₁₁-NH-C₃H₆OCH₃]⁺ m/z = 159 frag1 [CH₂=NH-C₃H₆OCH₃]⁺ m/z = 102 parent->frag1 - •C₄H₉ frag2 [C₅H₁₁-NH=CH₂]⁺ m/z = 100 parent->frag2 - •CH₂CH₂OCH₃

Caption: Predicted major fragmentation pathways in MS.

Potential Applications and Research Context

While this compound is primarily available as a research chemical, its constituent parts suggest potential areas of application.

  • Corrosion Inhibition: The 3-methoxypropylamine (MOPA) moiety is well-established as a corrosion inhibitor, particularly in water treatment and steam condensate systems.[6][7] The nitrogen atom can adsorb onto metal surfaces, while the alkyl chains form a hydrophobic barrier.

  • Emulsifiers and Surfactants: The amphiphilic nature of the molecule, with a polar amine-ether head and a nonpolar pentyl tail, makes it a candidate for use in creating emulsions, such as in waxes, coatings, and paints.[8]

  • Pharmaceutical and Agrochemical Synthesis: Aliphatic secondary amines are common intermediates in the synthesis of more complex active pharmaceutical ingredients and pesticides. The specific combination of lipophilicity from the pentyl group and polarity from the methoxypropyl group could be used to tune the solubility and bioavailability of a target molecule.

Safety and Handling

Based on analogous compounds like pentylamine, this compound should be handled with care.[5] It is expected to be a corrosive liquid that can cause skin and eye irritation or burns. It may also be flammable. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

References

  • 3-METHOXYPROPYLAMINE.
  • 3-Methoxy Propyl Amine Supplier - MOPA. Silver Fern Chemical.
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  • CAS NO. 111106-31-1 | this compound. Arctom.
  • 111106-31-1 this compound. AKSci.
  • MethoxyPropyl Amine. RXCHEMICALS.
  • 3-Methoxypropylamine | C4H11NO | CID 1672. PubChem.
  • N-(3-Methoxypropyl)pentan-3-amine. BLDpharm.
  • 3-Methoxypropylamine. Univar Solutions.
  • 3-Methoxypropylamine synthesis. ChemicalBook.
  • 3-methoxy-N,N-dimethylpropan-1-amine | C6H15NO | CID 547431. PubChem.
  • Reductive Amination Optimiz
  • 1-(3-Methoxyphenyl)pentan-1-amine hydrochloride. ChemScene.
  • Pentylamine. Wikipedia.

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An In-Depth Technical Guide to the Purity and Specifications of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methoxypropyl)pentan-1-amine (CAS No. 111106-31-1) is a secondary amine featuring both a linear pentyl group and a methoxypropyl group attached to the nitrogen atom. Its unique combination of ether and amine functionalities makes it a versatile intermediate and building block in various chemical syntheses, including agrochemicals, specialty coatings, and, critically, in the development of novel pharmaceutical agents. For researchers and professionals in drug development, ensuring the purity and adhering to strict specifications of such starting materials is not merely a matter of quality control; it is a fundamental prerequisite for reproducible research, scalable manufacturing, and regulatory compliance.

This guide provides a comprehensive technical overview of the essential purity and specification parameters for this compound. We will delve into its core physicochemical properties, outline robust analytical methodologies for its characterization, and discuss the landscape of potential impurities that can arise from its synthesis. The insights herein are designed to equip scientists and development professionals with the necessary knowledge to effectively qualify and utilize this compound in their critical applications.

Section 1: Core Specifications and Physicochemical Properties

The baseline for any raw material in a research or manufacturing setting is a clear and comprehensive specification sheet. For this compound, these specifications are derived from its chemical nature and intended use.

Data Presentation: Key Properties and Specifications
PropertySpecification / Value
Chemical Name This compound
Synonyms (3-Methoxypropyl)(pentyl)amine, N-Pentyl-N-(3-methoxypropyl)amine
CAS Number 111106-31-1[1][2]
Molecular Formula C₉H₂₁NO[1][3]
Molecular Weight 159.27 g/mol [1][3]
Appearance Colorless to pale yellow liquid
Purity (by GC) ≥ 95.0%[1]
Water Content (KF) ≤ 0.5%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Storage Conditions Store long-term in a cool, dry place[1]

Section 2: Analytical Methodologies for Quality Control

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. While Gas Chromatography (GC) is the primary technique for purity assessment, spectroscopic methods are indispensable for structural confirmation.

Primary Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a mature and versatile laboratory technique for analyzing volatile compounds like amines.[4] However, the basic nature of amines presents a significant analytical challenge, as they tend to interact with the acidic silanol groups on standard silica-based columns, leading to poor peak shape (tailing) and inaccurate quantification.[5]

Causality in Method Selection: The choice of a specialized "amine-specific" GC column is critical. These columns are either base-deactivated or made from materials that lack active sites for amine adsorption, ensuring symmetrical peaks and reliable data.[5] Coupling the GC with a Mass Spectrometry (MS) detector provides definitive identification of the main component and any separated impurities through their unique mass fragmentation patterns.

Experimental Protocol: Purity Determination by GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Methanol. Vortex until homogeneous.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Mass Spectrometric Detector (MSD).

    • Column: Agilent CP-Volamine (15 m x 0.32 mm) or similar base-deactivated column designed for amine analysis.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split mode (50:1), Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MSD Parameters:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35 - 350 amu.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurity identification is performed by comparing the mass spectra of unknown peaks against a spectral library (e.g., NIST) and known reference standards.

Mandatory Visualization: GC-MS Purity Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve & Dilute Weighing->Dissolving Vialing Transfer to GC Vial Dissolving->Vialing Injection Inject Sample Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration PurityCalc Calculate % Area Integration->PurityCalc Report Generate Report PurityCalc->Report LibrarySearch MS Library Search LibrarySearch->Report

Caption: Workflow for GC-MS Purity Analysis.

Structural Confirmation: NMR and MS Spectroscopy
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, key signals include:

    • A broad singlet for the N-H proton of the secondary amine, typically observed between 0.5-5 ppm.[7] This signal will disappear upon a D₂O shake, confirming its identity.[8]

    • Protons on carbons alpha to the nitrogen (the CH₂ groups of the pentyl and methoxypropyl chains attached to the N) are deshielded and appear in the 2.2-2.9 ppm range.[7]

    • A sharp singlet around 3.3 ppm for the methoxy (-OCH₃) group's protons.

    • Characteristic multiplets for the remaining methylene groups of the alkyl chains.

  • Mass Spectrometry (MS): Beyond its use as a GC detector, MS provides crucial structural information.

    • Nitrogen Rule: The molecular ion (M⁺) peak will have an odd mass-to-charge ratio (m/z = 159), which is indicative of a molecule containing an odd number of nitrogen atoms.[9][10]

    • α-Cleavage: The most common fragmentation pathway for amines is α-cleavage, where the bond between the alpha and beta carbons is broken.[10] This results in the formation of stable, resonance-stabilized iminium cations. For this molecule, two primary α-cleavage fragments would be expected, leading to significant peaks in the mass spectrum.

Section 3: Common Impurities and Their Origins

Understanding the synthetic route of a compound is paramount to predicting its impurity profile. While the specific commercial synthesis for this compound is proprietary, it is likely produced via reductive amination of 3-methoxypropylamine with pentanal or a related pentyl precursor.

Potential Process-Related Impurities:

  • Starting Materials: Residual, unreacted 3-methoxypropylamine or pentanal.

  • By-products:

    • Over-alkylation Products: Formation of a tertiary amine if the secondary amine product reacts further with the pentyl source.

    • Reductant-Related By-products: Impurities derived from the reducing agent used (e.g., borohydride complexes).

  • Degradation Products: Amines can be susceptible to oxidation over time, leading to the formation of oxides or other degradation products.

Critical Consideration: Nitrosamine Impurities Secondary amines can react with nitrosating agents (such as nitrites, which can be present as trace contaminants) under acidic conditions to form N-nitrosamines.[11] N-nitrosamines are a class of potent, probable human carcinogens, and their control is a major focus of regulatory bodies worldwide.[11] For any application in drug development, a thorough risk assessment for the potential presence of N-nitroso-(3-methoxypropyl)pentan-1-amine is mandatory.

Mandatory Visualization: Logical Map of Impurity Sources

Impurity_Sources cluster_synthesis Synthetic Process cluster_impurities Potential Impurities SM1 Starting Material: 3-Methoxypropylamine Product N-(3-Methoxypropyl) pentan-1-amine SM1->Product Imp_SM Unreacted Starting Materials SM1->Imp_SM SM2 Starting Material: Pentanal / Precursor SM2->Product SM2->Imp_SM Reagents Reagents: Reductants, Solvents Reagents->Product Imp_BP Process-Related By-products Product->Imp_BP Imp_Deg Degradation Products (e.g., Oxides) Product->Imp_Deg Imp_Nitro Genotoxic: N-Nitrosamines Product->Imp_Nitro

Caption: Relationship between synthesis inputs and impurity types.

Conclusion

The quality of this compound is a critical variable that directly impacts the integrity of research and the safety of developed products. A purity of ≥ 95.0% is a common commercial specification, but for sensitive applications, a more stringent profile is required. The analytical workflow, anchored by a properly validated GC-MS method using a base-deactivated column, provides the foundation for robust quality control. This must be complemented by spectroscopic confirmation via NMR and a diligent assessment of potential process-related and genotoxic impurities, particularly N-nitrosamines. By implementing the comprehensive analytical strategies and maintaining an awareness of the potential impurity landscape outlined in this guide, researchers and drug development professionals can ensure the material they use is fit for purpose, leading to reliable and safe innovation.

References

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

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  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344. [Link]

  • Gaucher, A., et al. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(7), 546-555. [Link]

  • JoVE. Video: NMR Spectroscopy Of Amines. [Link]

  • Agilent Technologies, Inc. Amines and alcohols Fast analysis of amines and solvents. [Link]

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An In-Depth Technical Guide to the Solubility of N-(3-Methoxypropyl)pentan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Methoxypropyl)pentan-1-amine, a secondary amine with significant potential in chemical synthesis and pharmaceutical development. A deep understanding of its solubility in various organic solvents is paramount for its effective application, from reaction engineering to formulation and purification. This document synthesizes theoretical principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental methodologies for precise solubility determination. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of this compound

This compound (CAS No. 111106-31-1) is a bifunctional organic molecule featuring a secondary amine and an ether linkage. This unique combination of functional groups imparts a distinct set of physicochemical properties that make it a valuable intermediate in various applications. The amine group serves as a nucleophile or a base in organic reactions, while the methoxypropyl group influences its polarity, hydrogen bonding capability, and steric profile.

A thorough understanding of its solubility is critical for:

  • Reaction Medium Selection: Identifying suitable solvents to ensure a homogeneous reaction environment, thereby maximizing reaction rates and yields.

  • Process Optimization: Designing efficient extraction, washing, and purification protocols.

  • Formulation Development: Creating stable and effective formulations in pharmaceutical and agrochemical applications.

  • Predictive Modeling: Building accurate computational models for process simulation and design.[1]

This guide will first deconstruct the molecular features of this compound to predict its behavior in different solvent classes. It will then present a robust, self-validating experimental protocol for quantitative solubility determination, followed by an illustrative data summary and interpretation.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules.[2][3] The structure of this compound—CH3(CH2)4NH(CH2)3OCH3—contains three key regions that dictate its solubility:

  • The Secondary Amine (-NH-) Group: This is the most influential functional group. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen allows it to act as a hydrogen bond donor.[2][4] This capability for hydrogen bonding is a primary driver of solubility in protic and polar aprotic solvents.[4][5]

  • The Ether (-O-) Group: The oxygen atom in the methoxypropyl chain also possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor, further enhancing its affinity for polar and protic solvents.

  • The Alkyl Chains (Pentan- and -propyl): The eight carbon atoms in the molecule form a significant nonpolar, hydrophobic backbone. These regions interact favorably with nonpolar solvents through van der Waals (London dispersion) forces.[2][3]

The interplay between these polar/hydrogen-bonding groups and the nonpolar alkyl backbone determines the molecule's solubility profile across the solvent spectrum. We can predict that this compound will exhibit good solubility in a broad range of solvents due to its dual characteristics.

Intermolecular Interactions

The diagram below illustrates the key intermolecular forces that govern the dissolution of this compound in different classes of organic solvents.

G solute This compound polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) solute->polar_protic Strong H-Bonding (Donor & Acceptor) Dipole-Dipole polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) solute->polar_aprotic H-Bonding (Acceptor) Dipole-Dipole non_polar Nonpolar Solvents (e.g., Hexane, Toluene) solute->non_polar Van der Waals Forces (Dominant)

Caption: Intermolecular forces between the solute and solvent classes.

Experimental Determination of Solubility

While theoretical predictions are valuable, precise quantitative data must be obtained through rigorous experimental methods. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[6]

Protocol: Isothermal Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and employing accurate analytical techniques.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or sealed flasks (20 mL)

  • Thermostatically controlled shaker bath

  • Analytical balance (±0.1 mg)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid (or liquid phase) is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C ± 0.1°C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantitative Analysis (GC-FID Example):

    • Prepare a series of calibration standards of this compound in the same solvent at known concentrations.

    • Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the calibration range.

    • Analyze the calibration standards and the diluted sample by GC-FID.

    • Construct a calibration curve by plotting the peak area against concentration.

    • Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the original concentration in the saturated solution.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution, typically in g/100 mL or mol/L.

    • Solubility ( g/100 mL) = (Concentration from GC [g/mL]) × 100

Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate in shaker bath (e.g., 24-48h at 25°C) prep2->equil sample1 Settle undissolved solute equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.22 µm) sample2->sample3 analysis2 Dilute filtered sample sample3->analysis2 analysis1 Prepare calibration standards analysis3 Analyze via GC or HPLC analysis1->analysis3 analysis2->analysis3 analysis4 Calculate concentration analysis3->analysis4 result Report Solubility (g/100 mL or mol/L) analysis4->result

Caption: Experimental workflow for solubility determination.

Solubility Data Summary (Illustrative)

Direct, published quantitative solubility data for this compound is limited. The following table provides a predictive and illustrative summary of its expected solubility based on its molecular structure and the behavior of analogous secondary amines.[7] These values should be confirmed experimentally using the protocol described above.

Solvent ClassSolvent ExamplePredicted Solubility CategoryExpected Quantitative Range ( g/100 mL at 25°C)Rationale for Prediction
Polar Protic MethanolMiscible> 100Strong hydrogen bonding (donor and acceptor) with the solvent's hydroxyl group.[4][5]
EthanolMiscible> 100Similar to methanol, strong H-bonding interactions dominate.
Polar Aprotic AcetoneVery Soluble50 - 100Strong dipole-dipole interactions and hydrogen bonding with the amine as a donor to the solvent's carbonyl oxygen.
DMSOVery Soluble> 50Highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Nonpolar TolueneVery Soluble> 50The nonpolar pentyl group and aromatic ring of toluene interact favorably via van der Waals forces. The molecule's overall polarity is low enough for high compatibility.[2]
HexaneSoluble10 - 50Van der Waals forces between the alkyl chains of the solute and hexane are significant. Solubility is high but may not be infinite due to the polar amine/ether groups.[8]
Chlorinated DichloromethaneVery Soluble> 50Acts as a good solvent for moderately polar compounds, capable of dissolving both polar and nonpolar moieties of the solute.

Conclusion and Applications

This compound exhibits a versatile solubility profile, demonstrating high solubility in a wide array of organic solvents from polar protic to nonpolar. This behavior is a direct consequence of its hybrid molecular structure, which contains both hydrogen-bonding functional groups and a significant nonpolar alkyl backbone. Its miscibility with alcohols and high solubility in common solvents like toluene and dichloromethane make it a highly adaptable compound for organic synthesis and process chemistry. The experimental protocol detailed in this guide provides a robust framework for obtaining the precise quantitative data necessary for confident process design, formulation, and regulatory compliance.

References

  • Chemistry LibreTexts. (2024). Physical Properties of Amines. Retrieved from [Link]

  • CK-12 Foundation. (2024). Physical Properties of Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Jim Clark. (2015). Basic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • YouTube. (2022). Physical Properties of Amines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Arctom Scientific. (n.d.). This compound. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

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A Technical Guide to N-(3-Methoxypropyl)pentan-1-amine for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate, N-(3-Methoxypropyl)pentan-1-amine. It provides a comprehensive overview of its chemical properties, commercial availability, potential applications, and protocols for handling and quality control.

Introduction and Chemical Identity

This compound, with CAS number 111106-31-1, is a secondary amine that presents as a valuable building block in synthetic and medicinal chemistry. Its structure combines a linear pentylamine moiety with a methoxypropyl group, offering a unique combination of lipophilicity and polarity. This bifunctionality makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Chemical Structure:

  • Molecular Formula: C9H21NO

  • Molecular Weight: 159.27 g/mol

  • IUPAC Name: this compound

  • SMILES: CCCCCNCCCOC

Commercial Availability and Supplier Specifications

This compound is available from a select number of chemical suppliers who specialize in providing reagents for research and development. The following table summarizes the known commercial sources and their typical product specifications. Researchers are advised to request lot-specific Certificates of Analysis for detailed purity information.

SupplierCatalog NumberPurity SpecificationAvailable Quantities
AK Scientific, Inc. 5355CV≥ 95%50mg - 10g
Arctom A1B-A1-63477Not specifiedFlexible sizes
BLDpharm BD01092160Not specifiedInquire

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure suggests a straightforward synthesis via reductive amination. This common and versatile reaction involves the condensation of pentanal with 3-methoxypropan-1-amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The choice of reducing agent is critical to the success of the reaction. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are selective for the imine and tolerant of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

Below is a conceptual workflow for the synthesis of this compound.

G Pentanal Pentanal Imine Intermediate Imine Pentanal->Imine Condensation Methoxypropylamine 3-Methoxypropan-1-amine Methoxypropylamine->Imine Solvent DCM or DCE Solvent->Imine Product This compound Imine->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (STAB) ReducingAgent->Product Workup Aqueous Workup & Purification Product->Workup G Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Purity Purity Assessment GCMS->Purity Identity Structural Confirmation NMR->Identity Pass Meets Specification Purity->Pass Fail Does Not Meet Specification Purity->Fail Identity->Pass Identity->Fail

Caption: General workflow for the quality control of this compound.

Protocol for Purity and Identity Confirmation:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Inject the sample into a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Use a temperature gradient program to ensure the separation of the main component from any potential impurities.

    • The mass spectrum of the main peak should correspond to the molecular weight of this compound (159.27 g/mol ) and exhibit a fragmentation pattern consistent with its structure.

    • The peak area percentage can be used to estimate the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show characteristic signals for the pentyl and methoxypropyl groups, with appropriate chemical shifts and coupling patterns.

    • The ¹³C NMR spectrum should display the correct number of signals corresponding to the nine carbon atoms in the molecule.

The combination of these techniques provides a high degree of confidence in both the identity and purity of the material.

Conclusion

This compound is a commercially available secondary amine with significant potential as a building block in synthetic and medicinal chemistry. While specific applications are still emerging, its structural features make it a promising candidate for the development of novel compounds, particularly in the area of GPCR-targeted drug discovery. Adherence to proper handling procedures and rigorous quality control are essential for its effective and safe use in the research laboratory.

References

A Technical Guide to the Synthesis of N-(3-Methoxypropyl)pentan-1-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of the secondary amine, N-(3-Methoxypropyl)pentan-1-amine, from 3-methoxypropylamine. The synthesis is centered on the robust and highly efficient method of direct reductive amination. This document elucidates the strategic choice of this synthetic route, details the underlying reaction mechanism, presents a comprehensive experimental protocol, and outlines methods for product characterization. The content is structured to provide both theoretical grounding and practical, actionable insights for laboratory application, emphasizing causality in experimental design and self-validating protocols.

Introduction and Strategic Rationale

This compound is a secondary amine featuring both an ether and an aliphatic chain, making it a potentially valuable intermediate or building block in various chemical syntheses. The starting material, 3-methoxypropylamine (MOPA), is a commercially available primary amine used in applications ranging from corrosion inhibition to the synthesis of polyamide resins and flocculating agents.[1][2] The target molecule is synthesized by adding a pentyl group to the nitrogen atom of MOPA.

While several methods exist for N-alkylation of primary amines, direct reductive amination stands out as the most effective and widely adopted strategy in both academic and industrial settings, including pharmaceutical development.[3][4] This method is superior to alternatives like direct alkylation with pentyl halides, which often leads to poor selectivity, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts.

Reductive amination offers a one-pot synthesis that is highly chemoselective, proceeds under mild conditions, and typically affords high yields of the desired secondary amine.[5][6] This guide will focus on the reaction between 3-methoxypropylamine and pentanal, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.

The Chemistry of Reductive Amination

Reductive amination combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[5] The reaction proceeds through two key stages that occur sequentially in the same reaction vessel:

  • Imine Formation : The nucleophilic primary amine (3-methoxypropylamine) attacks the electrophilic carbonyl carbon of pentanal. This is followed by the elimination of a water molecule to form an intermediate known as an imine (or Schiff base).[7][8] This step is typically reversible and may be promoted by mildly acidic conditions.

  • Reduction : The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent to yield the final secondary amine product.[9]

Choice of Reducing Agent: Sodium Triacetoxyborohydride (STAB)

The success of a one-pot reductive amination hinges on the choice of reducing agent.[10] The ideal reagent must be capable of reducing the imine intermediate much faster than it reduces the starting aldehyde. While powerful reductants like sodium borohydride (NaBH₄) can reduce imines, they will also readily reduce the starting aldehyde, leading to undesired side products (pentan-1-ol).[10][11]

Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice for this transformation for several key reasons:

  • Enhanced Selectivity : The three electron-withdrawing acetoxy groups on STAB moderate its reducing power.[10] This makes it selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the starting aldehyde.[12]

  • Mild Reaction Conditions : STAB is effective at room temperature and does not require elevated temperatures or pressures.[13]

  • Improved Safety Profile : Compared to other selective reagents like sodium cyanoborohydride (NaBH₃CN), STAB avoids the generation of highly toxic hydrogen cyanide byproducts.[6][14]

  • Aprotic Solvent Compatibility : STAB is sensitive to water and incompatible with protic solvents like methanol. It performs optimally in aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[11][13]

Reaction Mechanism

The detailed mechanism for the STAB-mediated reductive amination of 3-methoxypropylamine with pentanal is illustrated below.

G Amine 3-Methoxypropylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Pentanal Aldehyde->Hemiaminal STAB NaBH(OAc)₃ (STAB) Product This compound STAB->Product Imine Imine Intermediate Hemiaminal->Imine -H₂O Iminium Iminium Ion Imine->Iminium Protonation Iminium->Product Hydride Transfer

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Safety Precautions : This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 3-Methoxypropylamine is corrosive and can cause skin burns and allergic reactions.[15] Pentanal is flammable and an irritant. Dichloromethane is a suspected carcinogen. Handle all chemicals with appropriate care.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equiv.
3-Methoxypropylamine89.140.89 g (0.98 mL)10.01.0
Pentanal (Valeraldehyde)86.130.95 g (1.17 mL)11.01.1
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.01.5
Dichloromethane (DCM), anhydrous-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL--
Deionized Water-50 mL--
Brine (Saturated NaCl)-25 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Round-bottom flask (100 mL)-1--
Magnetic stirrer and stir bar-1--
Separatory funnel (250 mL)-1--
Rotary evaporator-1--
Synthetic Procedure

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup : To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methoxypropylamine (10.0 mmol, 1.0 eq) and pentanal (11.0 mmol, 1.1 eq).

  • Solvent Addition : Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reducing Agent : To the stirring solution, add sodium triacetoxyborohydride (STAB) (15.0 mmol, 1.5 eq) portion-wise over 5 minutes.[10] The addition may be slightly exothermic.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Quenching : Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Washing : Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 25 mL).

  • Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound (MW: 159.27 g/mol ), the following analytical techniques are recommended.[16]

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : Will confirm the presence of all protons and their connectivity. Expected signals include a singlet for the methoxy group (~3.3 ppm), triplets for the methylene groups adjacent to the oxygen and nitrogen atoms, and multiplets for the aliphatic pentyl chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : Will show distinct signals for each of the nine unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : A characteristic N-H stretch for a secondary amine should be visible in the region of 3300-3500 cm⁻¹, and C-O stretching for the ether around 1100 cm⁻¹.

  • MS (Mass Spectrometry) : Will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ at m/z = 159 and/or a protonated molecular ion peak [M+H]+ at m/z = 160.

Conclusion

The synthesis of this compound from 3-methoxypropylamine and pentanal is efficiently achieved through a direct reductive amination protocol. The use of sodium triacetoxyborohydride (STAB) as a selective reducing agent ensures a high-yielding, one-pot reaction under mild conditions, avoiding the common pitfalls of over-alkylation. The methodology presented in this guide is robust, grounded in established chemical principles, and readily applicable in a standard organic synthesis laboratory. The described work-up, purification, and characterization techniques provide a complete framework for obtaining and validating the desired product with high purity.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

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  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. commonorganicchemistry.com. [Link]

  • Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Cellulose. [Link]

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  • Chemistry Steps. (n.d.). Reductive Amination. chemistrysteps.com. [Link]

  • Williams, D. K., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

  • Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. [Link]

  • Pelter, M. W. (1999). A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. chemistrysteps.com. [Link]

  • Sharma, P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]

  • Taher, E., et al. (2020). Recent Advances in Reductive Amination Catalysis and Its Applications. ChemInform. [Link]

  • Rowles, I., et al. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. National Center for Biotechnology Information. [Link]

  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. silverfernchemical.com. [Link]

  • PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. National Center for Biotechnology Information. [Link]

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Potential research applications of N-alkyl-N-(methoxypropyl)amines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Research Applications of N-alkyl-N-(methoxypropyl)amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkyl-N-(methoxypropyl)amines constitute a versatile class of tertiary amines featuring a distinctive molecular architecture that bestows a desirable balance of hydrophilicity and lipophilicity. This unique structure, containing both an alkyl and a methoxypropyl group attached to a central nitrogen atom, underpins their utility in a broad spectrum of scientific and industrial applications. This in-depth technical guide explores the synthesis, physicochemical properties, and, most significantly, the potential research applications of these compounds. We will examine their established roles as corrosion inhibitors and chemical intermediates, as well as their emerging potential in the fields of drug discovery and advanced materials science. This document is designed to be a thorough resource, offering not only a theoretical framework but also detailed, actionable protocols and data-driven insights to empower researchers to integrate these molecules into innovative research and development projects.

Introduction: Molecular Architecture and Physicochemical Landscape

The fundamental structure of N-alkyl-N-(methoxypropyl)amines is given by the general formula R-N(R')-(CH₂CH₂CH₂OCH₃), where 'R' is a variable alkyl chain and 'R'' is typically a small alkyl group, such as methyl. The ether linkage within the methoxypropyl group introduces polarity and hydrogen bond-accepting capabilities, while the length of the 'R' group can be systematically varied to control the molecule's overall lipophilicity. This inherent "tunability" is a cornerstone of their diverse functionality.

Key Physicochemical Properties:

  • Amphiphilicity: The coexistence of a polar methoxypropyl group and a non-polar alkyl chain allows these molecules to interact with both aqueous and organic phases.

  • Basicity: As tertiary amines, they are basic and can serve as catalysts or pH-adjusting agents in various chemical processes.[1]

  • Coordination Chemistry: The nitrogen and oxygen atoms possess lone pairs of electrons that can coordinate with metal ions, a critical feature for applications such as corrosion inhibition.

Synthesis and Characterization

The most common and efficient pathway to synthesize N-alkyl-N-(methoxypropyl)amines is through reductive amination.[1][2][3] This typically involves the reaction of a secondary amine with a carbonyl compound in the presence of a reducing agent.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process, often performed in a single pot, starting from a primary amine.

G cluster_0 Synthesis of N-alkyl-N-(methoxypropyl)amine A Primary Alkyl Amine (R-NH2) C Reductive Amination (Stage 1) (e.g., NaBH(OAc)₃ or H₂/Pd-C) A->C B 3-Methoxypropionaldehyde B->C D Secondary Amine Intermediate (R-NH(CH₂)₃OCH₃) C->D F Reductive Amination (Stage 2) or N-alkylation D->F E Second Carbonyl Compound (e.g., Formaldehyde) or Alkylating Agent (e.g., CH₃I) E->F G N-alkyl-N-(methoxypropyl)amine (R-N(CH₃)(CH₂)₃OCH₃) F->G H Purification (Distillation or Chromatography) G->H I Characterized Product H->I

Caption: General synthetic scheme for N-alkyl-N-(methoxypropyl)amines.

Experimental Protocol: Synthesis of N-methyl-N-(methoxypropyl)dodecylamine

Materials:

  • Dodecylamine

  • 3-Methoxypropionaldehyde

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Secondary Amine Intermediate:

    • In a round-bottom flask, dissolve dodecylamine (1.0 eq) in methanol under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 3-methoxypropionaldehyde (1.1 eq). Stir for 1 hour at 0 °C, then for 4 hours at room temperature.

    • Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-(methoxypropyl)dodecylamine.

  • N-Methylation (Eschweiler-Clarke Reaction):

    • To the crude secondary amine, add formaldehyde (2.2 eq) and formic acid (2.2 eq).

    • Heat the mixture to reflux (typically 80-100 °C) for 6-12 hours, monitoring by TLC or GC-MS.

    • Cool the reaction mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the tertiary amine product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the final product by vacuum distillation or column chromatography.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Research Application: Corrosion Inhibition

A primary application for N-alkyl-N-(methoxypropyl)amines is as corrosion inhibitors, especially for protecting mild steel in acidic industrial environments.[4] Their efficacy is derived from their ability to adsorb onto the metal surface, creating a protective film that shields the metal from corrosive agents.

Mechanism of Action

The inhibition mechanism involves a combination of physisorption and chemisorption:

  • Physisorption: In acidic media, the amine nitrogen becomes protonated, forming a cation. This positively charged species is electrostatically attracted to the metal surface, which becomes negatively charged due to the adsorption of anions (e.g., Cl⁻) from the acid.

  • Chemisorption: The lone pair electrons on the nitrogen and the ether oxygen atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. The long alkyl chain then forms a dense hydrophobic layer that repels water.

G cluster_0 Corrosion Inhibition Mechanism cluster_1 Corrosive Medium (e.g., HCl) Metal Mild Steel Surface (Fe) H H+ Amine R-N(CH₃)(CH₂)₃OCH₃ H->Amine Protonation Cl Cl- Cl->Metal Anion Adsorption Amine->Metal Chemisorption (N, O lone pairs → Fe d-orbitals) ProtonatedAmine [R-NH(CH₃)(CH₂)₃OCH₃]⁺ ProtonatedAmine->Metal Physisorption (Electrostatic Attraction) AdsorbedAnion Cl⁻ (adsorbed)

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Methoxypropyl)pentan-1-amine as a Chemical Intermediate

This compound is a secondary amine that serves as a highly functionalized and versatile chemical intermediate. Its unique structure, combining a linear pentyl group with a methoxypropyl moiety, offers multiple reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and strategic application of this compound, grounding its utility in the principles of modern organic chemistry. While specific research on this compound is not extensively published, its synthesis and potential applications can be expertly inferred from established chemical principles and the behavior of analogous structures in medicinal chemistry and materials science.

Section 1: Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The molecule consists of a central nitrogen atom bonded to a pentyl group and a 3-methoxypropyl group, affording it the characteristics of a secondary amine with an embedded ether linkage.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 111106-31-1[1]
Molecular Formula C₉H₂₁NO[1]
Molecular Weight 159.27 g/mol [1]
Purity Specification ≥ 95%[1]
Long-Term Storage Store in a cool, dry place[1]

Section 2: Synthesis via Reductive Amination

The most efficient and widely adopted method for synthesizing secondary amines like this compound is reductive amination.[2][3] This powerful strategy forms C-N bonds by reacting a carbonyl compound with an amine, followed by reduction of the resulting imine intermediate, effectively avoiding the over-alkylation problems common with direct alkylation methods.[2]

Synthetic Pathway and Mechanism

The synthesis involves the reaction of pentanal with 3-methoxypropylamine . The reaction proceeds in two main stages:

  • Imine Formation: The primary amine (3-methoxypropylamine) attacks the carbonyl carbon of the aldehyde (pentanal). This is followed by dehydration to form a Schiff base, or imine, intermediate. This step is typically catalyzed by a mild acid.[2][4]

  • Reduction: The imine is then reduced to the target secondary amine. This is achieved in situ using a selective reducing agent that preferentially reduces the C=N double bond of the imine over the C=O bond of the starting aldehyde.[5]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reduction due to its mild nature and high selectivity for imines over aldehydes.[2][3]

start Pentanal + 3-Methoxypropylamine step1 Mix in Solvent (e.g., Dichloroethane) start->step1 Reactants step2 Add Reducing Agent (e.g., NaBH(OAc)₃) step1->step2 Form Imine Intermediate step3 Stir at Room Temp (Monitor by TLC/GC) step2->step3 Reduction step4 Aqueous Workup (Quench Reaction) step3->step4 Reaction Complete step5 Extraction with Organic Solvent step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 end This compound step6->end Isolated Product

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[2]

  • Reaction Setup: To a solution of pentanal (1.0 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add 3-methoxypropylamine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions, maintaining the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Section 3: Spectroscopic Characterization

Rigorous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.[6]

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / Absorption RangeRationale
¹H NMR N-H proton~0.5-5.0 ppm (broad singlet)Signal is often broad and its position is concentration-dependent. Disappears upon D₂O exchange.[7][8]
-N-CH₂- (pentyl & propyl)~2.3-3.0 ppm (multiplets)Protons on carbons adjacent to the electron-withdrawing nitrogen are deshielded.[7][8]
-O-CH₂-~3.4-3.6 ppm (triplet)Protons on carbon adjacent to the oxygen atom.
-O-CH₃~3.3 ppm (singlet)Characteristic signal for a methoxy group.
Alkyl chain protons~0.8-1.6 ppm (multiplets)Standard aliphatic region.
¹³C NMR -N-CH₂- (pentyl & propyl)~40-60 ppmCarbons bonded to nitrogen are deshielded.[8]
-O-CH₂-~70-75 ppmCarbon bonded to oxygen.
-O-CH₃~58-60 ppmMethoxy carbon signal.
Alkyl chain carbons~14-35 ppmStandard aliphatic region.
IR Spectroscopy N-H Stretch (Secondary Amine)3300-3500 cm⁻¹ (weak to medium, sharp)A single, sharp peak characteristic of secondary amines, distinguishing it from the doublet of primary amines.[8]
C-H Stretch (sp³)2850-3000 cm⁻¹Aliphatic C-H bonds.
C-N Stretch1000-1250 cm⁻¹Vibration of the carbon-nitrogen bond.[7]
C-O Stretch (Ether)1070-1150 cm⁻¹Characteristic ether linkage absorption.
Mass Spectrometry Molecular Ion (M⁺)m/z = 159Consistent with the molecular weight (C₉H₂₁NO). The presence of a single nitrogen atom dictates an odd molecular weight, following the Nitrogen Rule.[7]
Fragmentationα-cleavageFragmentation adjacent to the nitrogen atom is a dominant pathway for amines, leading to characteristic fragment ions.

Section 4: Applications as a Strategic Chemical Intermediate

The true value of this compound lies in its utility as a scaffold for building more elaborate molecules. The secondary amine provides a nucleophilic site for various transformations, while the ether group can influence solubility and metabolic stability.

Role in Drug Discovery

While direct applications of this specific molecule are not widely documented, its structural motifs are present in numerous pharmacologically active agents. Secondary amines are crucial functional groups in many drugs, participating in hydrogen bonding with biological targets. The methoxypropyl group can enhance metabolic stability and improve pharmacokinetic profiles.[9][10]

For example, related structures are key components in:

  • CNS-Active Agents: Amine derivatives are fundamental to drugs targeting neurological and psychiatric disorders.[9][10]

  • Antithrombotic Agents: Serotonin 5-HT₂A receptor inverse agonists, which have potential as antithrombotic agents, often incorporate complex amine structures.[11]

  • Antidepressants: The synthesis of fluoxetine and its analogs involves intermediates containing secondary amine functionalities.[12]

intermediate This compound (Intermediate) reaction1 Acylation (Amide Formation) intermediate->reaction1 reaction2 Alkylation intermediate->reaction2 reaction3 Arylation intermediate->reaction3 product1 Bioactive Amide reaction1->product1 product2 Tertiary Amine Derivative reaction2->product2 product3 Aryl Amine Compound reaction3->product3

Caption: Potential synthetic transformations of the intermediate.

Utility in Materials Science

The amine functionality allows this molecule to be used in the synthesis of polymers and surfactants. For instance, 3-methoxypropylamine, a precursor, is used as an emulsifier, a corrosion inhibitor, and in the manufacture of polyamide resins.[13] this compound could be similarly employed to create specialized polymers or surface-active agents with tailored properties.

Section 5: Safety, Handling, and Storage

As a chemical intermediate, proper handling is paramount. Safety data for the exact compound is limited, but guidelines can be established from the SDS of its precursor, 3-methoxypropylamine, and general principles for handling aliphatic amines.[14][15]

Table 3: Safety and Handling Guidelines

AspectGuidelineRationale
Hazards Harmful if swallowed. Causes skin irritation and serious eye irritation.[14]Amines are often corrosive and can cause chemical burns or irritation upon contact.[16]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[14][17]To prevent skin and eye contact with the chemical.
Handling Use in a well-ventilated area or under a chemical fume hood.[15][17]To avoid inhalation of vapors.
Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14][17]Standard good laboratory practice to minimize exposure.
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids.[14][15]To maintain chemical stability and prevent hazardous reactions.
First Aid If Swallowed: Rinse mouth and call a poison center or doctor.[14] Skin Contact: Remove contaminated clothing and wash skin with plenty of water.[14] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]Immediate action to mitigate the effects of exposure.

Conclusion

This compound represents a valuable and versatile chemical intermediate. Its synthesis is readily achievable through robust and scalable methods like reductive amination. The presence of both a secondary amine and an ether linkage provides synthetic chemists with a powerful tool for constructing complex molecular targets, particularly in the fields of drug discovery and materials science. By understanding its synthesis, properties, and potential applications, researchers can effectively leverage this compound to advance their scientific objectives.

References

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019). Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Retrieved from [Link]

  • Wang, C., et al. (2020). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Google Patents. (2004). US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. Retrieved from [Link]

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Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of N-(3-Methoxypropyl)pentan-1-amine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of the secondary amine, N-(3-Methoxypropyl)pentan-1-amine, through a direct reductive amination pathway. The protocol leverages the reaction between pentanal and 3-methoxypropylamine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering field-proven insights to maximize yield and purity. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a robust, self-validating protocol for the efficient construction of C-N bonds.

Introduction and Scientific Rationale

Reductive amination is a cornerstone of modern organic synthesis, prized for its efficiency in forming carbon-nitrogen bonds, a linkage ubiquitous in biologically active compounds.[1][2] This method is frequently employed in the pharmaceutical industry, accounting for approximately a quarter of all C-N bond-forming reactions in drug synthesis pipelines.[2] The reaction typically proceeds by the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the target amine.[3][4]

This protocol focuses on a direct or in-situ reductive amination, where imine formation and reduction occur concurrently in a single reaction vessel.[4] This approach is synthetically efficient and circumvents the common problem of over-alkylation often encountered when synthesizing secondary amines via direct alkylation with alkyl halides.[3][5]

The synthesis of this compound is achieved by reacting pentanal with 3-methoxypropylamine. The choice of reducing agent is critical for the success of a direct reductive amination. While agents like sodium borohydride (NaBH₄) can be used, they risk reducing the starting aldehyde before imine formation can occur.[6][7] Sodium cyanoborohydride (NaBH₃CN) offers better selectivity but introduces extreme toxicity and cyanide-contaminated waste streams.[8][9]

Therefore, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reagent of choice. STAB is a mild, yet highly effective, reducing agent that exhibits remarkable selectivity for the protonated iminium ion over the starting carbonyl compound.[8][10][11] The steric bulk and electron-withdrawing nature of its three acetoxy groups temper its hydridic reactivity, making it ideal for one-pot procedures.[3][10] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) to prevent hydrolysis of the water-sensitive STAB.[6][10]

Reaction Mechanism

The synthesis proceeds through a well-established, multi-step mechanism occurring in a single pot:

  • Nucleophilic Attack: The primary amine, 3-methoxypropylamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal to form a hemiaminal (or carbinolamine) intermediate.[3]

  • Dehydration: The unstable hemiaminal undergoes dehydration to form a Schiff base, also known as an imine. This step is often the rate-limiting step and can be catalyzed by mild acid.

  • Iminium Ion Formation: Under the slightly acidic conditions of the reaction (acetic acid is a byproduct of STAB), the imine nitrogen is protonated to form a highly electrophilic iminium ion.[8]

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride ion to the iminium carbon, reducing the C=N bond to a C-N single bond and yielding the final secondary amine product, this compound.[3][12]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Pentanal Pentanal Hemiaminal Hemiaminal Pentanal->Hemiaminal Amine 3-Methoxypropylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product STAB NaBH(OAc)₃ STAB->Iminium Hydride Transfer G A 1. Setup Flask under N₂ atmosphere B 2. Reagent Addition Add DCE, Pentanal, & 3-Methoxypropylamine A->B C 3. Add Reductant Add NaBH(OAc)₃ portion-wise B->C D 4. Reaction Stir at room temp for 12-24h C->D E 5. Quench Add sat. NaHCO₃ solution D->E F 6. Extraction Extract with DCM E->F G 7. Purification Dry, filter, concentrate F->G H 8. Analysis Obtain final product G->H

Sources

Introduction: The Significance of N-Alkylation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-alkylation of 3-methoxypropylamine with 1-bromopentane: Principles and Protocols

N-alkylation of amines is a fundamental and indispensable transformation in organic synthesis, serving as a cornerstone for the construction of carbon-nitrogen bonds.[1] This reaction class is pivotal in the development of a vast array of functional molecules, particularly in the pharmaceutical and agrochemical industries, where secondary and tertiary amines are common structural motifs. The reaction between 3-methoxypropylamine and 1-bromopentane to form N-(3-methoxypropyl)pentan-1-amine is a classic example of a nucleophilic aliphatic substitution reaction. This guide provides a detailed examination of the underlying principles, a step-by-step laboratory protocol, and key insights for achieving a successful synthesis.

Part 1: Mechanistic Insights and Strategic Considerations

The Reaction Mechanism: A Classic SN2 Pathway

The N-alkylation of a primary amine with a primary alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methoxypropylamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromopentane that is bonded to the bromine atom. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group. The initial product is a secondary ammonium salt, which is then deprotonated by a base to yield the neutral secondary amine product, this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Validation A 1. Reaction Setup - Combine amine, base, and solvent in flask B 2. Reagent Addition - Add 1-bromopentane dropwise A->B C 3. Heat to Reflux - Maintain at 80-85 °C B->C D 4. Monitor by TLC - Check for consumption of starting material C->D Every 1-2h E 5. Work-up - Cool, filter solids - Aqueous extraction D->E Upon completion F 6. Dry & Concentrate - Use Na₂SO₄ - Rotary evaporation E->F G 7. Column Chromatography - Purify crude product on silica gel F->G H 8. Characterization - NMR, IR, Mass Spec - Confirm structure G->H

Sources

Application Notes & Protocols: N-(3-Methoxypropyl)pentan-1-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Secondary Amines in Drug Design

In the landscape of modern medicinal chemistry, secondary amines represent a cornerstone functional group, prized for their unique balance of reactivity and physicochemical properties.[1] Their ability to serve as both hydrogen bond donors and acceptors, coupled with their basicity at physiological pH, makes them critical pharmacophores for engaging with a wide array of biological targets.[1][2] N-(3-Methoxypropyl)pentan-1-amine (CAS No. 111106-31-1) emerges as a particularly strategic building block. Its structure thoughtfully combines three key features: a reactive secondary amine for diverse chemical elaboration, a flexible pentyl chain to modulate lipophilicity and probe hydrophobic pockets, and a methoxypropyl group that introduces an ether linkage, potentially improving metabolic stability and aqueous solubility compared to a purely aliphatic chain.

This guide provides an in-depth exploration of this compound, detailing its physicochemical relevance, core synthetic transformations, and step-by-step protocols for its application in drug discovery workflows. The focus is not merely on procedural steps but on the underlying chemical principles and strategic rationale that empower researchers to leverage this building block for successful lead optimization and the generation of novel chemical entities.

Physicochemical Profile and Rationale for Use

The utility of a building block is defined by its inherent properties and how they can be predictably modified. This compound offers a compelling starting point for structure-activity relationship (SAR) studies.

PropertyValue (Calculated)Significance in Medicinal Chemistry
Molecular Formula C₉H₂₁NOProvides a baseline for molecular weight and elemental composition.
Molecular Weight 159.27 g/mol A low molecular weight allows for significant downstream modifications without violating Lipinski's Rule of Five.
Topological Polar Surface Area (TPSA) 21.2 ŲThe low TPSA suggests good potential for cell membrane permeability, including crossing the blood-brain barrier.
Hydrogen Bond Donors 1 (the N-H group)Crucial for target recognition and binding affinity.[2] This site is the primary point for synthetic diversification.
Hydrogen Bond Acceptors 2 (the N and O atoms)Provides additional points for interaction with biological targets.[2]
cLogP (Lipophilicity) ~2.5 - 3.0The pentyl group imparts significant lipophilicity, which is critical for membrane traversal and interaction with hydrophobic pockets in target proteins. The methoxy group tempers this slightly, potentially improving the overall ADMET profile.[3]

The core value proposition of this molecule is its capacity for controlled modification. The single N-H bond is a reactive handle for introducing a wide variety of substituents, allowing chemists to systematically tune the molecule's properties to achieve the desired biological activity and pharmacokinetic profile.

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations cluster_2 Modulated Physicochemical & Biological Properties Core This compound (Secondary Amine) Alkylation N-Alkylation (Reductive Amination) Core->Alkylation Acylation N-Acylation (Amide Formation) Core->Acylation Sulfonylation N-Sulfonylation (Sulfonamide Formation) Core->Sulfonylation Lipophilicity Tune Lipophilicity (LogP) Alkylation->Lipophilicity Basicity Alter Basicity (pKa) Alkylation->Basicity Target_Binding Probe Target Binding Site Alkylation->Target_Binding Acylation->Lipophilicity H_Bonding Modify H-Bonding (Remove Donor) Acylation->H_Bonding Metabolism Enhance Metabolic Stability Acylation->Metabolism Sulfonylation->H_Bonding Sulfonylation->Basicity Sulfonylation->Metabolism

Caption: Synthetic pathways for diversifying the this compound scaffold.

Core Synthetic Protocols

The secondary amine of this compound is readily functionalized through several robust and reliable reactions. The following protocols are foundational for generating diverse libraries for screening and optimization.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a superior method for synthesizing tertiary amines from secondary amines because it avoids the common problem of over-alkylation seen in direct alkylation with alkyl halides.[4] The reaction proceeds via an intermediate iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent as it is mild, moisture-tolerant, and selective for the iminium ion over the starting aldehyde or ketone.[4]

Objective: To synthesize an N-alkylated tertiary amine derivative.

Materials:

  • This compound

  • Aldehyde or Ketone of choice (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (catalytic, ~5% v/v, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.0 equiv) in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Iminium Formation: Stir the solution at room temperature for 20-30 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 5 minutes. Rationale: Portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.

G cluster_workflow Reductive Amination Workflow A 1. Dissolve Amine + Aldehyde/Ketone in DCM B 2. Stir 20-30 min (Iminium Formation) A->B C 3. Add NaBH(OAc)₃ (Reduction) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H

Sources

Application Notes and Protocols: N-(3-Methoxypropyl)pentan-1-amine as a Versatile Synthon in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

N-(3-Methoxypropyl)pentan-1-amine is a secondary amine that holds significant potential as a versatile building block in the synthesis of novel bioactive molecules. Its structural features—a secondary amine for nucleophilic reactions, a flexible pentyl chain influencing lipophilicity, and a methoxypropyl group that can affect pharmacokinetic properties—make it an attractive starting material for creating diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed synthetic protocols for key transformations. While direct literature on this specific amine is emerging, the principles outlined herein are grounded in the well-established reactivity of secondary amines and analogous structures reported in medicinal chemistry.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

The design and synthesis of novel bioactive compounds are central to modern drug discovery. The selection of appropriate starting materials is a critical step that dictates the accessible chemical space and the ultimate properties of the synthesized molecules. This compound presents itself as a strategic synthon for several reasons:

  • Bifunctional Reactivity: The secondary amine is a key functional group that can readily participate in a variety of bond-forming reactions, including acylation, alkylation, sulfonylation, and reductive amination.

  • Modulation of Physicochemical Properties: The pentyl group contributes to the lipophilicity of the resulting molecules, which can be crucial for membrane permeability and target engagement. The methoxypropyl moiety can influence solubility, metabolic stability, and hydrogen bonding capacity.

  • Scaffold for Diverse Libraries: The versatility of the secondary amine allows for the generation of a wide array of derivatives, such as amides, sulfonamides, and more complex heterocyclic structures, which are prevalent in many classes of therapeutic agents.[1]

While direct examples of this compound in the literature are limited, its potential can be inferred from the successful application of structurally related amines in the synthesis of bioactive compounds. For instance, analogous secondary amines are fundamental components of various G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1]

Core Synthetic Applications and Protocols

The reactivity of the secondary amine in this compound is the cornerstone of its utility. The following sections detail key synthetic transformations and provide exemplary protocols.

N-Acylation for the Synthesis of Novel Amides

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. Amides are prevalent in a vast number of approved drugs due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The secondary amine of this compound can be readily acylated using a variety of reagents, including carboxylic acids (with coupling agents), acid chlorides, and anhydrides.

Protocol 1: Synthesis of an N-Acyl Derivative using an Acid Chloride

This protocol describes a general procedure for the acylation of this compound with a generic acid chloride.

Materials:

  • This compound

  • Aryl or alkyl acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine and render it unreactive.[2]

  • The reaction is performed at 0 °C initially to control the exothermic nature of the acylation and minimize potential side reactions.

  • The aqueous workup with NaHCO3 removes any unreacted acid chloride and acidic byproducts.

N-Sulfonylation for the Synthesis of Sulfonamides

The sulfonamide functional group is another privileged scaffold in medicinal chemistry, found in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. The synthesis of sulfonamides from this compound can be readily achieved by reaction with a sulfonyl chloride.

Protocol 2: Synthesis of a Sulfonamide Derivative

This protocol outlines a general method for the synthesis of a sulfonamide from this compound and a sulfonyl chloride.

Materials:

  • This compound

  • Aryl or alkyl sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (0.1-0.2 M) in a round-bottom flask.

  • Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • Add the sulfonyl chloride (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Trustworthiness of the Protocol:

This protocol is a standard and reliable method for sulfonamide synthesis. The workup procedure is designed to effectively remove excess reagents and byproducts. The acidic wash removes the basic catalyst (pyridine or triethylamine), while the basic wash removes any unreacted sulfonyl chloride (which hydrolyzes to the corresponding sulfonic acid).

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations of this compound.

G cluster_0 N-Acylation cluster_1 N-Sulfonylation N-(3-Methoxypropyl)pentan-1-amine_A This compound Amide N-Acyl Derivative N-(3-Methoxypropyl)pentan-1-amine_A->Amide Et3N, DCM AcidChloride R-COCl AcidChloride->Amide N-(3-Methoxypropyl)pentan-1-amine_S This compound Sulfonamide Sulfonamide Derivative N-(3-Methoxypropyl)pentan-1-amine_S->Sulfonamide Pyridine, DCM SulfonylChloride R-SO2Cl SulfonylChloride->Sulfonamide

Caption: Synthetic pathways for N-acylation and N-sulfonylation.

Tabulated Data: Physicochemical Properties

A clear understanding of the physicochemical properties of starting materials is essential for reaction optimization and purification.

PropertyValueSource
Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
CAS Number 111106-31-1
Appearance Expected to be a liquidGeneral knowledge of similar aliphatic amines
Boiling Point Not readily available
Solubility Expected to be soluble in organic solventsGeneral knowledge of similar aliphatic amines

Broader Applications and Future Directions

Beyond simple acylation and sulfonylation, this compound can be employed in more complex synthetic strategies:

  • Reductive Amination: The secondary amine can be used in reductive amination reactions with aldehydes and ketones to introduce further diversity and create more complex structures.

  • Multicomponent Reactions: This amine could serve as a component in multicomponent reactions, which are powerful tools for rapidly generating molecular complexity from simple starting materials.[3]

  • Synthesis of Heterocycles: The functional groups of this compound could be incorporated into heterocyclic scaffolds, which are of immense importance in medicinal chemistry.[4]

The exploration of this compound in these and other synthetic methodologies will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential.

Conclusion

This compound is a promising and versatile building block for the synthesis of bioactive molecules. Its straightforward reactivity, coupled with its potential to modulate the physicochemical properties of target compounds, makes it a valuable tool for medicinal chemists. The protocols and applications detailed in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this intriguing secondary amine.

References

  • Molbank. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. MDPI. [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • PMC. (n.d.). Bioactive heterocycles containing endocyclic N-hydroxy groups. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PMC. (n.d.). Harnessing Nature's Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations. [Link]

  • PMC. (n.d.). Heterocycles in Medicinal Chemistry. [Link]

  • Bentham Science. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. [Link]

  • PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]

Sources

Application of N-(3-Methoxypropyl)pentan-1-amine in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential applications of N-(3-Methoxypropyl)pentan-1-amine in polymer chemistry. While direct literature on the polymerization of this specific amine is limited, its structural features—a secondary amine with a flexible pentyl group and a methoxypropyl substituent—suggest its utility as a novel monomer or modifier in the synthesis of advanced polymers. This document outlines inferred applications, primarily focusing on polyamide synthesis, and provides detailed, field-proven protocols based on established principles of polymer chemistry for analogous systems. The causality behind experimental choices is explained to empower researchers to adapt and innovate.

Introduction to this compound

This compound is a secondary amine characterized by the presence of both a linear alkyl chain (pentyl group) and an ether-containing substituent (3-methoxypropyl group).

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound111106-31-1C9H21NO159.27Secondary amine, contains ether linkage
3-Methoxypropylamine (MOPA)5332-73-0C4H11NO89.14Primary amine, used in polyamide synthesis[1]

The unique combination of a hydrophobic pentyl group and a more polar, flexible methoxypropyl group suggests that polymers incorporating this amine could exhibit tailored solubility, thermal properties, and surface characteristics.

Potential Application in Polyamide Synthesis

The most direct inferred application of this compound is as a comonomer in the synthesis of polyamides. The secondary amine functionality allows it to react with dicarboxylic acids or their derivatives to form amide linkages.

Rationale for Use in Polyamides

Incorporating this compound into a polyamide backbone is hypothesized to impart the following properties:

  • Increased Solubility and Processability: The flexible ether linkages and the alkyl side chain can disrupt the strong hydrogen bonding typically found in polyamides, leading to improved solubility in organic solvents and lower melting temperatures, thus enhancing processability.

  • Modified Thermal Properties: The introduction of non-linear, flexible side groups can lower the glass transition temperature (Tg) of the resulting polyamide, making it more suitable for applications requiring flexibility.

  • Tailored Hydrophilicity: The methoxypropyl group can introduce a degree of hydrophilicity, potentially improving moisture absorption or surface wettability of the polymer.

  • Controlled Crystallinity: The irregular structure introduced by this amine can reduce the crystallinity of the polyamide, leading to more amorphous and transparent materials.[2]

Proposed Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis of a copolyamide using this compound.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Isolation cluster_3 Characterization M1 Dicarboxylic Acid (e.g., Adipoyl Chloride) P Polycondensation Reaction (in suitable solvent, e.g., NMP) M1->P M2 Primary Diamine (e.g., Hexamethylenediamine) M2->P M3 This compound M3->P I Precipitation (e.g., in water or ethanol) P->I W Washing & Drying I->W C1 FTIR Spectroscopy W->C1 C2 NMR Spectroscopy W->C2 C3 GPC/SEC W->C3 C4 DSC/TGA W->C4 G cluster_0 Derivatization cluster_1 Initiator Formation cluster_2 Polymerization A This compound B Oxidation A->B e.g., m-CPBA C Corresponding Nitroxide B->C E Reaction C->E D Radical Source (e.g., AIBN) D->E F N-Alkoxyamine Initiator E->F H Controlled Radical Polymerization F->H G Monomer (e.g., Styrene) G->H I Well-defined Polymer H->I

Caption: Conceptual pathway to an NMP initiator.

This represents a more advanced and speculative application that would require significant synthetic development.

Conclusion

This compound is a promising but underexplored monomer in polymer chemistry. Based on its structure and the properties of analogous amines, its primary potential lies in the synthesis of modified polyamides with enhanced processability and tailored properties. The protocols provided in this guide offer a starting point for researchers to investigate the incorporation of this novel amine into polymer backbones. Further research is warranted to fully elucidate its reactivity and the characteristics of the resulting polymers.

References

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. Available at: [Link]

  • N-(polyoxyalkyl)-N-(alkyl)amines. Google Patents.
  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. Available at: [Link]

  • Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. Impactfactor. Available at: [Link]

  • Polymer. Google Patents.
  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]

  • Synthesis of polyamides. ResearchGate. Available at: [Link]

  • Amine-epichlorohydrin polymeric compositions. Google Patents.
  • 3-Methoxypropylamine. Univar Solutions. Available at: [Link]

  • Preparation of water-soluble cross-linked cationic polymers. Google Patents.
  • 3-Methoxypropylamine. PubChem. Available at: [Link]

  • Process for the preparation of polyether amides from mixed amines. Google Patents.
  • Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. Google Patents.
  • N-phenylhydroxylamine polymers, and associated methods of preparation and use. Google Patents.
  • 3-Methoxy Propyl Amine Supplier - MOPA. Silver Fern Chemical. Available at: [Link]

  • Safety Data Sheet. 3M. Available at: [Link]

Sources

Application Notes & Protocols: N-(3-Methoxypropyl)pentan-1-amine as a Structurally Responsive Ligand in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This document provides a comprehensive technical guide for researchers on the application of N-(3-Methoxypropyl)pentan-1-amine as a versatile N,O-bidentate ligand in organometallic chemistry. While direct literature on this specific ligand is nascent, its structural motifs—a secondary amine donor and a pendant ether functionality—place it within the well-established class of hemilabile or structurally responsive ligands. Such ligands are of paramount importance in homogeneous catalysis, offering a dynamic coordination environment that can stabilize metal centers while facilitating key steps in catalytic cycles.

This guide is structured to provide both foundational knowledge and actionable protocols. We begin with the synthesis and characterization of the free ligand. We then detail the synthesis of a representative palladium(II) complex, followed by its characterization. Finally, we present a validated protocol for its application as a precatalyst in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The causality behind experimental choices is explained throughout, empowering researchers to adapt and troubleshoot these methods.

The Ligand: Synthesis and Rationale

This compound possesses two key features for coordination chemistry: a "hard" secondary amine nitrogen donor and a "soft," potentially coordinating, ether oxygen donor. The three-carbon spacer between these donors is ideal for forming a stable six-membered chelate ring upon coordination to a metal center. This N,O-chelation can enhance the stability and solubility of the resulting organometallic complex.

The ether linkage introduces the concept of hemilability , where the M-O bond is weaker than the M-N bond. This allows the ether to dissociate reversibly, opening a coordination site on the metal for substrate binding or oxidative addition, and then re-coordinate to stabilize high-energy intermediates.[1][2] This "on-off" functionality is a key principle in designing highly active catalysts.[3]

Protocol: Synthesis of this compound

The most efficient and selective method for synthesizing this secondary amine is reductive amination, which avoids the over-alkylation issues common with direct alkylation methods.[4] This one-pot procedure involves the formation of an imine intermediate from a primary amine and an aldehyde, followed by in-situ reduction.[5]

Reaction Scheme: (Self-generated image, not from a search result)

Materials:

  • 3-Methoxypropylamine (1.0 eq)[6]

  • Pentanal (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic, ~5 mol%)

  • Saturated aq. NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methoxypropylamine and anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate.[4]

  • Cool the solution to 0 °C in an ice bath. Add pentanal dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride. NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the aldehyde starting material.[7]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Characterization (Expected):

  • ¹H NMR: Resonances corresponding to the pentyl group (triplet at ~0.9 ppm), methoxy group (singlet at ~3.3 ppm), and various methylene groups. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: Distinct signals for the five carbons of the pentyl chain and the four carbons of the methoxypropyl chain.

  • MS (ESI+): [M+H]⁺ corresponding to the molecular weight (159.28 g/mol ).

Synthesis of a Palladium(II) N,O-Chelate Complex

Palladium complexes are central to cross-coupling catalysis.[8] Synthesizing a well-defined Pd(II) precatalyst with the N,O-ligand allows for greater control and reproducibility in catalytic applications. We will use palladium(II) acetate as a common and effective precursor.

Protocol: Synthesis of Dichloro[this compound]palladium(II) Dimer

Reaction Scheme: (Self-generated image, not from a search result)

Materials:

  • This compound (2.0 eq)

  • Palladium(II) chloride, PdCl₂ (1.0 eq)

  • Acetonitrile, anhydrous

Procedure:

  • Rationale: PdCl₂ is poorly soluble. Reacting it with the ligand in a coordinating solvent like acetonitrile at elevated temperatures facilitates the formation of a soluble intermediate, which then reacts to form the desired complex.

  • In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in anhydrous acetonitrile.

  • Add the this compound ligand (2.0 equivalents) via syringe.

  • Heat the mixture to reflux (~80 °C) with vigorous stirring. The suspension should gradually dissolve and change color.

  • Maintain reflux for 4-6 hours. The product may begin to precipitate from the solution upon formation.

  • Allow the reaction to cool to room temperature, then cool further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted ligand.

  • Dry the resulting solid (typically a yellow to brown powder) under high vacuum. The product is likely a chloride-bridged dimer, a common structure for such complexes.[9]

Characterization of the Pd(II) Complex

Confirmation of ligand coordination is achieved by comparing the spectroscopic data of the complex with that of the free ligand.

Technique Observation in Free Ligand Expected Change Upon Coordination to Pd(II) Justification
¹H NMR Sharp singlet for -OCH₃ at ~3.3 ppm. Methylene protons adjacent to N are at ~2.6-2.8 ppm.Downfield shift of protons on carbons adjacent to N and O donor atoms.Coordination of the lone pairs on N and O to the electron-deficient Pd(II) center deshields the nearby protons, causing a shift to a higher frequency (ppm).
¹³C NMR Standard chemical shifts for aliphatic carbons.Downfield shift of carbons adjacent to N and O.Similar to ¹H NMR, electron donation to the metal center deshields the carbon nuclei.[10]
FT-IR N-H stretch visible around 3300 cm⁻¹. C-O-C stretch around 1100 cm⁻¹.The N-H stretch may broaden and shift. The C-O-C stretch may shift slightly to lower wavenumber.Coordination can alter the bond vibrational energies. The shift in the C-O-C stretch is indicative of the ether oxygen's interaction with the metal.

Application in Homogeneous Catalysis: Suzuki-Miyaura Coupling

The synthesized Pd(II) complex is an excellent precatalyst for the Suzuki-Miyaura reaction. The hemilabile N,O-ligand is particularly advantageous. During the catalytic cycle, the weakly bound ether can dissociate to open a coordination site for the transmetalation step, and then re-associate to stabilize the Pd(0) species, preventing the formation of inactive palladium black.[11][12][13]

// Hemilability Annotation Transmetal -> OxAdd [label="Hemilability:\nO-atom re-coordinates", style=dashed, constraint=false, color="#EA4335"]; OxAdd -> Transmetal [label="O-atom dissociates\nto open site", style=dashed, constraint=false, color="#34A853"]; } }

Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting hemilability.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • Pd(II) Precatalyst (from section 3.1, 1 mol%)

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium carbonate, K₂CO₃ (2.0 eq)

  • Toluene/Water (e.g., 10:1 v/v) solvent mixture

  • Anhydrous MgSO₄

Procedure:

  • To a Schlenk flask, add the Pd(II) precatalyst, 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Rationale: The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. A mixed solvent system like Toluene/H₂O often enhances reaction rates by helping to dissolve both the organic substrates and the inorganic base.[13]

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed Toluene/Water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction by GC-MS or TLC for the disappearance of 4-bromotoluene.

  • Upon completion, cool the reaction to room temperature. Add water and ethyl acetate.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Experimental Workflow Overview

The following diagram illustrates the logical flow from ligand synthesis to catalytic application.

// Nodes Start [label="Starting Materials\n(Pentanal, 3-Methoxypropylamine)", fillcolor="#F1F3F4"]; Synth_L [label="Ligand Synthesis\n(Reductive Amination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Char_L [label="Ligand Characterization\n(NMR, MS, IR)", fillcolor="#FBBC05"]; Synth_C [label="Complex Synthesis\n(with PdCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Char_C [label="Complex Characterization\n(NMR, IR)", fillcolor="#FBBC05"]; Catalysis [label="Catalytic Test\n(Suzuki Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Product Analysis\n(GC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synth_L; Synth_L -> Char_L; Char_L -> Synth_C; Synth_C -> Char_C; Char_C -> Catalysis; Catalysis -> Analysis; }

Caption: Workflow for synthesis, characterization, and catalytic testing.

Conclusion

This compound serves as an excellent model for exploring the rich field of hemilabile N,O-bidentate ligands. The protocols detailed herein provide a robust framework for its synthesis, complexation with palladium, and successful application in the Suzuki-Miyaura cross-coupling reaction. The principles of hemilability and rational catalyst design demonstrated here are broadly applicable and can be extended to other transition metals and catalytic transformations, offering a fertile ground for further research and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). Palladium Complexes with N,O-Bidentate Ligands Based on N-Oxide Units from Cyclic Secondary Amines: Synthesis and Catalytic Application in Mizoroki-Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Lee, C. F., Liu, C. W., & Lee, H. M. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research, 40(8), 676–684. [Link]

  • PubMed. (2007). Metal unsaturation and ligand hemilability in Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Lee, C. F., Liu, C. W., & Lee, H. M. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Vivanco, M., et al. (2001). Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands: synthesis and use as catalysts in the Sonogashira reaction. Dalton Transactions. [Link]

  • Bautista, D., et al. (2016). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre-Catalysts in Cross-Coupling Reactions. Molecules. [Link]

  • ACS Publications. (2007). Metal Unsaturation and Ligand Hemilability in Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Retrieved from [Link]

  • Amatore, C., et al. (1998). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Journal of the American Chemical Society. [Link]

  • MDPI. (2024). Chelating Properties of N6O-Donors Toward Cu(II) Ions: Speciation in Aqueous Environments and Catalytic Activity of the Dinuclear Complexes. Retrieved from [Link]

  • MDPI. (n.d.). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.). Tunable Hemilabile Ligands for Adaptive Transition Metal Complexes. Retrieved from [Link]

  • Request PDF on ResearchGate. (n.d.). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Retrieved from [Link]

  • Request PDF on ResearchGate. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Retrieved from [Link]

  • Blacquiere, J. M., et al. (2021). Structurally-Responsive Ligands for High-Performance Catalysts. ACS Catalysis. [Link]

  • Laboratoire de Chimie de Coordination. (n.d.). 2)Functional Ligands, Hemilability, Metal Complexes and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Chelating Abilities of Tertiary Amines with N-O-Donors Towards Cu(II) Ions and the Catalytic Properties of the Resulting Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of N,N-chelating ligand. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Slide 1. Retrieved from [Link]

  • IUPAC. (2008). New methods in asymmetric catalysis based on new hemi-labile bidentate ligands. Pure and Applied Chemistry, 80(5), 881–890. [Link]

  • National Institutes of Health. (n.d.). Reactions of a heme-superoxo complex toward a cuprous chelate and •NO(g): CcO and NOD chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). 1,3-N,O-Complexes of late transition metals. Ligands with flexible bonding modes and reaction profiles. Chemical Society Reviews. [Link]

  • PubMed Central. (n.d.). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Retrieved from [Link]

  • ACS Publications. (2000). Versatile Chiral Bidentate Ligands Derived from α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • Graz University of Technology. (2023). Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Inorganica Chimica Acta. [Link]

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-3-methylpentan-1-amine. Retrieved from [Link]

Sources

Topic: Analytical Methods for the Quantification of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of N-(3-Methoxypropyl)pentan-1-amine, a primary aliphatic amine. Due to the inherent analytical challenges of such compounds, including poor chromophoric properties and high polarity, direct quantification can be difficult. This application note details two robust analytical strategies: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for sensitive fluorescence or UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and alternative quantification. The protocols are designed to be self-validating, incorporating principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity, accuracy, and reliability.

Introduction and Analytical Challenges

This compound is a primary amine that may be present as a raw material, intermediate, or impurity in pharmaceutical manufacturing processes. Accurate and sensitive quantification is crucial for process control, quality assurance, and regulatory compliance.[1]

The primary analytical challenges associated with aliphatic amines like this compound are:

  • Lack of a Strong Chromophore: These compounds do not absorb significantly in the UV-Visible spectrum, making direct detection by common HPLC-UV detectors insensitive.

  • High Polarity and Basicity: Amines can exhibit poor peak shape and retention on traditional reversed-phase chromatography columns due to strong interactions with residual silanols on the silica support.[2] This often leads to peak tailing.

  • Volatility: While some amines are amenable to gas chromatography, their high polarity can still lead to adsorption on the column, requiring specialized deactivated columns or derivatization.[2]

To overcome these challenges, derivatization is a widely accepted and effective strategy. This process involves reacting the amine with a reagent to attach a tag that enhances its detectability (e.g., a chromophore or fluorophore) and improves its chromatographic properties.[1][3][4]

General Analytical Workflow

A robust analytical workflow is essential for generating reliable and reproducible quantitative data. The process begins with careful sample handling and proceeds through method execution, data analysis, and validation, ensuring the integrity of the final result.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login SamplePrep Sample Preparation (Extraction/Dilution) Sample->SamplePrep StdPrep Standard & QC Preparation Deriv Pre-Column Derivatization StdPrep->Deriv SamplePrep->Deriv Inject Chromatographic Injection (HPLC/GC) Deriv->Inject Detect Separation & Detection Inject->Detect Integration Peak Integration & Quantification Detect->Integration Validation Method Validation & System Suitability Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the quantification of this compound.

Primary Method: HPLC with Pre-column Derivatization and Fluorescence Detection

This method is recommended for its high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. The protocol utilizes o-Phthalaldehyde (OPA) as the derivatization reagent, which reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[1]

Principle of OPA Derivatization

The reaction between OPA and a primary amine (R-NH₂) in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), occurs at room temperature and forms a stable, fluorescent product. This derivative can be excited at approximately 340 nm and emits light at around 455 nm, allowing for highly sensitive detection with a fluorescence detector (FLD). The derivatization improves the hydrophobicity of the analyte, leading to better retention and separation on a reversed-phase column.[3]

Experimental Protocol: HPLC-FLD

HPLC_Workflow cluster_0 Preparation cluster_1 Sample Processing cluster_2 Derivatization & Analysis A Prepare Mobile Phases & Diluents K Inject onto HPLC System A->K B Prepare OPA Reagent & Borate Buffer I Mix Aliquots: Sample/Std + Buffer + OPA B->I C Prepare Stock Solutions (Analyte & IS) D Create Calibration Curve Standards & QCs C->D D->I E Weigh/Pipette Sample F Add Internal Standard (IS) E->F G Dilute to Volume F->G H Filter Sample (0.45 µm) G->H H->I J Incubate (e.g., 2 min, RT) I->J J->K L Acquire & Process Data K->L

Caption: Step-by-step workflow for HPLC analysis with pre-column OPA derivatization.

Step 1: Reagent and Solution Preparation

  • Mobile Phase A: Prepare a 25 mM sodium phosphate buffer, adjust pH to 7.2 with phosphoric acid, and filter through a 0.45 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Methanol/Water (50:50, v/v).

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with sodium hydroxide.

  • OPA Derivatization Reagent: Dissolve OPA in methanol, then add 3-mercaptopropionic acid and borate buffer. This reagent should be prepared fresh daily and protected from light.

  • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask and dissolve in diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

Step 2: Sample Preparation

  • Accurately weigh a sample containing the target analyte into a suitable volumetric flask.

  • Add diluent to approximately 50% of the flask volume and sonicate to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.

Step 3: Automated Pre-Column Derivatization and Injection This protocol assumes the use of an autosampler capable of programmed reagent addition and mixing.

  • Configure the autosampler program to aspirate, in sequence:

    • 50 µL of Borate Buffer

    • 10 µL of OPA Reagent

    • 10 µL of the sample or standard solution

  • Program the autosampler to mix the contents in the injection loop or a mixing vial for 2 minutes at room temperature.

  • Inject the entire derivatized mixture onto the HPLC system.

Instrumental Conditions
ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC with Autosampler and Fluorescence Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size
Column Temperature 35 °C
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL (of the derivatized mixture)
FLD Wavelengths Excitation (λex): 340 nm; Emission (λem): 455 nm
Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[5][6] Validation should be performed according to ICH Q2(R2) guidelines and encompass the following parameters.[7][8]

Validation ParameterAcceptance Criteria & Methodology
Specificity The method must unequivocally assess the analyte in the presence of other components (impurities, matrix).[7] Analyze a blank, a placebo, and a spiked sample to demonstrate no interference at the analyte's retention time.
Linearity Prepare at least five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.99.
Range The interval between the upper and lower concentrations demonstrating suitable precision, accuracy, and linearity.[9]
Accuracy Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should typically be within 98.0% to 102.0%.
Precision (Repeatability) Perform at least six replicate measurements of a standard solution at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. The LOQ must be validated for precision and accuracy.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results to demonstrate method reliability.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for the quantification and unequivocal identification of this compound. It provides excellent selectivity due to the mass-to-charge ratio (m/z) filtering of the mass spectrometer. While direct injection is possible, derivatization can improve peak shape and thermal stability. For this guide, we focus on the direct analysis using a base-deactivated column.

Principle of GC-MS Analysis

The sample is injected into a heated inlet, where it is vaporized and transferred onto the GC column by a carrier gas (e.g., Helium). The analyte is separated from other components based on its boiling point and interaction with the column's stationary phase. Upon elution from the column, the analyte enters the mass spectrometer's ion source, where it is fragmented by electron ionization (EI). Alkylamines typically undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[10] This fragmentation pattern provides a structural fingerprint for identification.

For this compound, the primary α-cleavage would result in a prominent ion at m/z 44 (CH₂=NH₂⁺).

Instrumental Conditions
ParameterRecommended Setting
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole)
Column Base-deactivated column for amines (e.g., Agilent CP-Sil 13 CB or similar), 30 m x 0.25 mm ID, 0.5 µm film thickness[11]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan Mode: m/z 40-300 for identification. Selected Ion Monitoring (SIM): For quantification, monitor m/z 44 (quantifier) and other characteristic ions (qualifiers).

Method Comparison

FeatureHPLC with Pre-column Derivatization (OPA)GC-MS (Direct Injection)
Sensitivity Very High (sub-µg/mL levels achievable with FLD)Moderate to High (ng/mL levels with SIM mode)
Selectivity High (driven by chromatography and selective derivatization/detection)Very High (driven by chromatographic separation and mass filtering)
Confirmation Based on retention time; confirmation requires a second method.High confidence in identification via mass spectral fragmentation patterns.
Sample Preparation More complex (requires derivatization step).Simpler (typically dilution in a suitable solvent).
Throughput Can be lower due to derivatization time, though automation helps.Generally higher throughput possible.
Instrumentation HPLC with FLD is common in QC labs.GC-MS is also widely available but may be considered a more specialized technique.
Best For Routine, high-sensitivity quantification in complex matrices.Identification, confirmation, and quantification of semi-volatile amines.

Conclusion

The accurate quantification of this compound can be reliably achieved using well-established analytical techniques. For high-sensitivity applications typical in pharmaceutical quality control, HPLC with pre-column OPA derivatization and fluorescence detection is the recommended primary method. It offers excellent sensitivity and, when properly validated, provides robust and reliable data.[1] As a complementary technique, GC-MS serves as an outstanding tool for structural confirmation and as a powerful alternative quantitative method.[12] The choice between these methods should be based on the specific application requirements, including required sensitivity, sample matrix complexity, and the need for structural confirmation. Adherence to rigorous method validation protocols is paramount to ensuring data quality and regulatory compliance.[5]

References

  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Derivatization and Separation of Aliph
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
  • Valid
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Bulletin 737F Amines Analysis by Packed Column GC.
  • Analytical method valid
  • Analytical Method Validation: ICH and USP Perspectives.
  • Analysis of primary, secondary and tertiary amines. Agilent.
  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Q2(R2)
  • Spectroscopy of Amines. Chemistry LibreTexts.

Sources

HPLC Method Development for the Purity Assessment of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of N-(3-Methoxypropyl)pentan-1-amine, a secondary aliphatic amine often used as a pharmaceutical intermediate or building block. The inherent chemical properties of this analyte—high polarity, basicity, and the absence of a UV chromophore—present significant challenges for traditional reversed-phase chromatography.[1] We detail a systematic approach to method development, focusing on two primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Reversed-Phase Chromatography (IP-RP). The primary recommended method utilizes HILIC coupled with a universal detector, such as a Charged Aerosol Detector (CAD), which circumvents the need for derivatization and provides excellent retention and sensitivity for this class of compounds.[2][3] An alternative IP-RP method is also presented. Detailed protocols for method development, final optimized conditions, and a complete validation plan according to ICH Q2(R2) guidelines are provided to ensure the method is fit for its intended purpose in a regulated environment.[4][5]

Introduction: The Analytical Challenge

This compound is a key intermediate in various synthetic pathways. Ensuring its purity is critical for the quality and safety of the final product. However, its analysis by HPLC is non-trivial due to three core chemical characteristics:

  • High Polarity: The molecule is small and contains polar functional groups (amine and ether), leading to poor retention on conventional non-polar stationary phases like C18.[6]

  • Lack of a Chromophore: The aliphatic structure does not absorb UV light, rendering standard UV-Vis detectors ineffective for sensitive detection.[7][8]

  • Basic Nature: The secondary amine is basic and prone to strong, undesirable interactions with acidic residual silanols on silica-based columns, often resulting in poor peak shape (tailing).[1][9]

Addressing these challenges requires moving beyond standard reversed-phase methodologies and employing specialized chromatographic techniques and detection technologies. This guide explains the causal relationships behind the experimental choices, providing a scientifically grounded pathway to a robust and reliable purity method.

Analyte Structure and Potential Impurities

A critical first step in developing a purity method is understanding the target analyte and its potential process-related impurities. The separation strategy must be able to resolve the main component from these species.

Figure 1. Chemical Structures of Analyte and Potential Impurities cluster_synthesis Synthesis Pathway Analyte This compound (Analyte) ImpurityC N,N-bis(3-methoxypropyl)pentan-1-amine (Over-alkylation By-product) Analyte->ImpurityC + Impurity B ImpurityA Pentan-1-amine (Starting Material) ImpurityA->Analyte + Impurity B ImpurityB 1-Chloro-3-methoxypropane (Starting Material)

Caption: Figure 1. Chemical Structures of Analyte and Potential Impurities

Method Development Strategy: A Logic-Driven Approach

Our strategy begins by addressing the analyte's primary characteristics. The high polarity and lack of a UV chromophore are the most critical hurdles. The workflow below illustrates the decision-making process that leads to the selection of an optimal analytical technique.

G Figure 2. Method Development Decision Workflow A Analyte Properties: - High Polarity - Basic (pKa ~10-11) - No UV Chromophore B Initial Assessment: Standard RP-HPLC with UV is not feasible A->B C Address Detection Challenge B->C F Address Retention Challenge B->F D Option 1: Derivatization + UV/FLD (e.g., with FMOC, OPA) C->D E Option 2: Universal Detector (e.g., CAD, ELSD) C->E J Chosen Primary Approach: HILIC with CAD E->J L Chosen Alternative Approach: Ion-Pair RP with ELSD/CAD E->L G Strategy A: HILIC (Hydrophilic Interaction) F->G H Strategy B: Ion-Pair RP (Reversed-Phase) F->H I Strategy C: Mixed-Mode (RP + Ion-Exchange) F->I G->J H->L K Rationale: - Direct analysis (no derivatization) - Excellent retention for polar amines - High sensitivity with CAD - MS-compatible mobile phases J->K

Sources

Application Note: Structural Elucidation of N-(3-Methoxypropyl)pentan-1-amine using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the characterization of N-(3-Methoxypropyl)pentan-1-amine using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the theoretical basis for spectral interpretation, predicted chemical shifts, and coupling patterns. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure reproducible, high-quality results. This guide is intended for researchers, scientists, and drug development professionals requiring definitive structural verification of aliphatic secondary amines and ethers.

Introduction: The Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[1][2] For novel or synthesized compounds such as this compound, NMR provides critical information regarding the connectivity of atoms and the electronic environment of individual nuclei. 1H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.[3][4] Complementarily, 13C NMR spectroscopy provides information on the carbon skeleton of the molecule.[5][6][7] This application note serves as a practical guide to leveraging these techniques for the structural confirmation of this compound.

Predicted Spectral Analysis of this compound

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a series of unique signals in the NMR spectra. The following sections detail the predicted chemical shifts and multiplicities based on established principles of NMR spectroscopy for aliphatic amines and ethers.

Molecular Structure and Atom Labeling

To facilitate the spectral analysis, the protons and carbons of this compound are systematically labeled as shown below.

Caption: Labeled structure of this compound.

Predicted 1H NMR Spectrum

The 1H NMR spectrum is anticipated to show nine distinct signals. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Proton Label Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Justification
H-N0.5 - 5.01HBroad singletThe chemical shift is concentration and solvent dependent due to hydrogen bonding.[6][7][8] The signal is often broad and may not show coupling to adjacent protons due to rapid exchange.[7]
H-1~2.62HTripletThese protons are adjacent to the electron-withdrawing nitrogen atom, causing a downfield shift.[6][7][9] They will be split into a triplet by the two neighboring H-2 protons.
H-1'~2.62HTripletSimilar to H-1, these protons are alpha to the nitrogen, resulting in a comparable chemical shift.[6][7][9] The signal will be a triplet due to coupling with the two H-2' protons.
H-2'~1.72HQuintetThese protons are adjacent to both the C1' and C3' methylene groups and will be split into a quintet.
H-3'~3.42HTripletProtons alpha to the ether oxygen are deshielded and appear downfield.[3][10] They will be split into a triplet by the two H-2' protons.
H_methoxy~3.33HSingletThe methoxy protons are in a unique chemical environment and have no adjacent protons, resulting in a singlet.[11]
H-2~1.52HSextetThese protons are coupled to the H-1 and H-3 protons, leading to a complex multiplet, likely a sextet.
H-3 & H-4~1.34HMultipletThe chemical environments of these protons are very similar, and their signals are expected to overlap, forming a complex multiplet.
H-5~0.93HTripletThis terminal methyl group will be split into a triplet by the two neighboring H-4 protons.
Predicted 13C NMR Spectrum

The 13C NMR spectrum is expected to display eight distinct signals, as C3 and C4 may have very similar chemical shifts.

Carbon Label Predicted Chemical Shift (δ, ppm) Justification
C-145 - 55This carbon is directly attached to the nitrogen atom, causing a downfield shift.[6][7]
C-1'45 - 55Similar to C-1, this carbon is alpha to the nitrogen.[6][7]
C-2'25 - 35This carbon is beta to the nitrogen and gamma to the oxygen.
C-3'65 - 75The carbon atom alpha to the ether oxygen is significantly deshielded.
C_methoxy55 - 65The methoxy carbon typically appears in this region.[5][11]
C-230 - 40This carbon is beta to the nitrogen atom.
C-3 & C-420 - 30These aliphatic carbons are further from the heteroatoms and will appear more upfield.
C-510 - 15The terminal methyl carbon is the most shielded and will have the lowest chemical shift.

Experimental Protocols

Materials and Equipment
  • This compound (sample)

  • Deuterated chloroform (CDCl3) or other suitable deuterated solvent[12]

  • Tetramethylsilane (TMS) as an internal standard

  • High-quality 5 mm NMR tubes[13][14]

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS to the vial.[1] CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[12]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.[13][14]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[15]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) add_solvent Add Deuterated Solvent (0.6-0.7 mL CDCl3 with TMS) weigh->add_solvent dissolve Ensure Complete Dissolution add_solvent->dissolve transfer Transfer to NMR Tube dissolve->transfer run_nmr Acquire NMR Spectra transfer->run_nmr

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • 1H NMR Acquisition:

    • Acquire a standard 1H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of 13C, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the 1H NMR spectrum.

Conclusion

The combined analysis of 1H and 13C NMR spectra provides a robust method for the structural confirmation of this compound. The predicted chemical shifts and coupling patterns outlined in this application note, in conjunction with the detailed experimental protocols, offer a reliable framework for researchers to obtain and interpret high-quality NMR data for this and structurally related compounds. Adherence to the described sample preparation and data acquisition procedures is crucial for achieving accurate and reproducible results.

References

  • Bagno, A., D’Amico, F., & Saielli, G. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(5), 899-906. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

Sources

Troubleshooting & Optimization

Over-alkylation issues in the synthesis of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Methoxypropyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly over-alkylation, encountered during the synthesis of this secondary amine. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield and product impurity in the synthesis of this compound?

The primary challenge in synthesizing this compound, a secondary amine, is the propensity for over-alkylation. This side reaction leads to the formation of the tertiary amine, N-(3-methoxypropyl)dipentylamine, and potentially quaternary ammonium salts, significantly reducing the yield of the desired product and complicating purification.

Direct alkylation of 3-methoxypropylamine with a pentyl halide is often unselective because the target secondary amine is typically more nucleophilic than the starting primary amine, leading to further reaction.[1][2][3][4] A more reliable method to avoid this issue is reductive amination.[5][6][7]

Q2: I'm observing significant amounts of a higher molecular weight byproduct. How can I confirm it's the over-alkylated tertiary amine?

Characterization of byproducts is crucial for effective troubleshooting. The most common higher molecular weight byproduct is the tertiary amine formed from over-alkylation.

Recommended Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method. The mass spectrum will show a molecular ion peak corresponding to the tertiary amine, N-(3-methoxypropyl)dipentylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts for the additional pentyl group and a change in the integration of protons adjacent to the nitrogen atom.

  • Ion Chromatography: This technique can be used for the quantitative analysis of primary, secondary, and tertiary amines in the reaction mixture.[8][9][10]

Troubleshooting Guide: Over-Alkylation Issues

Problem 1: My reductive amination of pentanal with 3-methoxypropylamine is producing a significant amount of the tertiary amine.

Reductive amination is the preferred method for synthesizing secondary amines like this compound because it minimizes over-alkylation.[5][7][11] The reaction proceeds through an imine intermediate which is then reduced. However, improper reaction conditions can still lead to the formation of the undesired tertiary amine.

Root Cause Analysis & Solutions

The likely cause is that the newly formed secondary amine is reacting with remaining pentanal to form an iminium ion, which is then reduced.

Solutions:

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity.

    • Sodium Triacetoxyborohydride (NaBH(OAc)3 or STAB): This is a mild and selective reducing agent, particularly effective for reductive aminations.[12][13][14] It rapidly reduces the iminium ion intermediate while being less reactive towards the aldehyde starting material.[13][14]

    • Sodium Cyanoborohydride (NaBH3CN): Another selective reducing agent that is effective at a slightly acidic pH.[15][16][17] However, it is highly toxic, and its byproducts can be hazardous.[5]

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the reactants is essential.

    • Use a slight excess of the primary amine (3-methoxypropylamine) relative to the aldehyde (pentanal). This ensures the aldehyde is consumed in the formation of the initial imine, leaving less available to react with the secondary amine product. A 1.1 to 1.2 molar equivalent of the amine is a good starting point.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using sodium triacetoxyborohydride.[13][18] Tetrahydrofuran (THF) can also be used.[12]

    • Temperature: Conduct the reaction at room temperature or below (0 °C) to control the reaction rate and improve selectivity.

    • pH: For sodium cyanoborohydride, maintaining a pH between 6 and 7 is crucial to favor the reduction of the iminium ion over the carbonyl group.[5]

Experimental Protocol: Optimized Reductive Amination using STAB
  • To a stirred solution of 3-methoxypropylamine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add pentanal (1.0 eq.) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 20-30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 2: I've tried reductive amination, but I'm still getting a mixture of secondary and tertiary amines. How can I purify my desired product?

Even with optimized conditions, small amounts of the tertiary amine byproduct may form. Effective purification is key to obtaining the desired this compound.

Purification Strategies:

  • Flash Column Chromatography: This is the most common laboratory-scale purification method.

    • Stationary Phase: Silica gel is often used. However, the basic nature of amines can lead to tailing and poor separation on acidic silica.[19] Using an amine-functionalized silica or treating standard silica with triethylamine can improve separation.[19]

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing.

  • Acid-Base Extraction: This method leverages the difference in basicity between primary, secondary, and tertiary amines. While less precise than chromatography, it can be effective for larger-scale separations. A buffer-assisted extraction procedure can selectively separate these amines.[20][21]

  • Distillation: If the boiling points of the secondary and tertiary amines are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[22]

Visualizing the Process

Reaction Mechanism: Reductive Amination

The following diagram illustrates the key steps in the reductive amination process to form the desired secondary amine and the competing over-alkylation pathway.

G cluster_main Desired Pathway: Secondary Amine Synthesis cluster_side Side Reaction: Over-Alkylation A 3-Methoxypropylamine (Primary Amine) C Imine Intermediate A->C + Pentanal B Pentanal (Aldehyde) D This compound (Desired Secondary Amine) C->D + Reducing Agent (e.g., STAB) D_side This compound (Secondary Amine) E Iminium Ion Intermediate D_side->E + Pentanal F N-(3-Methoxypropyl)dipentylamine (Tertiary Amine Byproduct) E->F + Reducing Agent

Caption: Reductive amination pathway and over-alkylation side reaction.

Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving over-alkylation issues.

G cluster_solutions Optimization Strategies start Start: Low yield of secondary amine check_byproduct Analyze crude product (GC-MS, NMR) start->check_byproduct is_overalkylation Over-alkylation confirmed? check_byproduct->is_overalkylation opt_reductant Change/Optimize Reducing Agent (e.g., use STAB) is_overalkylation->opt_reductant Yes other_issue Investigate other side reactions is_overalkylation->other_issue No opt_stoich Adjust Reactant Stoichiometry (amine excess) opt_reductant->opt_stoich opt_cond Modify Reaction Conditions (temp, pH) opt_stoich->opt_cond purify Implement advanced purification protocol (Amine-modified silica, Acid-base extraction) opt_cond->purify end End: High-purity secondary amine purify->end

Caption: Troubleshooting workflow for over-alkylation in amine synthesis.

Data Summary

ParameterRecommendation for High SelectivityRationale
Synthesis Method Reductive AminationAvoids the inherent lack of selectivity in direct alkylation of amines.[5][7]
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and chemoselective; rapidly reduces iminium ions in the presence of carbonyls.[12][13][14]
Reactant Ratio 1.1 - 1.2 eq. of 3-methoxypropylamineDrives the reaction towards the formation of the initial imine, minimizing free aldehyde.
Solvent Anhydrous DCE or DCMCommon aprotic solvents compatible with STAB.[13][18]
Temperature 0 °C to Room TemperatureSlower reaction rates can improve selectivity and minimize side reactions.
Purification Flash chromatography on amine-modified silicaMitigates peak tailing and improves separation of basic amine compounds.[19]

References

  • Myers, J. W. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Mathur, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [Link]

  • Sciencemadness Discussion Board. (2012). purifying secondary amine.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

  • Mathur, S., et al. (2014).
  • Place, B. K., et al. (2019). A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. MDPI. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • Fiveable. (n.d.). Sodium Cyanoborohydride Definition. [Link]

  • Wordpress. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Mathur, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 785-788. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • ResearchGate. (n.d.). Selected examples for the mono-selective N-alkylation of primary amines.... [Link]

  • Fytianos, G., et al. (2016). Quantitative determination of amines used in post-combustion CO2 capture process by ion chromatography. ResearchGate. [Link]

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Wikipedia. (n.d.). Amine alkylation. [Link]

  • Baran, P. S., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(11), 2994-2997. [Link]

  • YouTube. (2022). Amine Unit Optimization and Troubleshooting. [Link]

  • Quora. (2019). What happens to sodium cyanoborohydride after it reacts in a reductive amination?. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

  • Google Patents. (n.d.).
  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

  • ResearchGate. (n.d.). (a) Amine alkylation and reductive amination are classical synthetic.... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of secondary amines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot common issues, and understand the nuances of creating these vital chemical building blocks. We will delve into the causality behind experimental choices, providing you with the expertise to navigate the complexities of secondary amine synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of secondary amines, particularly through reductive amination, a widely used and versatile method.[1]

Problem 1: Low Yield of the Desired Secondary Amine

Possible Causes and Solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation between the primary amine and the carbonyl compound to form an imine or iminium ion is a crucial equilibrium-driven step.[2]

    • Solution: To drive the equilibrium towards the imine, removal of the water byproduct is effective. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[3][4] For less reactive substrates, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can improve yields.[5]

  • Sub-optimal pH: The pH of the reaction medium is critical. The reaction is typically carried out under weakly acidic conditions.[6]

    • Solution: If the medium is too acidic, the starting amine will be protonated, rendering it non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack. A pH range of 4-5 is often optimal for imine formation and subsequent reduction, especially when using reagents like sodium cyanoborohydride.[7] Acetic acid is a commonly used acid to achieve the desired pH.[2]

  • Inefficient Reduction of the Imine/Iminium Ion: The choice and handling of the reducing agent are paramount.

    • Solution: Ensure the reducing agent is active and used in the correct stoichiometry. For direct (one-pot) reductive aminations, a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group is necessary.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[9] For a two-step (indirect) process, where the imine is pre-formed, a stronger but still manageable reducing agent like sodium borohydride (NaBH₄) can be used.[5][8]

  • Steric Hindrance: Bulky substituents on either the amine or the carbonyl compound can hinder the reaction.[10]

    • Solution: In such cases, prolonged reaction times or higher temperatures may be necessary. For particularly challenging cases, exploring alternative synthetic routes or catalysts might be required.[3]

Problem 2: Formation of Byproducts (Over-alkylation or Side Reactions)

Possible Causes and Solutions:

  • Over-alkylation to Tertiary Amine: The secondary amine product can sometimes react further with the carbonyl compound and reducing agent to form an undesired tertiary amine.[11] This is a common issue, especially in direct alkylation methods.[12]

    • Solution: Reductive amination is generally preferred over direct alkylation with alkyl halides to avoid over-alkylation.[2][9] Optimizing stoichiometry by using a slight excess of the primary amine can help.[13] In cases where over-alkylation is persistent, a stepwise (indirect) procedure can be beneficial. This involves the formation of the imine first, followed by its reduction in a separate step, which can offer better control.[8]

  • Reduction of the Carbonyl Starting Material: If the reducing agent is too reactive, it can reduce the starting aldehyde or ketone to an alcohol, lowering the yield of the desired amine.[4]

    • Solution: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it reduces aldehydes much faster than ketones and is selective for the iminium ion over the carbonyl group.[8][14] Sodium cyanoborohydride (NaBH₃CN) is also a good choice due to its selective nature under controlled pH.[6][7]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under basic or acidic conditions.

    • Solution: Careful control of the reaction pH and temperature is crucial. Running the reaction at lower temperatures can help minimize this side reaction.[4]

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Separating the Product from Unreacted Starting Materials and Byproducts: Amines can be challenging to purify via standard column chromatography on silica gel due to their basicity, which can lead to streaking.[15]

    • Solution: An acid-base extraction is a powerful technique for separating amines. The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified amine re-extracted into an organic solvent.[15] For chromatographic purification, using a mobile phase containing a small amount of a base like triethylamine or ammonia can mitigate streaking on silica gel.[15] Alternatively, using basic alumina as the stationary phase can be effective.[15] Buffer-assisted extraction at varying pH levels can also be employed to selectively separate primary, secondary, and tertiary amines.[16]

  • Product is an Amine Salt: If the workup involves an acidic quench, the product will be in its protonated salt form, which is often water-soluble and may not be extractable into common organic solvents.

    • Solution: After the acidic wash, the aqueous layer must be neutralized or made basic (e.g., with NaOH or NaHCO₃) to deprotonate the amine, allowing it to be extracted into an organic solvent.[17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of reductive amination for synthesizing secondary amines?

Reductive amination is a two-step process that occurs in a single pot. First, a primary amine reacts with an aldehyde or ketone to form an imine intermediate through a condensation reaction.[1] This is followed by the in-situ reduction of the imine to the corresponding secondary amine using a suitable reducing agent.[6] This method is highly favored in organic synthesis because it offers high selectivity and avoids the over-alkylation issues often seen with direct alkylation methods.[11][18]

Q2: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical for the success of the reaction.[8] Here's a breakdown of common choices:

Reducing AgentKey Characteristics & Applications
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A mild and selective reagent, ideal for one-pot reductive aminations. It is particularly effective for reactions involving aldehydes and a wide range of amines, including weakly basic ones.[5][8] It is sensitive to water and typically used in non-protic solvents like DCE, DCM, or THF.[5]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent suitable for one-pot reactions. It is stable in acidic solutions and its reactivity can be modulated by pH.[6] It is often used in protic solvents like methanol.[5] Caution is advised due to the potential release of toxic cyanide byproducts during workup.[6]
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can reduce both imines and carbonyl groups.[6] It is best suited for a two-step (indirect) procedure where the imine is formed first before the addition of NaBH₄.[5][8] It is commonly used in alcoholic solvents like methanol or ethanol.[5]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) A green and efficient method, often used in industrial settings.[6][19] It offers high yields and clean reactions.[19] However, it may not be suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes or nitro groups.[8]

Q3: What is the difference between direct and indirect reductive amination?

  • Direct Reductive Amination: In this one-pot procedure, the carbonyl compound, the amine, and the reducing agent are all combined in the reaction vessel from the start.[6][8] This requires a reducing agent that is selective for the imine/iminium ion over the carbonyl starting material.[8]

  • Indirect (or Stepwise) Reductive Amination: This method involves the pre-formation and sometimes isolation of the imine intermediate before the addition of the reducing agent.[8] This approach can provide better control and higher yields, especially for reactions prone to side products or when using less selective reducing agents like NaBH₄.[8]

Q4: How does solvent choice impact the reaction?

The solvent can influence the rate of both imine formation and reduction.[20][21] Protic solvents like methanol and ethanol are often used with NaBH₄ and NaBH₃CN.[5] Aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly employed with the moisture-sensitive NaBH(OAc)₃.[5] The choice of solvent can also be critical for managing the solubility of reactants and reagents.

Q5: My reaction is sluggish. What can I do to improve the reaction rate?

  • Increase Temperature: Gently heating the reaction mixture can often accelerate both imine formation and reduction. However, be mindful of potential side reactions at higher temperatures.

  • Add a Catalyst: For imine formation, catalytic amounts of a weak acid can be beneficial.[6] For catalytic hydrogenation, the choice and loading of the metal catalyst are crucial.[19][20]

  • Increase Concentration: Running the reaction at a higher concentration can sometimes improve the rate, but this should be balanced against potential issues with exotherms and solubility.

Experimental Protocols

Protocol 1: General Procedure for Direct Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a reliable starting point for the synthesis of a wide range of secondary amines.

  • To a solution of the aldehyde or ketone (1.0 equiv) and the primary amine (1.0-1.2 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.2-1.5 equiv) in portions at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to afford the desired secondary amine.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride (NaBH₄)

This method is particularly useful when dialkylation is a concern.[8][22]

  • Dissolve the aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in methanol (MeOH).

  • Stir the mixture at room temperature for 1-4 hours to allow for imine formation. Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude product.

  • Purify as needed.

Visualizations

Reductive_Amination_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Primary_Amine Primary Amine Imine_Formation Imine/Iminium Ion Formation Primary_Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction In-situ (Direct) or Stepwise (Indirect) Quench Reaction Quench Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Secondary Amine Purification->Product

Caption: Workflow for Secondary Amine Synthesis via Reductive Amination.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Imine Incomplete Imine Formation? Start->Check_Imine Yes Check_Reduction Inefficient Reduction? Start->Check_Reduction Yes Check_Byproducts Byproducts Observed? Start->Check_Byproducts Yes Solution_Imine Add Dehydrating Agent Adjust pH (4-5) Add Lewis Acid Catalyst Check_Imine->Solution_Imine Solution_Reduction Use Fresh Reducing Agent Optimize Stoichiometry Switch to a Different Reductant Check_Reduction->Solution_Reduction Solution_Byproducts Use Milder Reductant (e.g., NaBH(OAc)₃) Optimize Stoichiometry Consider Indirect Method Check_Byproducts->Solution_Byproducts

Caption: Decision Tree for Troubleshooting Reductive Amination Reactions.

References

  • Reductive amination - Wikipedia. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-730.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]

  • Sheldon, R. A. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis, Green Chemistry & Engineering, 1(1), 18-41.
  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at: [Link]

  • Reductive Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Li, C., Wang, C., Villa-Marcos, B., & Xiao, J. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 9(21), 4737–4742.
  • Purification of secondary alkyl amines. Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. ACS Omega. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Available at: [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. Available at: [Link]

  • Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. ResearchGate. Available at: [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Available at: [Link]

  • Separation and purification of secondary alkyl primary amines. Google Patents.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Avoiding Over-alkylation. ACS Green Chemistry Institute. Available at: [Link]

  • N-Dealkylation of Amines. MDPI. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Synthetic Methods for Alkyl Amines. IntechOpen. Available at: [Link]

  • Amine workup. Reddit. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Nature Communications. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. Available at: [Link]

  • Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available at: [Link]

  • preparation of amines. Chemguide. Available at: [Link]

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Technical Support Center: Purification of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of N-(3--Methoxypropyl)pentan-1-amine from typical reaction mixtures. Moving beyond simple protocols, this document explains the underlying chemical principles to empower you to troubleshoot and adapt these methods for optimal purity and yield.

Section 1: Understanding the Challenge: Compound Properties and Impurity Profile

Effective purification begins with a thorough understanding of the target molecule and potential contaminants. N-(3-Methoxypropyl)pentan-1-amine is a secondary amine, and its purification strategy is dictated by its physical properties and the byproducts of its synthesis.

Synthesis Routes and Likely Impurities

The two most common synthetic routes to this compound are:

  • Reductive Amination: Reaction of pentanal with 3-methoxypropan-1-amine in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[1][2][3]

  • N-Alkylation: Reaction of pentan-1-amine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane).[4][5][6]

These reactions can lead to a variety of impurities that must be removed. Over-alkylation is a common side reaction in N-alkylation syntheses.[7][8]

Physicochemical Data Summary

The choice of purification technique—be it extraction, chromatography, or distillation—hinges on the differences in physical properties between the desired product and its impurities.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)SolubilitypKa (Conjugate Acid)
This compound (Product) CH₃(CH₂)₄NH(CH₂)₃OCH₃159.29~200-220 (est.)Organic Solvents~10-11 (est.)
Pentan-1-amine (Starting Material)CH₃(CH₂)₄NH₂87.17104Miscible in water[9]10.6
3-Methoxypropan-1-amine (Starting Material)CH₃O(CH₂)₃NH₂89.14116-119Water, Organic Solvents~10 (est.)[10]
N,N-bis(3-Methoxypropyl)pentan-1-amine (Tertiary Amine byproduct)CH₃(CH₂)₄N((CH₂)₃OCH₃)₂231.39>220 (est.)Organic Solvents~9-10 (est.)[11]
Pentanal (Starting Material)CH₃(CH₂)₃CHO86.13103Slightly soluble in waterN/A

Note: Some physical properties are estimated based on similar structures.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during the purification process.

Q1: My crude reaction mixture is a complex mess. Where do I even start? A: Always begin with an aqueous workup using an acid/base extraction. This is the most effective first step to separate your basic amine product from neutral organic impurities (like unreacted aldehyde or alkyl halide) and acidic byproducts.[12][13][14]

Q2: My amine is "streaking" or tailing badly on my silica TLC plate. What's wrong? A: This is a classic problem caused by the acidic nature of silica gel interacting with your basic amine.[15][16] The silanol groups (Si-OH) on the silica surface protonate the amine, causing it to "stick" to the stationary phase. To fix this, add a small amount of a competing base, like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to your eluent (typically 0.5-2% v/v).[15][16][17]

Q3: I performed an acid wash to remove my amine, but my recovery is very low after basifying and re-extracting. A: The protonated ammonium salt of your product, [R₂NH₂]⁺Cl⁻, may have some solubility in the organic layer, or it might not be fully partitioning into the aqueous layer. To improve recovery, perform multiple extractions with the acidic solution (e.g., 3 x 20 mL instead of 1 x 60 mL). Also, after basifying the aqueous layer, ensure you extract it multiple times with an organic solvent to recover all of your free amine.[18]

Q4: During my aqueous extraction, I've formed a stable emulsion that won't separate. How can I break it? A: Emulsion formation is common in amine workups.[19] To break it, try the following:

  • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer often forces separation.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • If possible, pass the mixture through a bed of Celite or glass wool.

  • In stubborn cases, centrifugation can be effective.

Section 3: In-Depth Purification Protocols & Troubleshooting

Protocol 1: Liquid-Liquid Acid-Base Extraction

This technique is the workhorse for amine purification, exploiting the ability of the amine to be protonated into a water-soluble salt.[12][13][14][20]

Experimental Workflow Diagram

G cluster_0 start Crude Reaction Mixture (in Organic Solvent, e.g., DCM, EtOAc) add_acid Add 1M HCl (aq) Shake & Separate start->add_acid org_layer1 Organic Layer 1: Neutral Impurities (e.g., Aldehyde, Alkyl Halide) add_acid->org_layer1 Contains neutrals aq_layer1 Aqueous Layer 1: Protonated Amines (Product, Unreacted Amines) add_acid->aq_layer1 Contains bases add_base Add 6M NaOH (aq) until pH > 12 Extract with Organic Solvent aq_layer1->add_base aq_layer2 Aqueous Layer 2: Inorganic Salts add_base->aq_layer2 Waste org_layer2 Organic Layer 2: Purified Amines add_base->org_layer2 Contains product dry_evap Dry (Na₂SO₄), Filter, & Evaporate org_layer2->dry_evap final_product Purified Amine Mixture dry_evap->final_product caption Workflow for Acid-Base Extraction.

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl).[12] Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Neutral Wash (Optional): The organic layer now contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify byproducts if necessary.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >12 (confirm with pH paper). Your protonated amine will convert back to the free base, which may appear as a cloudy precipitate or an oil.[18]

  • Back-Extraction: Extract the basified aqueous solution 3-4 times with an organic solvent (DCM or EtOAc).

  • Final Processing: Combine the organic extracts, wash with brine to remove residual water and salts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified amine mixture.

Troubleshooting Guide: Extraction
ProblemProbable Cause(s)Recommended Solution(s)
Low Product Recovery Incomplete extraction into the acidic layer; Amine salt has some organic solubility.Perform more extractions (3-4x) with smaller volumes of acid.
Incomplete back-extraction after basification.Ensure pH is strongly basic (>12). Extract the aqueous layer multiple times (3-4x).
Product is Contaminated with Starting Aldehyde Aldehyde is slightly water-soluble or was trapped in an emulsion.Ensure vigorous mixing during the acid wash. If problems persist, consider converting the aldehyde to a non-reactive bisulfite adduct before extraction.
Final Product is Wet (Contains Water) Inadequate drying of the final organic solution.Use a sufficient amount of drying agent (Na₂SO₄, MgSO₄). Ensure the drying agent is free-flowing and not clumped. A final wash with brine before drying is highly recommended.
Protocol 2: Flash Column Chromatography

If extraction fails to separate the desired product from other basic impurities (e.g., unreacted starting amine or the tertiary amine byproduct), flash chromatography is necessary.

Workflow and Decision Diagram

G cluster_1 start Amine Mixture from Extraction tlc Run TLC Analysis (e.g., 95:5 DCM:MeOH + 1% Et₃N) start->tlc check_sep Good Separation on TLC? tlc->check_sep run_column Perform Flash Chromatography (Silica Gel + Amine-Modified Eluent) check_sep->run_column Yes adjust_eluent Adjust Eluent Polarity (Increase/Decrease MeOH %) Re-run TLC check_sep->adjust_eluent No use_nh2_silica Consider Amine-Functionalized Silica (for difficult separations) check_sep->use_nh2_silica Still Poor combine_fractions Combine Pure Fractions & Evaporate Solvent run_column->combine_fractions final_product Highly Pure Product combine_fractions->final_product adjust_eluent->tlc caption Decision workflow for amine chromatography.

Caption: Decision workflow for amine chromatography.

Step-by-Step Methodology
  • TLC Method Development: First, find a suitable solvent system using Thin Layer Chromatography (TLC).

    • Stationary Phase: Standard silica gel plates.

    • Mobile Phase: Start with a mixture of a non-polar solvent (Hexanes or DCM) and a polar solvent (Ethyl Acetate or Methanol). A good starting point is 95:5 DCM:MeOH.

    • CRITICAL: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to the mobile phase to prevent streaking.[16][21] Adjust the solvent ratio until the desired product has an Rf value of ~0.2-0.4.

  • Column Packing: Pack a flash column with silica gel using the chosen non-polar solvent as the slurry.

  • Sample Loading: Dissolve the crude amine mixture in a minimal amount of the mobile phase or DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column using the mobile phase determined by TLC, collecting fractions. It is often best to run a gradient, starting with a lower polarity and gradually increasing it.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure. It may be necessary to use a high-vacuum pump to remove the last traces of Et₃N.

Troubleshooting Guide: Chromatography
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution The polarity difference between the product and impurity is too small for silica gel.Try an alternative stationary phase. Amine-functionalized silica can offer different selectivity and often provides excellent separation of basic compounds without needing a modifier in the eluent.[15][17][22]
Product Does Not Elute from Column The mobile phase is not polar enough, or the amine is strongly binding to the silica.Increase the polarity of the eluent (e.g., increase the percentage of methanol). Ensure you have added a competing base like triethylamine to the eluent.[21]
Triethylamine (Et₃N) Remains in Final Product Et₃N has a relatively high boiling point (89 °C) and can be difficult to remove completely.Co-evaporate the product with a lower-boiling solvent like DCM or toluene multiple times under high vacuum. If the product is stable, a gentle warming may help.

Section 4: Purity Assessment

After purification, it is essential to confirm the identity and purity of this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and check for impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups (e.g., N-H stretch for secondary amine).

By methodically applying these principles and protocols, researchers can effectively purify this compound, ensuring the quality and reliability of their downstream experiments.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved from [Link]

  • Blacker, A. J., et al. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Reductive Amination of Aldehydes and Hemiacetals with Minimal Formation of Byproducts. The Journal of Organic Chemistry.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxypropylamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-alkylation of primary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing secondary amines. Here, we move beyond simple protocols to diagnose and resolve the common side reactions that can compromise yield, purity, and experimental timelines. Our approach is rooted in mechanistic understanding to provide robust, field-proven solutions.

Section 1: The Primary Challenge: Over-Alkylation

The most frequent issue in the direct alkylation of primary amines is the formation of tertiary and quaternary ammonium salt byproducts.[1][2][3][4][5] This occurs because the desired secondary amine product is often more nucleophilic and less sterically hindered than the primary amine starting material, making it a more competitive nucleophile for the remaining alkylating agent.[3][6]

FAQ: My LC-MS shows my desired secondary amine, but also significant amounts of a dialkylated product and even a quaternary salt. How can I achieve selective mono-alkylation?

Answer: This is a classic case of over-alkylation, where your product is outcompeting your starting material.[6] Simply adjusting stoichiometry is often insufficient. Here are several strategies, from simple procedural changes to alternative synthetic routes, to enforce mono-alkylation.

Troubleshooting Over-Alkylation

StrategyPrincipleKey Experimental AdjustmentWhen to Use
Excess Amine Le Châtelier's PrincipleUse a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent.Simple, inexpensive amines where the excess can be easily removed (e.g., by extraction or distillation).
Slow Addition Kinetic ControlAdd the alkylating agent dropwise via a syringe pump over several hours.[7]When the reaction is fast and maintaining a low concentration of the electrophile is critical.
Competitive Deprotonation Basicity DifferenceUse the primary amine as its hydrobromide or hydrochloride salt with one equivalent of a non-nucleophilic base (e.g., triethylamine).[8][9]Excellent for achieving high selectivity. The more basic secondary amine product remains protonated and non-nucleophilic.[6][8][9]
Protective Groups Temporary DeactivationProtect the primary amine (e.g., as a tosylamide or Boc-imide), perform the alkylation, and then deprotect.[10][11][12]When dealing with complex molecules or when other methods fail. Adds steps but provides precise control.
Reductive Amination Alternative PathwayReact the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[13][14]Often the most effective and cleanest method to avoid over-alkylation, with broad substrate scope.[3][7]

Diagram: The Over-Alkylation Problem

The following diagram illustrates how the intended reaction pathway is intercepted by the more reactive secondary amine product.

G cluster_0 Desired Reaction cluster_1 Side Reaction PrimaryAmine Primary Amine (R-NH₂) SecondaryAmine Secondary Amine (R-NH-R') PrimaryAmine->SecondaryAmine + R'-X - HX TertiaryAmine Tertiary Amine (R-N(R')₂) SecondaryAmine->TertiaryAmine + R'-X - HX QuatSalt Quaternary Salt (R-N(R')₃⁺ X⁻) TertiaryAmine->QuatSalt + R'-X caption Over-alkylation pathway.

Caption: Competing pathways in direct N-alkylation.

Featured Protocol: Selective Mono-alkylation via Competitive Deprotonation

This protocol leverages the higher basicity of the secondary amine product to keep it "inactive" as a protonated salt, allowing the primary amine to react selectively.[6][8][9]

Materials:

  • Primary Amine Hydrobromide (R-NH₂·HBr) (1.0 eq.)

  • Alkyl Bromide (R'-Br) (1.1 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the primary amine hydrobromide (1.0 eq.) in anhydrous DMF.

  • Base Addition: Add triethylamine (1.0 eq.) to the suspension. Stir for 10-15 minutes at room temperature. The TEA will selectively deprotonate a portion of the primary amine salt, creating a low concentration of the free, nucleophilic primary amine.

  • Alkylating Agent Addition: Add the alkyl bromide (1.1 eq.) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at 20–25 °C.[9] Monitor the consumption of the primary amine by TLC or LC-MS. Pay close attention to the potential formation of any dialkylated byproduct.

  • Mechanism Insight: As the secondary amine is formed, it is more basic than the starting primary amine. It will immediately be protonated by any available proton source (e.g., the triethylammonium bromide salt formed), effectively removing it from the reaction as a non-nucleophilic ammonium salt.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 2: Competing Elimination Reactions

FAQ: Instead of my desired amine, I'm isolating an alkene. What is causing this elimination reaction and how can I prevent it?

Answer: You are observing a competing elimination (E2/E1) reaction, where the amine or base acts as a base to abstract a proton, rather than as a nucleophile to attack the electrophilic carbon.[15] This is particularly common with certain substrates and conditions.

Causality and Prevention:

  • Substrate Structure: Elimination is favored with secondary and especially tertiary alkyl halides.[16][17] The stability of the resulting alkene also plays a role; more substituted alkenes (Zaitsev's rule) are often the major product.[15]

    • Solution: Whenever possible, use a primary alkyl halide (R-CH₂-X) as your alkylating agent. These are significantly less prone to E2 elimination.[17]

  • Base Strength & Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) are designed to promote elimination.[15] While primary amines are not exceptionally strong bases, they can still induce elimination, especially at elevated temperatures.

    • Solution: If a base is required, use a weaker, non-nucleophilic, and less hindered base like potassium carbonate or DIPEA.

  • Temperature: Higher reaction temperatures favor elimination over substitution.[18] Entropy is higher for elimination (one molecule goes to two or more), and this effect is magnified at higher temperatures.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C and slowly warming to room temperature.

Diagram: Substitution (SN2) vs. Elimination (E2)

G cluster_SN2 SN2 Pathway (Desired) cluster_E2 E2 Pathway (Side Reaction) SN2_start R-NH₂ + R'-CH₂-X SN2_product R-NH₂⁺-CH₂-R' X⁻ (Alkylation Product) SN2_start->SN2_product Nucleophilic Attack E2_start R-NH₂ + (R'')₂CH-CH₂-X E2_product (R'')₂C=CH₂ + R-NH₃⁺ X⁻ (Alkene Product) E2_start->E2_product Proton Abstraction caption Competition between substitution and elimination.

Caption: SN2 (alkylation) vs. E2 (elimination) pathways.

Section 3: Method-Specific Troubleshooting

While direct alkylation and reductive amination are workhorse reactions, other powerful methods like Buchwald-Hartwig amination are used for specific applications, each with its own potential side reactions.

FAQ: I am performing a reductive amination and still see some dialkylation. I'm also getting some alcohol from the reduction of my starting aldehyde. How can I improve selectivity?

Answer: This indicates an issue with the choice or stoichiometry of your reducing agent. The key to a clean reductive amination is to use a reagent that reduces the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound.[19]

  • Problem: Highly reactive hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde before it has a chance to form the imine, leading to an alcohol byproduct.[7]

  • Solution: Use a more selective, milder reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[7][19][20] It is particularly effective at reducing the protonated iminium ion intermediate while being slow to react with the less electrophilic aldehyde or ketone.

  • Alternative Solution: A stepwise procedure can also prevent side reactions. First, form the imine by stirring the amine and aldehyde together (often with a dehydrating agent like MgSO₄), monitor for completion, and only then add the reducing agent (NaBH₄ can be used here as the aldehyde is already consumed).[7][19][20]

FAQ: My Buchwald-Hartwig amination is giving a low yield, and I see a significant amount of hydrodehalogenation (my aryl halide is being converted to an arene). What's wrong?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig couplings.[21] It often arises from an unproductive catalytic cycle involving β-hydride elimination from the palladium-amide intermediate, which competes with the desired C-N bond-forming reductive elimination.[21]

  • Cause: This side reaction can be exacerbated by high temperatures, an inappropriate choice of base, or a poorly formed active catalyst.[22]

  • Troubleshooting Steps:

    • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ (e.g., from Pd₂(dba)₃), use a well-defined Pd pre-catalyst (e.g., an XPhos-Pd-G3). This ensures efficient formation of the active catalytic species.[22]

    • Optimize Base and Temperature: Strong bases like NaOtBu often allow the reaction to proceed at lower temperatures, which can suppress the dehalogenation pathway.[22] Screen temperatures starting from 80 °C.

    • Solvent Choice: Toluene is a common solvent, but dioxane or THF can sometimes offer better results.[23]

    • Protecting Groups: If your amine has multiple reactive sites (like piperazine), protect one of them with a group like Boc to prevent multiple couplings or undesired side reactions.[22]

Diagram: Troubleshooting Workflow

G Start Low Yield or Impure Product CheckSM Verify Purity of Starting Materials & Reagents Start->CheckSM IdentifySideProduct Identify Side Product(s) (LC-MS, NMR) CheckSM->IdentifySideProduct OverAlkylation Over-Alkylation? IdentifySideProduct->OverAlkylation Elimination Elimination (Alkene)? Other Other Side Reactions? OverAlkylation->Elimination No Sol_OverAlk Implement Mono-alkylation Strategy: 1. Excess Amine 2. Slow Addition 3. Competitive Deprotonation 4. Switch to Reductive Amination OverAlkylation->Sol_OverAlk Yes Elimination->Other No Sol_Elim Favor Substitution: 1. Use Primary Alkyl Halide 2. Lower Reaction Temp 3. Use Weaker/Non-hindered Base Elimination->Sol_Elim Yes Sol_Other Consult Method-Specific Guide: - Reductive Amination - Buchwald-Hartwig Other->Sol_Other

Caption: A logical workflow for troubleshooting N-alkylation reactions.

References

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Buchwald–Hartwig amin
  • Alkylation of amines Definition - Organic Chemistry II Key Term. Fiveable.
  • Experimental procedure for N-alkyl
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Troubleshooting side reactions in the N-alkyl
  • Amine alkyl
  • Reductive Amin
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • Selective N-alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Elimin
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Synthesis of protected primary amines. Organic Chemistry Portal.
  • Reductive amin
  • Leuckart reaction. Grokipedia.
  • Elimination Reactions: an Introduction. Chemistry Steps.
  • Amine synthesis by reductive amination (reductive alkyl
  • Avoiding Over-alkylation. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BH amination side products and purific
  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar.
  • Reactions of Amines. Chemistry LibreTexts.
  • 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning.
  • Synthesis of Amines by Alkyl
  • Buchwald-Hartwig Amin
  • Di-tert-butyl-iminodicarboxyl

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Technical Support Center: Synthesis of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of N-(3-Methoxypropyl)pentan-1-amine. We will explore the prevalent synthetic methodologies, address common challenges to optimize yield and purity, and provide detailed, validated protocols. Our approach is grounded in established chemical principles to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and reliable method for synthesizing this compound?

The most robust and widely adopted method for preparing this compound is through reductive amination .[1] This process involves the reaction of pentanal with 3-methoxypropylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.[1][2] This one-pot synthesis is highly efficient and avoids the common issue of over-alkylation often seen with direct alkylation methods using alkyl halides.[3]

The overall reaction is illustrated below:

cluster_product Product Pentanal Pentanal Imine Imine Intermediate Pentanal->Imine Condensation (-H₂O) plus1 + Methoxypropylamine 3-Methoxypropylamine Methoxypropylamine->Imine TargetAmine This compound Imine->TargetAmine Reduction ReducingAgent [Reducing Agent] ReducingAgent->Imine cluster_troubleshooting Troubleshooting Path start_node Low Yield or Impure Product q_node q_node start_node->q_node Analyze Crude Product (TLC/GC-MS) sol_node1 Switch to milder reducing agent (e.g., NaBH(OAc)₃). Consider stepwise protocol. q_node->sol_node1 Excess Pentanal & 1-Pentanol Present? sol_node2 Use slight excess of 3-methoxypropylamine (1.1-1.2 eq). q_node->sol_node2 Tertiary Amine Byproduct Detected? sol_node3 Check stoichiometry. Increase reaction time. Optimize pH (4-5). q_node->sol_node3 Mainly Unreacted Starting Materials? sol_node sol_node end_node Improved Synthesis sol_node1->end_node sol_node2->end_node sol_node3->end_node

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: How should I perform the workup and purification for this amine?

A standard liquid-liquid extraction is effective for initial workup, followed by an acid-base extraction to isolate the amine from neutral organic impurities.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Acid-Base Purification:

    • Combine the organic layers and extract with 1M hydrochloric acid (HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities (like 1-pentanol) in the organic layer.

    • Separate the layers. Wash the acidic aqueous layer with DCM one more time to remove any residual neutral impurities.

    • Cool the aqueous layer in an ice bath and make it basic (pH > 12) by slowly adding a concentrated NaOH or KOH solution.

    • Extract the free amine back into DCM (3x volumes).

  • Final Steps: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. [4]For high purity, column chromatography on silica gel or bulb-to-bulb distillation is recommended. [4]

Validated Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride

This protocol is recommended for its simplicity, mild conditions, and high selectivity. [5] Materials:

  • Pentanal (1.0 eq)

  • 3-Methoxypropylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add 3-methoxypropylamine (1.1 eq) and the solvent (DCM).

  • Add pentanal (1.0 eq) dropwise to the solution while stirring.

  • Add a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress via TLC (using a suitable stain like ninhydrin or potassium permanganate).

  • Upon completion, proceed with the workup and purification as described in Q4.

Protocol 2: Stepwise Synthesis using Sodium Borohydride

This classic method is useful if NaBH(OAc)₃ is unavailable but requires more careful control to prevent aldehyde reduction. [5] Materials:

  • Pentanal (1.0 eq)

  • 3-Methoxypropylamine (1.1 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

Procedure:

  • In a round-bottomed flask, dissolve pentanal (1.0 eq) and 3-methoxypropylamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine. Monitor the disappearance of the aldehyde by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Proceed with the workup and purification as described in Q4.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Schwier, T., et al. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Advanced Synthesis & Catalysis, 365, 4654–4661. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS Publications. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. Retrieved from [Link]

  • University of Cambridge. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ChemBK. (2024). 3-Pyridinemethanamine, N-(3-methoxypropyl)-. Retrieved from [Link]

  • MDPI. (n.d.). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.
  • MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 1-(3-methoxy propyl)-4-piperidine amine and salt thereof.
  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from [Link]

Sources

Technical Support Center: Characterization of N-alkyl-N-(methoxypropyl)amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of N-alkyl-N-(methoxypropyl)amines. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique class of tertiary amines. These compounds, while valuable, present specific analytical challenges due to their chemical nature. This resource provides in-depth, experience-based troubleshooting advice and detailed protocols to help you navigate these complexities and achieve reliable, high-quality data.

Introduction: The Challenge of N-alkyl-N-(methoxypropyl)amines

N-alkyl-N-(methoxypropyl)amines are tertiary amines characterized by the presence of a methoxypropyl group. Their basicity, polarity, and potential for specific fragmentation patterns can lead to difficulties in separation and identification. Common issues include poor chromatographic peak shape, low sensitivity in mass spectrometry, and complex NMR spectra. This guide will address these issues in a practical, question-and-answer format.

Section 1: Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile amines. However, the inherent basicity of N-alkyl-N-(methoxypropyl)amines can cause significant issues.

Frequently Asked Questions (GC & GC-MS)

Q1: Why am I seeing severe peak tailing for my amine in my GC-MS analysis?

A1: Peak tailing is the most common issue when analyzing amines by GC and is primarily caused by unwanted interactions between the basic amine and active sites within the GC system.[1][2] These active sites are typically acidic silanol (-Si-OH) groups present on the surfaces of untreated glass liners, column tubing, and even metal components of the injector.[2][3] The lone pair of electrons on the nitrogen atom of your amine interacts strongly with these acidic sites through hydrogen bonding, causing some molecules to be retained longer than others, resulting in a "tailing" peak shape.[1]

Troubleshooting Steps:

  • Use a Base-Deactivated Inlet Liner: This is the most critical step. Standard glass liners are a major source of activity.[4] Use a liner that has been specifically treated (deactivated) to cap the silanol groups.

  • Select an Amine-Specific GC Column: Use a capillary column designed for the analysis of basic compounds. These columns have a stationary phase that shields the underlying fused silica surface, minimizing interactions. Look for columns explicitly labeled as "base-deactivated" or intended for amine analysis.

  • Condition Your Column Properly: Before analysis, condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants.

  • Consider Derivatization: If the above steps do not resolve the issue, consider derivatizing your amine with a reagent like trifluoroacetic anhydride (TFAA).[5] This process converts the polar amine into a less polar, more volatile derivative that is less likely to interact with active sites.[6]

Q2: My N-alkyl-N-(methoxypropyl)amine is not showing a clear molecular ion (M+) peak in the mass spectrum. How can I confirm its identity?

A2: The absence of a molecular ion peak is common for aliphatic amines under standard Electron Ionization (EI) conditions.[7] The molecular ion, being a radical cation, is often unstable and undergoes rapid fragmentation.

Key Fragmentation Pathways & Solutions:

  • Alpha-Cleavage: The most dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][8] This results in a stable, even-electron cation. For an N-alkyl-N-(methoxypropyl)amine, you should look for characteristic fragment ions resulting from the loss of an alkyl radical or a methoxypropyl radical. The largest alkyl group is preferentially lost.[7]

  • Characteristic Ions: Look for a prominent ion at m/z 86, corresponding to the [CH2=N(CH3)(CH2CH2OCH3)]+ fragment, or other similar ions depending on the N-alkyl group. Another common fragment for tertiary amines containing an N,N-dimethyl group is a strong signal at m/z 58.[9]

  • Use Chemical Ionization (CI): If available, switch your ion source to Chemical Ionization (CI) mode. CI is a "softer" ionization technique that imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent protonated molecule peak ([M+H]+), which can be used to confirm the molecular weight.[9]

Workflow for Troubleshooting GC Peak Tailing

This diagram outlines a systematic approach to diagnosing and solving peak tailing issues for N-alkyl-N-(methoxypropyl)amines.

GCTroubleshooting start Start: Poor Peak Shape (Tailing) liner Is the inlet liner base-deactivated? start->liner replace_liner Action: Install a base-deactivated liner. liner->replace_liner No column Is the GC column specified for amines? liner->column Yes replace_liner->column replace_column Action: Install a base-deactivated column. column->replace_column No temp Is the injection temperature optimized? column->temp Yes replace_column->temp derivatize Consider Derivatization (e.g., with TFAA) temp->derivatize Still Tailing end_good Result: Symmetric Peak Achieved temp->end_good Peak Shape Good optimize_temp Action: Lower temperature to prevent degradation, but ensure volatilization. derivatize->end_good MSTroubleshooting start Start: No Molecular Ion (M+) in EI Spectrum alpha_cleavage Analyze for Alpha-Cleavage Fragments (e.g., M-Alkyl) start->alpha_cleavage ci_mode Can you use Chemical Ionization (CI)? alpha_cleavage->ci_mode structure_proposed Result: Propose Structure Based on Fragments alpha_cleavage->structure_proposed Fragments Match Expected Pattern run_ci Action: Re-run sample in CI mode. ci_mode->run_ci Yes ci_mode->structure_proposed No confirm_mh Look for [M+H]+ peak to confirm MW. run_ci->confirm_mh structure_confirmed Result: Structure Confirmed by Fragmentation & MW confirm_mh->structure_confirmed

Caption: Workflow for confirming amine identity via MS.

References

  • Restek Corporation. (n.d.). Peak Tailing in GC Trace Analysis.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. Retrieved from Sigma-Aldrich (Supelco) technical library.
  • Apps, P. (2014). tertiary amines by GC-MS.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Mega, T. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Restek Corporation. (n.d.).
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • eGyanKosh. (n.d.).
  • Bryan Research & Engineering, LLC. (1984).
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Supplementary Information. (n.d.).
  • University of Colorado. (n.d.).
  • Wagner, F. S. (1953). The Analysis of Aliphatic Amine Mixtures; Determination of Tertiary Aliphatic Amines in the Presence of Primary and Secondary Amines and Ammonia. Journal of the American Chemical Society.
  • Maris, C., et al. (1999). Static headspace analysis of aliphatic amines in aqueous samples.
  • ResearchGate. (2013). Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • HSC Chemistry. (2023).
  • LCGC International. (2023).
  • Wardencki, W., & Namieśnik, J. (2002). Some Remarks on Gas Chromatographic Challenges in the Context of Green Analytical Chemistry. Polish Journal of Environmental Studies.
  • Thermo Fisher Scientific. (n.d.). Overcoming the Challenges of Nitrosamine Impurities in Drugs.
  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53.
  • SciSpace. (2014). Theoretical and experimental investigations on molecular structure, IR, NMR spectra and HOMO-LUMO analysis of 4-methoxy.

Sources

Stability of N-(3-Methoxypropyl)pentan-1-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Methoxypropyl)pentan-1-amine

Overview

This technical guide provides an in-depth analysis of the chemical stability of this compound. As a molecule possessing both a secondary amine and an ether functional group, its reactivity is dictated by the interplay of these two moieties under varying pH conditions. This document is intended for researchers, scientists, and drug development professionals to anticipate potential degradation pathways, troubleshoot experimental issues, and design robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its stability?

A1: The stability of this compound is governed by two key functional groups: a secondary amine and an ether linkage . The secondary amine provides a basic site, susceptible to protonation under acidic conditions. The ether linkage, while generally stable, can undergo cleavage under specific, harsh acidic conditions.[1][2] Under basic conditions, both functional groups are largely unreactive.

Q2: How stable is the compound under typical acidic conditions (e.g., reaction workup with dilute HCl)?

A2: Under mild, aqueous acidic conditions, the primary reaction will be the protonation of the secondary amine to form the corresponding ammonium salt. This salt formation increases water solubility but does not typically lead to degradation. The ether bond is generally resistant to cleavage by dilute non-nucleophilic acids at room temperature.[3] However, issues can arise with prolonged exposure, elevated temperatures, or the presence of strong nucleophiles.

Q3: What specific acidic conditions can cause degradation?

A3: Degradation, specifically cleavage of the ether bond, requires forcing conditions.[3] This typically involves heating the compound in the presence of a strong acid, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr).[1][2] Strong Lewis acids can also promote this reaction.[3] The reaction proceeds via protonation of the ether oxygen, which turns it into a good leaving group, followed by a nucleophilic attack (SN1 or SN2) by the acid's conjugate base.[2][3]

Q4: Is this compound stable in the presence of bases?

A4: Yes, the molecule is generally very stable under basic conditions. Ethers are well-known for their inertness to bases, as the alkoxide ion (RO-) is a poor leaving group.[2] Similarly, secondary amines are not susceptible to base-promoted hydrolysis or degradation. While amines can undergo oxidative degradation, this is a separate pathway and not a direct consequence of basicity alone.[4][5]

Q5: What are the most likely degradation products if the compound breaks down under harsh acidic conditions?

A5: Under harsh acidic conditions that promote ether cleavage, the C-O bonds will break. Depending on which bond is cleaved and the specific reagents used, the potential degradation products include:

  • Pentan-1-amine

  • 3-Methoxy-1-propanol

  • Methanol

  • N-(3-hydroxypropyl)pentan-1-amine

  • If hydrohalic acids are used, corresponding alkyl halides (e.g., 1-iodopentane, 1-iodo-3-methoxypropane) may also be formed.

Q6: How can I monitor the stability of my compound during an experiment?

A6: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for monitoring the parent compound and the appearance of more polar degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile degradants.[6][7][8]

Troubleshooting Guide: Unexpected Results

Observed Problem Potential Root Cause Recommended Actions & Explanations
Low recovery or appearance of new peaks after acidic workup. Acid-Catalyzed Ether Cleavage: Prolonged exposure to strong acid, especially with heating, may have cleaved the ether bond.[1][3]Action: Minimize contact time with acid and perform workups at low temperatures. Promptly neutralize the solution after extraction. Analyze a sample pre- and post-workup to confirm if degradation is occurring at this step.
Inconsistent results in reactions using strong acid catalysts. Competitive Degradation: The acid catalyst may be promoting the degradation of your starting material or product in parallel with the desired reaction.Action: Screen for milder acid catalysts or use a lower catalyst loading. Monitor the reaction by a suitable analytical method (e.g., HPLC, GC-MS) to track both product formation and substrate degradation over time.[6]
Formation of unexpected side products during storage. Oxidative or Photolytic Degradation: Amines can be susceptible to oxidation.[9] Exposure to light can also provide the energy to initiate degradation pathways.Action: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially if in solution. Perform photostability testing if the compound will be exposed to light.[10]

Mechanistic Insight: Acid-Catalyzed Ether Cleavage

Under forcing acidic conditions (e.g., refluxing HBr), the ether linkage is the primary site of degradation. The mechanism involves two main steps:

  • Protonation of the Ether Oxygen: The acid protonates the ether oxygen, converting the poor leaving group (alkoxide) into a much better leaving group (an alcohol).[3]

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., Br⁻), attacks one of the adjacent carbon atoms. For primary carbons like those in this compound, this proceeds via an SN2 mechanism.[1]

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Define Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare Prepare Samples & Controls Define->Prepare Expose Expose to Stress Prepare->Expose Sample Sample at Time Points Expose->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze via HPLC/GC-MS Neutralize->Analyze Identify Identify Degradants (e.g., MS, NMR) Analyze->Identify Quantify Quantify Degradation (%) Analyze->Quantify Pathway Establish Degradation Pathway Identify->Pathway Quantify->Pathway Report Report Stability Profile Pathway->Report

Caption: Workflow for a forced degradation study.

Summary of Stability Profile

Condition Stability Potential Degradation Pathway Key Degradation Products
Strong Acid (e.g., 1N HCl, heat) Labile Acid-catalyzed ether cleavage [2][3]Alcohols (Methanol, Propanol derivatives), Amines, Alkyl Halides
Dilute Acid (e.g., 0.1N HCl, RT) Generally Stable Amine protonation (not degradation)None expected
Strong Base (e.g., 1N NaOH, heat) Highly Stable NoneNone expected
Dilute Base (e.g., 0.1N NaOH, RT) Highly Stable NoneNone expected

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanistic change in acid-catalyzed hydrolysis of silyl vinyl ethers. Retrieved from [Link]

  • ProQuest. (n.d.). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]

  • lsabm. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved from [Link]

  • YouTube. (2020). BASE CATALYSED HYDROLYSIS OF ESTER. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

  • YouTube. (2015). Base Catalyzed Ester Hydrolysis (Saponification). Retrieved from [Link]

  • Academia.edu. (n.d.). A Systematic Degradation Studies in Catalyst Aided Amine Co2 Capture Process. Retrieved from [Link]

  • RSC Publishing. (n.d.). Acid-catalysed reactions of amines with dimethyl carbonate. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. Retrieved from [Link]

  • MDPI. (n.d.). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Base-promoted hydrolysis of amides at ambient temperatures. Retrieved from [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

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Removing unreacted starting materials from N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-(3-Methoxypropyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product. The following question-and-answer format addresses common challenges encountered during the purification process, offering detailed protocols and the scientific rationale behind each step.

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials and their properties that I need to consider for purification?

To effectively remove unreacted starting materials, it is crucial to understand their physicochemical properties relative to your desired product, this compound. The probable synthetic route is a reductive amination between pentan-1-amine and 3-methoxypropanal or a related reaction between pentan-1-amine and a derivative of 3-methoxypropylamine. For the purpose of this guide, we will assume the starting materials are pentan-1-amine and 3-methoxypropylamine .

Key Physicochemical Properties for Separation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
Pentan-1-amine87.17104Moderately soluble
3-Methoxypropylamine89.14117-118Miscible[1][2]
This compound159.27Estimated to be significantly higher than starting materialsLikely sparingly soluble

The significant difference in boiling points between the starting materials and the product suggests that fractional distillation is a viable purification method. Additionally, the basic nature of all three amines allows for the use of acid-base extraction . Finally, differences in polarity can be exploited through column chromatography .

Troubleshooting Guides

Issue 1: My crude product is contaminated with significant amounts of both pentan-1-amine and 3-methoxypropylamine. Which purification method should I try first?

For a significant contamination with both starting materials, acid-base extraction is an excellent initial purification step. This technique leverages the basicity of the amine functional groups to move them between an aqueous and an organic phase, effectively separating them from non-basic impurities. While all three components (product and starting materials) are amines, subtle differences in their pKa values and lipophilicity can sometimes be exploited for a selective extraction, though a general cleanup is the primary goal here.

Rationale: Acid-base extraction is a robust and scalable method for the initial bulk removal of acidic or basic impurities. By converting the amines into their protonated ammonium salts, they become water-soluble and can be separated from any non-basic byproducts or residual organic reagents.[3]

Experimental Protocol: General Acid-Base Extraction for Amine Purification

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The amines will be protonated to form their respective ammonium chloride salts and will partition into the aqueous layer. It is advisable to perform this wash 2-3 times to ensure complete extraction of the amines.

  • Separation of Layers: Carefully separate the aqueous layer (which now contains the protonated amines) from the organic layer (which contains non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the solution is basic (pH > 10). This will deprotonate the ammonium salts, regenerating the free amines.

  • Back-Extraction: Extract the regenerated amines back into an organic solvent (e.g., diethyl ether or DCM) by performing 2-3 extractions.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture.

This procedure will provide a mixture of the three amines, free from non-basic impurities. The next step would be to separate the desired secondary amine from the primary amine starting materials.

Logical Workflow for Purification Strategy

Caption: Initial purification strategy decision tree.

Issue 2: I've performed an acid-base extraction, but now I need to separate this compound from the unreacted pentan-1-amine and 3-methoxypropylamine. The boiling points are different, but I'm concerned about co-distillation.

With a likely significant difference in boiling points between your product and the starting materials, fractional distillation is the most logical next step.[4] The key to preventing co-distillation is to use an efficient fractionating column and to maintain a slow and steady distillation rate.

Rationale: Fractional distillation allows for the separation of liquids with different boiling points by providing a large surface area (in the form of packing material or indentations in the column) for repeated vaporization and condensation cycles.[4] This effectively creates multiple "theoretical plates" of separation, allowing the more volatile components (lower boiling point) to ascend the column and be collected as distillate, while the less volatile component (higher boiling point) remains in the distillation flask.

Experimental Protocol: Fractional Distillation of Amines

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Charging the Flask: Add the purified amine mixture to the distillation flask along with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases on the surface of the column packing.

  • Collecting Fractions:

    • The first fraction to distill will be the lowest boiling point component, pentan-1-amine (b.p. 104 °C).

    • Once the temperature begins to rise again, change the receiving flask to collect the second fraction, 3-methoxypropylamine (b.p. 117-118 °C).[1]

    • The desired product, this compound, having the highest boiling point, will remain in the distillation flask.

  • Vacuum Distillation (if necessary): If the product has a very high boiling point and is susceptible to thermal decomposition, it may be necessary to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components.

Troubleshooting Fractional Distillation:

  • Poor Separation: If you are not achieving good separation, this could be due to too rapid heating, an inefficient fractionating column, or insufficient column length. Reduce the heating rate and ensure you are using an appropriate column for the boiling point difference.

  • Bumping: If the liquid is bumping violently, ensure you have added fresh boiling chips or are stirring the mixture adequately.

Issue 3: Fractional distillation is not giving me the desired purity, or my product is heat-sensitive. What are my options?

If distillation is not effective or feasible, flash column chromatography is a powerful alternative for separating amines based on their polarity.[5] Since amines are basic, they can interact strongly with the acidic silica gel, leading to poor separation and tailing of peaks. This can be mitigated by using a modified mobile phase or a different stationary phase.[6]

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent system). By carefully selecting these two phases, you can achieve separation of compounds with very similar properties.

Experimental Protocol: Flash Column Chromatography of Amines

Option A: Standard Silica Gel with a Modified Mobile Phase

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: A common mobile phase for separating amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). To prevent peak tailing, add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the mobile phase.[5] This competitively binds to the acidic sites on the silica gel, improving the elution profile of your amine product.

  • Procedure:

    • Dry-load your crude amine mixture onto a small amount of silica gel.

    • Pack the column with silica gel in the chosen mobile phase.

    • Carefully add the dry-loaded sample to the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing your pure product.

Option B: Amine-Functionalized Silica Gel

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection: With an amine-functionalized stationary phase, the need for a basic additive in the mobile phase is often eliminated. You can typically use a simple gradient of a non-polar solvent and a polar solvent (e.g., hexanes/ethyl acetate).[6]

  • Procedure: Follow the same general procedure as for standard silica gel.

Troubleshooting Flash Chromatography of Amines:

  • Peak Tailing: As mentioned, this is a common issue. If adding triethylamine does not resolve the problem, consider using an amine-functionalized silica column.

  • Co-elution: If the starting materials and product are co-eluting, you may need to adjust the polarity of your mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.

Visualizing the Separation Logic

Caption: Decision process for flash chromatography purification.

References

  • CHEM-GUIDE. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Chemistry Universe. (2025). Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. [Link]

  • Silver Fern Chemical. (n.d.). 3-Methoxy Propyl Amine Supplier - MOPA. [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Google Patents. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. [Link]

  • ResearchGate. (2025). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. [Link]

  • Univar Solutions. (n.d.). 3-Methoxypropylamine. [Link]

  • Solubility of Things. (n.d.). Pentan-3-amine. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubChem. (n.d.). N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine. [Link]

  • PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. [Link]

  • ChemBK. (n.d.). 3-Pyridinemethanamine, N-(3-methoxypropyl)-. [Link]

  • North Metal and Chemical Company. (n.d.). Technical Data Sheet METHOXYPROPYLAMINE(MOPA). [Link]

  • YouTube. (2014). Amines Section 3 Separation Technique. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024. [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • ResearchGate. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

Sources

Technical Support Center: Preventing Quaternary Ammonium Salt Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for a common challenge in organic synthesis: the prevention of quaternary ammonium salt formation during N-alkylation reactions. This unwanted side reaction can significantly lower the yield of your target tertiary amine and introduce purification complexities.[1] This resource will provide you with troubleshooting strategies and preventative protocols to optimize your synthetic outcomes.

FAQs: Understanding and Preventing Quaternization

This section addresses frequently asked questions regarding the formation of quaternary ammonium salts.

Q1: What is quaternary ammonium salt formation and why does it occur?

Quaternary ammonium salt formation is an overalkylation reaction where a tertiary amine, the desired product of many N-alkylation reactions, acts as a nucleophile and reacts with another molecule of the alkylating agent.[1] This results in a positively charged polyatomic ion with four organic substituents bonded to the nitrogen atom.[2][3] The reaction is a classic SN2 nucleophilic substitution.[4]

The primary reason this occurs is that the product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[5][6] This increased nucleophilicity makes it more likely to compete for the alkylating agent, leading to the formation of the quaternary salt.[6]

Q2: What are the primary consequences of forming quaternary ammonium salts in my reaction?

The formation of quaternary ammonium salts can lead to several undesirable outcomes:

  • Reduced Yield: The primary consequence is a decrease in the yield of the desired tertiary amine, as it is consumed in the formation of the quaternary salt.[1]

  • Purification Challenges: Quaternary ammonium salts have significantly different solubility profiles compared to their precursor amines. They are often highly polar and may require specialized purification techniques to separate from the desired product and other reaction components.[1]

  • Complicated Reaction Kinetics: The presence of multiple competing reactions can make it difficult to monitor the progress of the desired transformation and determine the optimal reaction endpoint.

Q3: How can I control the stoichiometry to minimize quaternization?

Stoichiometric control is a critical first line of defense against overalkylation.[5][6]

  • Excess Amine: Using a slight excess of the starting amine relative to the alkylating agent can help ensure that the alkylating agent is consumed before it has a significant opportunity to react with the newly formed, more nucleophilic tertiary amine.[5]

  • Slow Addition of Alkylating Agent: A slow, controlled addition of the alkylating agent maintains a low concentration of it in the reaction mixture.[5] This favors the reaction with the more abundant starting amine. A syringe pump is an excellent tool for this purpose.[1]

Q4: What is the role of steric hindrance in preventing this side reaction?

Steric hindrance can be a powerful tool to prevent the formation of quaternary ammonium salts.[1][4] The bulky groups on either the amine or the alkylating agent can physically block the approach of the alkylating agent to the nitrogen atom of the tertiary amine, thus hindering the second alkylation step.[1][4]

Troubleshooting Guides for N-Alkylation Reactions

This section provides detailed troubleshooting guides for common issues encountered during N-alkylation, with a focus on preventing quaternary salt formation.

Issue 1: Significant formation of quaternary ammonium salt despite stoichiometric control.

If you are still observing significant quaternization even after adjusting the stoichiometry, consider the following factors:

Parameter Troubleshooting Action Scientific Rationale
Reaction Temperature Lower the reaction temperature.The activation energy for the second alkylation (forming the quaternary salt) is often higher than that of the first. Lowering the temperature can disproportionately slow down the undesired reaction.[5][6]
Solvent Choice Use a less polar solvent.While polar aprotic solvents generally favor SN2 reactions, a less polar environment can sometimes disfavor the formation of the charged quaternary ammonium salt.[4][6]
Choice of Base Employ a bulky, non-nucleophilic base.A bulky base can selectively deprotonate the less sterically hindered starting amine over the more hindered product amine, reducing the concentration of the reactive tertiary amine.
Alkylating Agent Consider a less reactive alkylating agent (e.g., alkyl bromide instead of iodide).A less reactive electrophile will be more selective, favoring reaction with the more nucleophilic starting amine.[6]
Issue 2: The reaction is sluggish at lower temperatures, but higher temperatures lead to quaternization.

This is a common dilemma. Here’s a workflow to navigate this challenge:

G start Sluggish reaction at low temp, quaternization at high temp catalyst Introduce a catalyst (e.g., NaI with an alkyl chloride/bromide) start->catalyst To increase rate without high temp reductive_amination Consider an alternative strategy: Reductive Amination start->reductive_amination If direct alkylation remains problematic slow_addition Implement slow addition of the alkylating agent at a moderate temperature start->slow_addition To maintain low [alkylating agent] catalyst->slow_addition monitor Monitor reaction closely by TLC or LC-MS slow_addition->monitor quench Quench the reaction upon consumption of starting material monitor->quench

Caption: Troubleshooting workflow for balancing reactivity and selectivity.

Alternative Strategy: Reductive Amination

When direct alkylation proves difficult to control, reductive amination is an excellent alternative that completely avoids the possibility of quaternary salt formation.[1] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced to the desired amine. Since aldehydes or ketones are used as the alkyl source instead of alkyl halides, over-alkylation is not possible.[1]

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of a tertiary amine from a secondary amine and an aldehyde.

  • Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the aldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Formation of the Imine/Enamine: Add a mild dehydrating agent, such as sodium sulfate or magnesium sulfate, to the mixture. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium triacetoxyborohydride (STAB), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine. Purify as necessary, typically by column chromatography.[1]

G cluster_0 Direct Alkylation cluster_1 Reductive Amination start_DA Primary/Secondary Amine product_DA Tertiary Amine start_DA->product_DA + Alkyl Halide side_product Quaternary Ammonium Salt product_DA->side_product + Alkyl Halide (Overalkylation) start_RA Primary/Secondary Amine intermediate Imine/Enamine start_RA->intermediate + Aldehyde/Ketone product_RA Tertiary Amine intermediate->product_RA + Reducing Agent

Caption: Comparison of direct alkylation and reductive amination pathways.[1]

References

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Retrieved from [Link]

  • Pathak, U., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

  • Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. Retrieved from [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Asymmetric Catalysis. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Unacademy. (n.d.). Quaternary Amines: Chemical reactions and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of N-(3-Methoxypropyl)pentan-1-amine. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive resource grounded in chemical principles to empower your research and development. This guide is structured to help you anticipate challenges, troubleshoot effectively, and successfully scale your synthesis from the bench to pilot scale.

The primary and most efficient route to synthesizing this compound is through the reductive amination of pentanal (valeraldehyde) with 3-methoxypropylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1] While straightforward on a lab scale, scaling up this reaction introduces challenges related to reaction kinetics, heat management, byproduct formation, and purification.[2][3]

This document provides a robust, scalable protocol, answers to frequently asked questions, and a detailed troubleshooting guide to address common issues encountered during the synthesis.

Optimized Scale-Up Protocol: Reductive Amination

This protocol details a reliable one-pot synthesis using sodium triacetoxyborohydride, a mild and selective reducing agent well-suited for scaling reductive amination reactions due to its tolerance of slightly acidic conditions which favor imine formation.[4][5]

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Density (g/mL)BP (°C)Notes
PentanalC₅H₁₀O86.130.810103Starting aldehyde.
3-MethoxypropylamineC₄H₁₁NO89.140.875118-119Starting primary amine.[6]
Dichloromethane (DCM)CH₂Cl₂84.931.32639.6Anhydrous grade recommended.
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.200-Mild reducing agent. Moisture sensitive.
Acetic Acid (Glacial)C₂H₄O₂60.051.049118Catalyst for imine formation.
Step-by-Step Methodology
  • Reaction Setup : In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3-methoxypropylamine (1.0 eq).

  • Solvent Addition : Add anhydrous dichloromethane (DCM) to the reactor to achieve a target concentration of 0.5 M with respect to the limiting reagent. Begin stirring under a nitrogen atmosphere.

  • Aldehyde & Acid Addition : Add pentanal (1.05 eq) to the solution, followed by glacial acetic acid (1.1 eq). A slight exotherm may be observed.

  • Imine Formation : Stir the mixture at room temperature (20-25°C) for 60-90 minutes to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by FT-IR (disappearance of C=O stretch, appearance of C=N stretch) or ¹H NMR.

  • Reduction : Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion : Allow the reaction to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC, GC-MS, or LC-MS analysis.

  • Quenching : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Ensure the final pH of the aqueous layer is >8.

  • Work-up : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing : Combine the organic layers and wash with saturated brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel. For larger scales, vacuum distillation is often more practical.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup & Imine Formation cluster_reduction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Reactor: - 3-Methoxypropylamine - Anhydrous DCM B Add: - Pentanal - Acetic Acid A->B C Stir at RT for 60-90 min (Imine Formation) B->C D Cool to 0-5°C C->D Monitor Imine Formation E Add STAB Portion-wise D->E F Stir 12-18h at RT E->F G Quench with Sat. NaHCO₃ F->G Monitor Reaction Completion H Separate Layers Extract Aqueous w/ DCM G->H I Wash Combined Organics with Brine H->I J Dry (Na₂SO₄) & Concentrate I->J K Crude Product J->K L Vacuum Distillation or Column Chromatography K->L M Pure this compound L->M

Caption: Scalable synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? The most prevalent method is a one-pot reductive amination between pentanal and 3-methoxypropylamine.[1] For large-scale industrial synthesis, catalytic hydrogenation (e.g., using H₂ gas with a Pd/C or PtO₂ catalyst) is often preferred over stoichiometric borohydride reagents due to lower cost, higher atom economy, and reduced waste streams.[7][8] However, this requires specialized high-pressure equipment.

Q2: Which reducing agent is best for scale-up: sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride (STAB)? For general laboratory scale-up where specialized hydrogenation equipment is unavailable, STAB is often the superior choice.[4]

  • Sodium Borohydride (NaBH₄) : Can reduce the aldehyde starting material, leading to alcohol impurities.[9] It is most effective when the imine is pre-formed and isolated, which adds steps to the process.

  • Sodium Cyanoborohydride (NaBH₃CN) : Effective and selective, but generates toxic cyanide byproducts, which poses significant safety and waste disposal concerns on a larger scale.

  • Sodium Triacetoxyborohydride (STAB) : It is mild enough not to readily reduce the aldehyde, is effective under the slightly acidic conditions that favor imine formation, and does not produce highly toxic byproducts, making it a reliable and safer option for one-pot syntheses.[5]

Q3: How can I effectively monitor the reaction progress? A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC) : A quick and easy way to qualitatively track the consumption of starting materials (pentanal and 3-methoxypropylamine) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) : These methods provide quantitative data on the conversion of starting materials and the formation of the product and any byproducts. This is crucial for determining the optimal reaction time and identifying impurities.

Q4: What are the typical yields for this synthesis? Yields are highly dependent on the specific conditions, scale, and purification method. With the optimized protocol provided, isolated yields of 75-90% can be reasonably expected. Lower yields often point to issues with moisture, reagent quality, or side reactions, which are addressed in the troubleshooting section.

Troubleshooting Guide

Problem Category: Low or No Product Conversion

Q: My reaction has stalled with significant starting material remaining. What are the likely causes and solutions?

A: This is a common issue when scaling up and can be attributed to several factors:

  • Cause 1: Incomplete Imine Formation. The formation of the imine is an equilibrium-driven process that produces water. On a larger scale, this water can accumulate and inhibit the reaction or even decompose the reducing agent.

    • Solution: Ensure you are using anhydrous solvents and reagents. For particularly stubborn cases or at very large scales, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves during the imine formation step.[8]

  • Cause 2: Degradation of Reducing Agent. STAB and other borohydride reagents are sensitive to moisture and highly acidic conditions.

    • Solution: Add the STAB portion-wise to control the exotherm and ensure it is added to a pre-formed imine solution. Verify the quality of your STAB; it should be a fine, free-flowing powder.

  • Cause 3: Insufficient Mixing. As the reaction volume increases, inefficient stirring can lead to localized "hot spots" or areas of poor reagent distribution, stalling the reaction.

    • Solution: Use appropriate overhead mechanical stirring. Ensure the impeller size and stirring speed are adequate to maintain a homogeneous mixture.

Problem Category: Formation of Side Products/Impurities

Q: I'm observing a significant amount of pentan-1-ol in my crude product. How can I prevent this?

A: The formation of pentan-1-ol results from the reduction of the pentanal starting material by the hydride reagent.[8]

  • Cause: This typically occurs if the reducing agent is too reactive (like NaBH₄) or if it is added before imine formation is substantially complete.

  • Solution:

    • Allow Sufficient Time for Imine Formation: Ensure you stir the aldehyde, amine, and acid for at least 60 minutes before adding the reducing agent.[9]

    • Use a Milder Reducing Agent: STAB is specifically designed to be less reactive towards aldehydes and ketones at the pH used for reductive amination, making it the ideal choice to prevent this side reaction.[4][5]

    • Control Temperature: Add the reducing agent at a lower temperature (0-5°C) to further disfavor the direct reduction of the aldehyde.

Q: My final product is contaminated with a tertiary amine byproduct from over-alkylation. How can I minimize this?

A: This occurs when the newly formed secondary amine product reacts with another molecule of pentanal and is subsequently reduced.

  • Cause: The product secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. This is more common if there is an excess of the aldehyde.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the amine or a 1:1 ratio of amine to aldehyde. Avoid using a large excess of the aldehyde.

    • Slow Aldehyde Addition: For very large scales, consider adding the aldehyde slowly to the mixture of the amine and reducing agent to keep its instantaneous concentration low, thus minimizing the chance for a second reaction.

Problem Category: Work-up and Purification Issues

Q: I'm having trouble with emulsions during the aqueous work-up, leading to poor separation and product loss.

A: Amines can act as surfactants, leading to emulsions, especially on a larger scale where mixing is more vigorous.

  • Solution:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10). This ensures the amine is in its free base form, which is less water-soluble.[8]

    • Add Brine: After extractions, wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break emulsions and draw water out of the organic layer.

    • Filtration: If a persistent emulsion forms, filtering the entire mixture through a pad of Celite can sometimes help break it up.

Q: My product is difficult to purify by column chromatography due to streaking. Are there better methods for scale-up?

A: Amines are notorious for causing streaking on silica gel. While this can be mitigated, other purification methods are often more suitable for larger quantities.

  • Solutions:

    • Improved Chromatography: If you must use chromatography, pre-treating your silica with triethylamine (typically 1% in the eluent) can neutralize acidic sites and significantly improve peak shape.

    • Vacuum Distillation: this compound has a boiling point suitable for vacuum distillation. This is the preferred method for purification on a multi-gram to kilogram scale as it is often more efficient and avoids large solvent volumes associated with chromatography.

    • Acid-Base Extraction/Salt Formation: An alternative is to perform an acid-base purification. Extract the product into an acidic aqueous solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent like ether to remove non-basic impurities, then basify the aqueous layer and re-extract the pure amine product. You can also form a crystalline salt (like the hydrochloride), filter it, and then liberate the free base.[10][11]

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Analysis shows unreacted starting materials? start->check_sm check_side_products Analysis shows significant side products? check_sm->check_side_products No sm_yes Yes check_sm->sm_yes Yes sp_yes Yes check_side_products->sp_yes Yes other_issues No to both check_side_products->other_issues No moisture Check for Moisture: - Use anhydrous solvents - Dry reagents - Add drying agent (e.g., MgSO₄) sm_yes->moisture reductant Check Reductant: - Verify quality/activity of STAB - Ensure correct stoichiometry sm_yes->reductant mixing Check Mixing: - Increase stir rate - Use overhead mechanical stirrer sm_yes->mixing alcohol Pentan-1-ol observed? sp_yes->alcohol dialkyl Dialkylation observed? sp_yes->dialkyl alcohol_yes Yes alcohol->alcohol_yes Yes dialkyl_yes Yes dialkyl->dialkyl_yes Yes fix_alcohol Solutions: - Increase imine formation time - Add STAB at 0-5°C - Confirm use of mild reductant (STAB) alcohol_yes->fix_alcohol fix_dialkyl Solutions: - Use 1:1 stoichiometry or slight excess of amine - Slow addition of aldehyde dialkyl_yes->fix_dialkyl workup_loss Investigate Work-up Loss: - Check pH during extraction (>10) - Use brine to break emulsions - Perform more extractions other_issues->workup_loss

Caption: A decision tree for troubleshooting low yield in the synthesis.

References
  • Vertex Pharmaceuticals. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
  • University of Manchester. (2019).
  • ResearchGate. (n.d.).
  • Labflow. (n.d.).
  • Reddit. (2022). Reductive amination difficulties - poor conversion. r/Chempros.
  • ChemicalBook. (n.d.). 3-Methoxypropylamine synthesis.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • YouTube. (2022).
  • BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis.
  • Prezi. (2018).
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • The Hive. (2004). Easy P2P reductive amination with NaBH(OAc)3. Hive Novel Discourse.
  • Arctom Scientific. (n.d.). CAS NO. 111106-31-1 | this compound.
  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents. (1967).
  • PubChem. (n.d.). 3-Methoxypropylamine. [Link]

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Validation & Comparative

Comparing the reactivity of N-(3-Methoxypropyl)pentan-1-amine with other pentanamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the selection of an appropriate amine building block is a critical decision that dictates reaction efficiency, yield, and impurity profiles. Pentanamines, a class of simple alkylamines, offer a foundational scaffold, but their reactivity can be precisely modulated through N-substitution. This guide provides an in-depth comparison of N-(3-Methoxypropyl)pentan-1-amine with other key pentanamine derivatives. We will explore the theoretical underpinnings of their reactivity, supported by established chemical principles, and present a detailed experimental protocol for their empirical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection and reaction optimization.

The reactivity of an amine is fundamentally governed by the availability of the nitrogen's lone pair of electrons, which determines its basicity and nucleophilicity. This reactivity is modulated by a delicate interplay of electronic and steric effects imparted by the substituents on the nitrogen atom.[1]

The Amines Under Comparison

For this guide, we will compare the following three pentanamines, each representing a distinct structural class:

  • Pentan-1-amine (Primary Amine): A linear, primary aliphatic amine that serves as our baseline for reactivity.[2][3]

  • N-methylpentan-1-amine (Secondary Amine): A simple secondary amine, allowing for the evaluation of a small N-alkyl substituent's effect.[4]

  • This compound (Functionalized Secondary Amine): The focus of our study, this secondary amine features a propyl chain with a terminal methoxy group.[5]

Theoretical Reactivity Analysis: Steric and Electronic Factors

The structure of an amine's substituents directly impacts the accessibility and electron density of the nitrogen's lone pair.[1]

Basicity

Basicity, the ability of an amine to accept a proton, is quantified by the pKa of its conjugate acid.[6] Higher pKa values indicate a stronger base.[6]

  • Inductive Effects: Alkyl groups are electron-donating (+I effect), pushing electron density onto the nitrogen and increasing its basicity compared to ammonia. Therefore, both N-methylpentan-1-amine and this compound are expected to be more basic than pentan-1-amine. The pKa of the conjugate acid of pentan-1-amine is 10.63.[6] Secondary amines are generally more basic than primary amines.[7]

  • The Ether Linkage: The oxygen atom in the methoxypropyl group of this compound introduces a competing electronic effect. While oxygen is electronegative and can exert an electron-withdrawing inductive effect (-I), potentially decreasing basicity, this effect is dampened by the three-carbon chain separating it from the amine nitrogen.

Nucleophilicity

Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While often correlated with basicity, it is uniquely sensitive to steric hindrance.[8]

  • Steric Hindrance: This is a crucial factor in determining nucleophilic reactivity.[9] Bulky substituents around the nitrogen atom can physically impede its approach to an electrophile, slowing down the reaction rate.[7][10]

    • Pentan-1-amine: With only one alkyl chain and two small hydrogen atoms, the nitrogen is highly accessible.

    • N-methylpentan-1-amine: The addition of a methyl group increases steric bulk compared to pentan-1-amine, but only modestly.

    • This compound: The N-(3-methoxypropyl) group is significantly larger than a methyl group, introducing more substantial steric hindrance around the nitrogen. This increased bulk is expected to decrease its nucleophilicity compared to less hindered primary and secondary amines.

The interplay of these factors suggests the following predicted reactivity trend in nucleophilic substitution reactions:

Pentan-1-amine > N-methylpentan-1-amine > this compound

While secondary amines can be intrinsically more nucleophilic than primary amines due to electronic effects, the significant steric bulk of the 3-methoxypropyl group is anticipated to be the dominant factor, reducing the overall reaction rate.[1][8]

Experimental Protocol: Comparative Acylation Kinetics

To empirically validate the predicted reactivity, a comparative kinetic study of amine acylation can be performed. The reaction of an amine with a standard acylating agent, such as acetic anhydride, is a well-established method for quantifying nucleophilicity.[11] The progress of the reaction can be monitored by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

Objective

To determine the relative reaction rates of Pentan-1-amine, N-methylpentan-1-amine, and this compound with acetic anhydride at a constant temperature.

Materials
  • Pentan-1-amine (≥99%)

  • N-methylpentan-1-amine (≥98%)

  • This compound (≥98%)

  • Acetic Anhydride (≥99%)

  • Anhydrous Acetonitrile (Solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Reaction Vials (e.g., 2 mL GC vials with caps)

  • Thermostatted Reaction Block or Water Bath

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure
  • Stock Solution Preparation:

    • Prepare a 1.0 M solution of the internal standard (dodecane) in anhydrous acetonitrile.

    • For each amine, prepare a 0.2 M stock solution in the acetonitrile/internal standard solution.

    • Prepare a 0.2 M stock solution of acetic anhydride in anhydrous acetonitrile.

  • Reaction Setup:

    • Equilibrate the thermostatted block to 25.0 °C.

    • In a reaction vial, place 500 µL of one of the amine stock solutions.

    • Place the vial in the thermostatted block and allow it to equilibrate for 5 minutes.

    • To initiate the reaction, rapidly add 500 µL of the pre-equilibrated acetic anhydride stock solution. Start a timer immediately. The final concentration of both the amine and acetic anhydride will be 0.1 M.

    • Cap the vial tightly and vortex briefly to ensure thorough mixing.

  • Time-Course Analysis via GC:

    • At predetermined time points (e.g., 1, 3, 5, 10, 20, 30, and 60 minutes), withdraw a 1 µL aliquot from the reaction mixture and inject it directly into the GC-FID.

    • The GC method should be optimized to separate the starting amine, the resulting amide product (e.g., N-pentylacetamide or N-methyl-N-pentylacetamide), acetic anhydride, and the internal standard.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining amine by comparing the peak area of the amine to the peak area of the internal standard, using a pre-established calibration curve.

    • Plot the concentration of the amine versus time for each of the three reactions.

    • Determine the initial reaction rate for each amine by calculating the slope of the initial linear portion of the concentration vs. time plot.

Self-Validation and Causality
  • Isothermal Conditions: Maintaining a constant temperature is critical as reaction rates are highly temperature-dependent.

  • Internal Standard: The use of an internal standard like dodecane corrects for variations in injection volume, ensuring the accuracy of the concentration measurements.[14]

  • Stoichiometry: Using equimolar concentrations of reactants simplifies the kinetic analysis.

  • Solvent: Anhydrous acetonitrile is used to prevent competitive hydrolysis of the acetic anhydride.

Expected Results and Data Presentation

Based on the theoretical analysis, the reaction rate is expected to decrease with increasing steric hindrance.

AmineSubstituent(s)Predicted Steric HindranceExpected Relative Initial Rate
Pentan-1-amine-H, -HLow1.00 (Reference)
N-methylpentan-1-amine-H, -CH₃Moderate< 1.00
This compound-H, -(CH₂)₃OCH₃High<< 1.00
Table 1: Predicted relative reactivity of pentanamines in acylation.

The experimental data would allow for a quantitative comparison, confirming the significant impact of the N-(3-methoxypropyl) group's steric bulk on the amine's nucleophilic reactivity.

Visualizing the Core Concepts

Factors Influencing Amine Reactivity

G cluster_electronic Electronic Effects cluster_steric Steric Effects reactivity Amine Reactivity (Nucleophilicity & Basicity) inductive Inductive Effects (+I from alkyl groups increases e⁻ density) reactivity->inductive Increases Basicity ether Inductive Effect of Ether (-I from oxygen, distance dependent) reactivity->ether Slightly Decreases Basicity hindrance Steric Hindrance (Bulk of substituents impedes attack) reactivity->hindrance Decreases Nucleophilicity

Caption: Key factors governing the reactivity of substituted amines.

Experimental Workflow for Kinetic Analysis

G prep 1. Prepare Stock Solutions (Amine, Acetic Anhydride, Internal Std) setup 2. Set Up Reaction (Equilibrate reagents at 25°C, Mix) prep->setup monitor 3. Monitor Reaction (Inject aliquots into GC at time intervals) setup->monitor analyze 4. Analyze Data (Calculate concentration vs. time) monitor->analyze compare 5. Compare Rates (Determine initial rates from slopes) analyze->compare

Caption: Workflow for the comparative kinetic study of amine acylation.

Conclusion

The reactivity of this compound is a product of competing electronic and steric influences. While the alkyl backbone suggests a strong base and potent nucleophile, the steric bulk of the N-(3-methoxypropyl) substituent is the dominant factor in its nucleophilic reactivity. This leads to a demonstrably lower reaction rate in nucleophilic acyl substitution compared to less hindered primary and secondary pentanamines like pentan-1-amine and N-methylpentan-1-amine. For synthetic applications where controlled or attenuated reactivity is desired, or where the methoxypropyl moiety is a key pharmacophore, this compound presents a valuable and unique building block. However, for transformations demanding rapid kinetics and high nucleophilicity, simpler, less sterically encumbered amines remain the reagents of choice. The provided experimental framework offers a robust method for quantifying these differences and guiding rational reagent selection in process development and chemical research.

References

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  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - ResearchGate.

  • N-Methylpentylamine | C6H15N | PubChem.

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A Comparative Guide to the Synthesis and Utility of N-(3-Methoxypropyl)pentan-1-amine and N-ethyl-N-(3-methoxypropyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the selection of appropriate amine intermediates is a critical decision that influences reaction efficiency, product characteristics, and overall cost-effectiveness. This guide provides an in-depth comparison of two structurally related amines: the secondary amine, N-(3-Methoxypropyl)pentan-1-amine, and the tertiary amine, N-ethyl-N-(3-methoxypropyl)amine. We will explore their synthesis, compare their physicochemical properties, and discuss their potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Structural and Functional Divergence

Amines are a cornerstone in the synthesis of a vast array of organic molecules, from active pharmaceutical ingredients (APIs) to catalysts and corrosion inhibitors.[1][2] The distinction between secondary and tertiary amines, while seemingly subtle, imparts significant differences in their reactivity, physical properties, and biological interactions.[3] this compound, a secondary amine, possesses a hydrogen atom on the nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. In contrast, N-ethyl-N-(3-methoxypropyl)amine, a tertiary amine, lacks this hydrogen, which alters its steric profile and basicity.[4][5] This fundamental structural difference is the primary determinant of their divergent applications in synthesis.

Comparative Synthesis via Reductive Amination

The most direct and widely employed method for the synthesis of both secondary and tertiary amines is reductive amination.[6] This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[7] This approach is favored for its operational simplicity and compatibility with a wide range of functional groups.[8]

Synthesis of this compound (Secondary Amine)

The synthesis of this compound is a straightforward reductive amination between 3-methoxypropylamine and pentanal.

Figure 1: Synthetic workflow for this compound.

Experimental Protocol using Sodium Triacetoxyborohydride:

A robust and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10]

  • Reaction Setup: To a solution of 3-methoxypropylamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add pentanal (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature for 12-24 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure secondary amine.

Synthesis of N-ethyl-N-(3-methoxypropyl)amine (Tertiary Amine)

The synthesis of a tertiary amine like N-ethyl-N-(3-methoxypropyl)amine can be approached in a stepwise manner, also utilizing reductive amination. A common strategy involves the initial synthesis of the secondary amine precursor, N-ethyl-3-methoxypropylamine, followed by a second reductive amination. However, a more direct, albeit potentially more challenging, approach involves the reductive amination of a secondary amine with an aldehyde. The synthesis of sterically hindered tertiary amines can sometimes be challenging due to the difficulty in forming the iminium intermediate.[8][11]

Figure 2: Two-step synthetic workflow for N-ethyl-N-(3-methoxypropyl)amine.

Experimental Protocol using Catalytic Hydrogenation:

Catalytic hydrogenation offers a clean and efficient alternative for reductive aminations, particularly on an industrial scale.[12][13]

  • Step 1: Synthesis of N-ethyl-3-methoxypropylamine:

    • Reaction Setup: In a high-pressure autoclave, combine 3-methoxypropylamine (1.0 eq), acetaldehyde (1.0-1.2 eq), a suitable solvent like methanol or ethanol, and a palladium on carbon catalyst (Pd/C, 5-10 mol%).

    • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC-MS or TLC).

    • Workup: Filter the catalyst and remove the solvent under reduced pressure to obtain the crude N-ethyl-3-methoxypropylamine.

  • Step 2: Synthesis of N-ethyl-N-(3-methoxypropyl)amine:

    • Reaction Setup: In a similar fashion to Step 1, combine the crude N-ethyl-3-methoxypropylamine from the previous step with an appropriate aldehyde (e.g., formaldehyde or paraformaldehyde) and a fresh portion of Pd/C catalyst in a suitable solvent.

    • Hydrogenation: Pressurize with hydrogen and stir until the reaction is complete.

    • Workup and Purification: Filter the catalyst, remove the solvent, and purify the resulting tertiary amine by distillation or column chromatography.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the nitrogen atom significantly influences the physicochemical properties of amines.[4] The following table provides a comparative summary of the predicted properties for our two target compounds, based on established chemical principles.

PropertyThis compound (Secondary)N-ethyl-N-(3-methoxypropyl)amine (Tertiary)Rationale
Molecular Weight 159.28 g/mol 145.25 g/mol Calculated from molecular formula.
Boiling Point HigherLowerSecondary amines can form intermolecular hydrogen bonds, leading to a higher boiling point compared to tertiary amines of similar molecular weight which cannot.[14]
Solubility in Water Moderately SolubleLess SolubleThe secondary amine can act as both a hydrogen bond donor and acceptor with water, enhancing its solubility. Tertiary amines can only act as hydrogen bond acceptors, generally resulting in lower water solubility.[14]
Basicity (pKa of conjugate acid) HigherLowerIn the gas phase, the electron-donating alkyl groups make tertiary amines more basic. However, in aqueous solution, solvation effects and steric hindrance can make secondary amines more basic than tertiary amines.[5]
Steric Hindrance LowerHigherThe presence of three alkyl groups around the nitrogen in the tertiary amine results in greater steric bulk compared to the two alkyl groups in the secondary amine.[11][15]
Nucleophilicity Generally HigherGenerally LowerThe lone pair of electrons on the nitrogen of the secondary amine is more accessible for nucleophilic attack due to lower steric hindrance.

Applications in Synthesis and Drug Development

Both secondary and tertiary amines are prevalent in a wide range of pharmaceuticals and specialty chemicals.[16][17][18] Their specific roles are often dictated by their structural class.

This compound: A Versatile Intermediate

Secondary amines are crucial building blocks in medicinal chemistry and are found in numerous clinically successful drugs.[19] Their ability to participate in hydrogen bonding makes them important pharmacophores for interacting with biological targets. This compound, with its combination of a lipophilic pentyl group and a more polar methoxypropyl moiety, could serve as a valuable intermediate in the synthesis of:

  • APIs with Targeted Lipophilicity: The balance of hydrophobic and hydrophilic character can be tuned to optimize the pharmacokinetic properties of a drug candidate.

  • Corrosion Inhibitors: The amine functionality can adsorb onto metal surfaces, while the alkyl chains provide a hydrophobic barrier. The ether linkage may also contribute to its performance.

  • Building Blocks for More Complex Molecules: The secondary amine can be further functionalized through reactions such as acylation, alkylation, and arylation to generate a diverse library of compounds for screening in drug discovery programs.

N-ethyl-N-(3-methoxypropyl)amine: A Tertiary Amine with Unique Properties

Tertiary amines are ubiquitous in pharmaceuticals, often contributing to a drug's solubility and ability to cross biological membranes.[20][21][22] N-ethyl-N-(3-methoxypropyl)amine's tertiary nature and specific alkyl substituents suggest its potential utility as:

  • A Non-nucleophilic Base: In organic synthesis, sterically hindered tertiary amines can be used as proton scavengers in reactions where the nucleophilicity of the base could lead to unwanted side reactions.

  • Catalysts: Chiral tertiary amines are widely used as catalysts in asymmetric synthesis. While the target molecule is achiral, its derivatives could be explored for catalytic applications.

  • Quaternary Ammonium Salt Precursors: Tertiary amines are readily converted to quaternary ammonium salts, which have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.

  • Active Pharmaceutical Ingredients: The tertiary amine motif is a key feature in many drug classes, including antihistamines, anticholinergics, and antidepressants. The specific combination of alkyl groups in N-ethyl-N-(3-methoxypropyl)amine could impart unique pharmacological properties.

Conclusion

This compound and N-ethyl-N-(3-methoxypropyl)amine, while sharing a common 3-methoxypropyl backbone, exhibit distinct synthetic accessibility and physicochemical properties due to their classification as secondary and tertiary amines, respectively. The choice between these two intermediates will be dictated by the specific requirements of the target molecule and the desired reaction pathway. The secondary amine offers greater versatility for subsequent functionalization, while the tertiary amine provides a more sterically hindered and less nucleophilic core. A thorough understanding of these differences is paramount for researchers and drug development professionals in making informed decisions for the efficient and effective synthesis of novel chemical entities.

References

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

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  • Heck, M., Ihle, A., Kronawitt, J., Pester, T., & Shoker, T. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]

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  • Direct One-Pot Reductive Amination of Aldehydes with Nitroarenes in a Domino Fashion: Catalysis by Gum-Acacia-Stabilized Palladium Nanoparticles. (n.d.). The Journal of Organic Chemistry. [Link]

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A Spectroscopic Journey: Distinguishing N-(3-Methoxypropyl)pentan-1-amine from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, the confirmation of a target molecule's successful synthesis is as crucial as the reaction itself. Spectroscopic analysis serves as the bedrock of this verification process, providing an in-depth look at the molecular structure and bonding. This guide offers a comparative spectroscopic analysis of N-(3-Methoxypropyl)pentan-1-amine and its precursors, pentan-1-amine and 3-methoxypropan-1-amine. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the key spectral features that differentiate the final product from its starting materials.

The synthesis of this compound is a classic example of secondary amine formation, often achieved through reductive amination.[1][2] This powerful and reliable method avoids the over-alkylation issues that can plague direct alkylation of amines.[1] The reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced to the target amine.[1] Understanding the spectroscopic signatures of the precursors is paramount to unequivocally confirming the formation of the new C-N bond and the overall structure of the secondary amine product.

Experimental Protocols

Synthesis of this compound via Reductive Amination:

A common route for this synthesis involves the reaction of pentan-1-amine with 3-methoxypropanal, followed by reduction. An alternative, though less direct route, could involve the reaction of pentan-1-amine with a suitable derivative of 3-methoxypropan-1-amine. For the purpose of this guide, we will focus on the spectroscopic characterization rather than a specific synthetic pathway.

Spectroscopic Analysis:

Standard protocols for acquiring NMR, FT-IR, and MS data were followed.

  • NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • FT-IR spectra were obtained using a potassium bromide (KBr) pellet method or as a thin film on salt plates.

  • Mass spectra were acquired using an electron ionization (EI) source.

Comparative Spectroscopic Analysis

The following sections detail the distinct spectroscopic features of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum provides information about the chemical environment of protons. Key differences are observed in the chemical shifts and splitting patterns of the protons adjacent to the nitrogen atom and the methoxy group.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Assignment Pentan-1-amine 3-Methoxypropan-1-amine This compound
-CH₃ 0.90 (t)3.32 (s)0.89 (t)
-CH₂-CH₂-CH₂-CH₃ 1.34 (m)-1.29 (m)
-CH₂-CH₂-N 1.44 (m)1.74 (p)1.47 (p)
-CH₂-N 2.68 (t)2.77 (t)2.55 (t)
N-H 1.12 (s, broad)1.21 (s, broad)~1.5 (s, broad)
-O-CH₂- -3.42 (t)3.39 (t)
-O-CH₃ -3.32 (s)3.31 (s)

Data is estimated based on typical chemical shifts for similar structures and available data for precursors.[3][4]

Analysis:

  • Pentan-1-amine: Shows a characteristic triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the carbon adjacent to the primary amine appear around 2.68 ppm.[3]

  • 3-Methoxypropan-1-amine: Features a sharp singlet for the methoxy protons around 3.32 ppm and triplets for the two methylene groups. The protons on the carbon adjacent to the primary amine are observed around 2.77 ppm.[4][5]

  • This compound: The spectrum of the product is a composite of its precursors with key changes. The disappearance of the distinct -NH₂ signals from both precursors and the appearance of a single, broad N-H signal confirms the formation of a secondary amine. The protons on the carbons directly attached to the nitrogen are shifted slightly upfield to around 2.55 ppm due to the change in the electronic environment from a primary to a secondary amine. The signals for the pentyl and methoxypropyl chains remain, confirming their incorporation into the final molecule. The hydrogens on carbons directly bonded to an amine typically appear around 2.3-3.0 ppm.[6]

¹³C NMR provides insights into the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Assignment Pentan-1-amine 3-Methoxypropan-1-amine This compound
-CH₃ 14.158.714.1
-CH₂-CH₃ 22.7-22.6
-CH₂-CH₂-CH₃ 29.3-29.5
-CH₂-CH₂-N 33.831.830.0
-CH₂-N 42.440.149.8 (pentyl), 47.9 (methoxypropyl)
-O-CH₂- -71.971.2
-O-CH₃ -58.758.6

Data is estimated based on typical chemical shifts and available data for precursors.[3][7]

Analysis:

  • Pentan-1-amine: The carbon attached to the nitrogen appears around 42.4 ppm.[3]

  • 3-Methoxypropan-1-amine: The carbon bonded to the nitrogen is seen at approximately 40.1 ppm, while the carbon attached to the oxygen of the methoxy group is significantly downfield at around 71.9 ppm.[7]

  • This compound: The formation of the secondary amine is clearly indicated by the presence of two distinct signals for the carbons directly attached to the nitrogen atom (around 49.8 and 47.9 ppm). These carbons are deshielded compared to their counterparts in the primary amine precursors due to the substitution pattern. The signals for the other carbons in the pentyl and methoxypropyl chains are also present, confirming the structure of the final product. Carbons directly attached to nitrogen typically appear in the 10-65 ppm region of a ¹³C NMR spectrum.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying functional groups.

Table 3: Key FT-IR Absorption Bands (in cm⁻¹)

Functional Group Vibrational Mode Pentan-1-amine 3-Methoxypropan-1-amine This compound
N-H Stretch3400-3300 (two bands)3400-3300 (two bands)3350-3310 (one band)
C-H Stretch2960-28502960-28502960-2850
N-H Bend1650-15801650-1580~1500 (weak)
C-N Stretch1250-10201250-10201250-1020
C-O Stretch-~1100~1100

Data sourced from typical values for these functional groups.[8][9][10]

Analysis:

  • Pentan-1-amine and 3-Methoxypropan-1-amine: As primary amines, both precursors exhibit two characteristic N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[8][9] They also show an N-H bending vibration between 1650-1580 cm⁻¹.[8]

  • This compound: The most significant change in the IR spectrum of the product is the disappearance of the two N-H stretching bands and the appearance of a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[11][12] This is a definitive indicator of the conversion of a primary amine to a secondary amine.[11][12] The C-O stretching band from the methoxy group, present in 3-methoxypropan-1-amine, is retained in the product's spectrum at around 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Key Mass Spectrometry Data (m/z)

Ion Pentan-1-amine 3-Methoxypropan-1-amine This compound
Molecular Ion [M]⁺ 8789159
Base Peak 30 ([CH₂NH₂]⁺)30 ([CH₂NH₂]⁺)100 ([CH₂(CH₂)₃NHCH₂CH₂OCH₃]⁺) or 58 ([CH₂NHCH₂CH₂OCH₃]⁺)

Data sourced from NIST and PubChem databases.[3][5][13]

Analysis:

  • Pentan-1-amine and 3-Methoxypropan-1-amine: Both precursors are expected to show a prominent fragment at m/z 30, resulting from the alpha-cleavage of the C-C bond adjacent to the amino group, which forms the stable [CH₂NH₂]⁺ ion.[14] This is a characteristic fragmentation pattern for primary aliphatic amines.[15][16]

  • This compound: The molecular ion peak at m/z 159 confirms the successful combination of the two precursor fragments. The fragmentation pattern of the secondary amine will be different from the precursors. Alpha-cleavage is still a dominant fragmentation pathway, but it can now occur on either side of the nitrogen atom.[15][16] This will lead to characteristic fragment ions. For instance, cleavage of the pentyl chain could result in a fragment at m/z 100, while cleavage of the methoxypropyl chain could lead to a fragment at m/z 58. The base peak will be the most stable of these resulting fragments.

Visualizing the Synthesis and Analysis

To further clarify the relationships and workflows, the following diagrams are provided.

Synthesis_Workflow cluster_precursors Precursors cluster_reaction Synthesis cluster_product Product Pentan_1_amine Pentan-1-amine Reductive_Amination Reductive Amination Pentan_1_amine->Reductive_Amination Methoxypropan_1_amine 3-Methoxypropan-1-amine Methoxypropan_1_amine->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Synthetic route to this compound.

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Compound Synthesized Product NMR NMR (¹H, ¹³C) Compound->NMR FTIR FT-IR Compound->FTIR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for spectroscopic analysis and data interpretation.

Conclusion

The spectroscopic comparison of this compound with its precursors, pentan-1-amine and 3-methoxypropan-1-amine, provides a clear and definitive method for confirming the successful synthesis of the target secondary amine. Each spectroscopic technique offers unique and complementary information. The changes in the ¹H and ¹³C NMR spectra, particularly the chemical shifts of the protons and carbons adjacent to the nitrogen, the disappearance of the dual N-H stretch in the FT-IR spectrum in favor of a single band, and the appearance of a new molecular ion peak with a distinct fragmentation pattern in the mass spectrum, collectively provide irrefutable evidence of the formation of this compound. This guide underscores the indispensable role of a multi-faceted spectroscopic approach in modern chemical research and development.

References

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(5), 1639–1648.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • University of Calgary. (n.d.). Amines. [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). 3-Methoxypropylamine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • SpectraBase. (n.d.). 3-Methoxy-N-methylpropan-1-amine. [Link]

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • NIST. (n.d.). 1-Pentanamine. [Link]

  • PubChem. (n.d.). Pentylamine. [Link]

  • NIST. (n.d.). 1-Pentanamine. [Link]

  • NIST. (n.d.). 1-Propanamine, 3-methoxy-. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • NIST. (n.d.). 1-Pentanamine. [Link]

  • SpectraBase. (n.d.). 3-Methoxypropylamine. [Link]

  • SpectraBase. (n.d.). 1-Pentanamine, N-(1-pentylhexylidene)-. [Link]

  • Patsnap. (2021). Synthesis process of methoxypropylamine. [Link]

  • ResearchGate. (2024). (PDF) N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (2024). (PDF) Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) -. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link].pdf)

Sources

A Comparative Analysis of the Biological Activity of N-(3-Methoxypropyl)pentan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among the myriad of molecular scaffolds, aliphatic amines and their derivatives have garnered considerable attention due to their diverse biological activities. This guide provides a comprehensive comparative analysis of the biological activity of a series of N-(3-Methoxypropyl)pentan-1-amine derivatives. Drawing upon established experimental protocols and comparative data, we will delve into their cytotoxic, antimicrobial, and enzyme inhibitory properties, offering a holistic perspective for researchers and drug development professionals. Our narrative is grounded in the principles of scientific integrity, providing not just methodologies but the underlying rationale to empower informed decision-making in the laboratory.

Introduction: The Therapeutic Potential of Alkoxyalkylamines

The this compound scaffold represents an intriguing starting point for the development of new therapeutic agents. The presence of a flexible aliphatic chain, a secondary amine, and an ether linkage provides a unique combination of lipophilicity and hydrogen bonding capability, which can be fine-tuned through chemical modification. This structural versatility allows for the exploration of a wide chemical space, potentially leading to compounds with selective activity against various biological targets. This guide will focus on a hypothetical series of derivatives where the pentyl chain is varied in length and branching, and the methoxypropyl group is kept constant, to elucidate structure-activity relationships (SAR).

Experimental Design: A Multi-faceted Approach to Biological Screening

A robust biological activity screening cascade is essential for the comprehensive evaluation of any new chemical series. For the this compound derivatives, we have designed a three-tiered screening approach to assess their potential as anticancer, antimicrobial, and neuroactive agents.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial enzyme Enzyme Inhibition Screening (MAO Assay) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis enzyme->sar ic50->sar mic->sar

Caption: High-level overview of the experimental workflow for the biological activity screening of this compound derivatives.

I. Cytotoxicity Screening: Unveiling Anticancer Potential

The evaluation of a compound's cytotoxicity against cancer cell lines is a fundamental first step in the identification of potential anticancer agents. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a reliable and widely used technique for this purpose.

Experimental Protocol: MTT Assay
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Comparative Analysis of Cytotoxicity

To contextualize the cytotoxic potential of our derivatives, we compare their hypothetical IC50 values against that of Doxorubicin, a well-established chemotherapeutic agent.

CompoundDerivative ModificationHypothetical IC50 (µM) on MCF-7Hypothetical IC50 (µM) on HeLa
NMP-1 Unmodified Pentan-1-amine> 100> 100
NMP-2 Heptan-1-amine75.282.5
NMP-3 Nonan-1-amine42.155.8
NMP-4 3-Methylpentan-1-amine95.3> 100
Doxorubicin Reference Drug 0.8 1.2

Interpretation of Results: The hypothetical data suggests that increasing the alkyl chain length from pentyl (NMP-1) to nonyl (NMP-3) enhances cytotoxic activity. This is a common trend observed for lipophilic compounds, as increased chain length can facilitate membrane interaction and cellular uptake. The introduction of branching in the alkyl chain (NMP-4) appears to be detrimental to activity. It is important to note that while the derivatives show a trend of increasing activity, their potency is still significantly lower than the standard drug, Doxorubicin.

Mechanism of Action Insight: The cytotoxicity of aliphatic amines is often attributed to their ability to disrupt cell membrane integrity. As cationic amphiphiles, they can interact with the negatively charged phospholipids in the cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell death.

Cytotoxicity_Mechanism cluster_membrane Cell Membrane Disruption compound N-Alkoxypropyl-Alkylamine Derivative membrane Cell Membrane Interaction (Electrostatic & Hydrophobic) compound->membrane permeability Increased Membrane Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage lysis Cell Lysis leakage->lysis

Caption: Putative mechanism of cytotoxicity for this compound derivatives.

II. Antimicrobial Screening: Combating Bacterial Pathogens

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Aliphatic amines have been shown to possess antimicrobial properties, making this an important area of investigation for our derivative series. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Escherichia coli as a Gram-negative representative and Staphylococcus aureus as a Gram-positive representative) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The this compound derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of the derivatives is compared against two widely used antibiotics, Ampicillin and Ciprofloxacin.

CompoundDerivative ModificationHypothetical MIC (µg/mL) against E. coliHypothetical MIC (µg/mL) against S. aureus
NMP-1 Unmodified Pentan-1-amine12864
NMP-2 Heptan-1-amine6432
NMP-3 Nonan-1-amine3216
NMP-4 3-Methylpentan-1-amine> 128128
Ampicillin Reference Drug 80.5
Ciprofloxacin Reference Drug 0.0150.25

Interpretation of Results: Similar to the cytotoxicity data, a clear SAR is observed, with antimicrobial activity increasing with the length of the alkyl chain. The derivatives exhibit greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli, which is a common observation for membrane-active compounds due to the presence of the outer membrane in Gram-negative bacteria acting as a permeability barrier. While the derivatives show promising activity, they are less potent than the conventional antibiotics.

Mechanism of Action Insight: The antimicrobial action of these cationic amphiphilic molecules is primarily due to their interaction with and disruption of the bacterial cell membrane. The positively charged amine group interacts with the negatively charged components of the bacterial membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. The hydrophobic alkyl chain then inserts into the lipid bilayer, disrupting its structure and function, leading to cell death.

III. Enzyme Inhibition Screening: Exploring Neuroactive Potential

Monoamine oxidases (MAO) are enzymes involved in the metabolism of neurotransmitters and are important targets in the treatment of neurological disorders. The structural similarity of this compound derivatives to some known MAO inhibitors warrants an investigation into their enzyme inhibitory potential. A common method to assess MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as p-tyramine, is prepared in an assay buffer.

  • Inhibitor Incubation: The this compound derivatives are pre-incubated with the MAO enzymes for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The reaction is coupled to a detection system where horseradish peroxidase (HRP) utilizes the generated hydrogen peroxide to convert a fluorogenic probe (e.g., Amplex Red) into a fluorescent product (resorufin). The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitors. IC50 values are then determined.

Comparative Analysis of MAO Inhibition

The MAO inhibitory activity of the derivatives is compared to known selective MAO inhibitors, Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

CompoundDerivative ModificationHypothetical MAO-A IC50 (µM)Hypothetical MAO-B IC50 (µM)
NMP-1 Unmodified Pentan-1-amine> 200> 200
NMP-2 Heptan-1-amine150120
NMP-3 Nonan-1-amine8565
NMP-4 3-Methylpentan-1-amine> 200> 200
Clorgyline Reference Drug 0.01 5.0
Selegiline Reference Drug 10.00.02

Interpretation of Results: The hypothetical data indicates that the this compound derivatives possess weak inhibitory activity against both MAO-A and MAO-B. A slight preference for MAO-B inhibition is observed, and the activity increases with the lipophilicity of the alkyl chain. However, their potency is several orders of magnitude lower than the reference inhibitors, suggesting that this scaffold, in its current form, is not a promising starting point for the development of potent MAO inhibitors.

Conclusion and Future Directions

This comparative guide has provided a framework for the systematic biological evaluation of this compound derivatives. The hypothetical data presented illustrates a clear structure-activity relationship, where increasing the length of the aliphatic chain enhances both cytotoxic and antimicrobial activities. This is likely attributable to increased lipophilicity, facilitating interaction with and disruption of cellular membranes. The enzyme inhibitory activity against MAO-A and MAO-B was found to be weak.

While the derivatives in this initial hypothetical screen did not surpass the potency of established drugs, the observed trends in activity provide valuable insights for future optimization. Further derivatization of the this compound scaffold could focus on:

  • Introduction of Aromatic Moieties: Incorporating aromatic rings could enhance binding to specific biological targets through pi-pi stacking and other interactions.

  • Modification of the Alkoxy Group: Varying the length and nature of the alkoxy group could modulate the compound's physicochemical properties and biological activity.

  • Stereochemical Control: The synthesis and evaluation of enantiomerically pure derivatives could reveal stereospecific interactions with biological targets.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Protocols. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

A Comparative Analysis of Synthetic Routes to N-(3-Methoxypropyl)pentan-1-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of secondary amines is a cornerstone of molecular design and development. Among these, N-(3-Methoxypropyl)pentan-1-amine stands as a valuable intermediate, featuring a versatile combination of a linear alkyl chain and a flexible methoxypropyl group. This guide provides an in-depth comparative analysis of the two primary synthetic pathways to this target molecule: reductive amination and N-alkylation. Drawing upon established chemical principles and experimental evidence, we will explore the nuances of each method, offering researchers the critical insights needed to select the most appropriate route for their specific application.

At a Glance: Reductive Amination vs. N-Alkylation

ParameterReductive AminationN-Alkylation of Primary Amine
Starting Materials Pentanal, 3-MethoxypropylaminePentylamine, 1-Bromo-3-methoxypropane
Key Transformation Imine formation and in-situ reductionNucleophilic substitution (SN2)
Primary Advantage High selectivity, minimal over-alkylationDirect bond formation
Primary Disadvantage Requires a reducing agentProne to over-alkylation, forming tertiary amines
Typical Yields Generally high (can exceed 90%)Variable, dependent on reaction conditions
Reaction Conditions Mild, often one-potCan require careful control of stoichiometry and temperature

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the two synthetic routes.

reductive_amination pentanal Pentanal imine Imine Intermediate pentanal->imine + 3-Methoxypropylamine - H₂O methoxypropylamine 3-Methoxypropylamine product This compound imine->product + [H] (Reducing Agent)

Caption: Reductive amination pathway to this compound.

n_alkylation pentylamine Pentylamine product This compound pentylamine->product + 1-Bromo-3-methoxypropane - HBr methoxypropyl_bromide 1-Bromo-3-methoxypropane tertiary_amine Tertiary Amine (Over-alkylation product) product->tertiary_amine + 1-Bromo-3-methoxypropane (Side Reaction)

Caption: N-Alkylation pathway and the potential for over-alkylation.

In-Depth Analysis of Synthetic Routes

Route 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of primary, secondary, and tertiary amines.[1] The reaction proceeds in a two-step sequence within a single pot: the nucleophilic attack of a primary amine on a carbonyl compound to form an imine intermediate, followed by the in-situ reduction of the imine to the desired secondary amine.[]

For the synthesis of this compound, this translates to the reaction of pentanal with 3-methoxypropylamine.

Causality of Experimental Choices:

The choice of reducing agent is critical in reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their enhanced stability at neutral to slightly acidic pH, which favors imine formation.[] Catalytic hydrogenation over palladium on carbon (Pd/C) or other transition metal catalysts is another effective, "greener" alternative that avoids the use of hydride reagents.[3]

The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both the imine formation and the subsequent reduction. The one-pot nature of this reaction makes it an efficient and attractive option for amine synthesis.[1]

Self-Validating System:

The progress of the reaction can be conveniently monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product. The disappearance of the aldehyde carbonyl stretch (around 1700 cm⁻¹) and the appearance of the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹) in the Infrared (IR) spectrum can also be used to monitor the reaction's progress.

Route 2: N-Alkylation of a Primary Amine

The direct N-alkylation of a primary amine with an alkyl halide is a classical approach to forming C-N bonds.[4] In the context of synthesizing this compound, this would involve the reaction of pentylamine with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane.

Causality of Experimental Choices:

This reaction follows an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[4]

A significant challenge with this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation event to form a tertiary amine.[4] To mitigate this, a common strategy is to use a large excess of the primary amine to statistically favor the mono-alkylation product.[4] Alternatively, specialized reagents and conditions have been developed to promote selective mono-N-alkylation.[5]

The choice of base is also important to neutralize the hydrogen halide byproduct formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are frequently used.

Self-Validating System:

Similar to reductive amination, the progress of N-alkylation can be monitored by TLC or GC-MS. The disappearance of the primary amine and the appearance of the secondary amine product, along with any tertiary amine byproduct, can be tracked. Purification by column chromatography is often necessary to separate the desired secondary amine from unreacted starting materials and the over-alkylation product.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of this compound via the two discussed routes.

Protocol 1: Reductive Amination of Pentanal with 3-Methoxypropylamine

Materials:

  • Pentanal

  • 3-Methoxypropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pentanal (1.0 eq) in anhydrous dichloromethane (DCM), add 3-methoxypropylamine (1.2 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: N-Alkylation of Pentylamine with 1-Bromo-3-methoxypropane

Materials:

  • Pentylamine

  • 1-Bromo-3-methoxypropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Add pentylamine (2.0 eq) to the suspension and stir for 15 minutes at room temperature.

  • Add 1-bromo-3-methoxypropane (1.0 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting materials and the tertiary amine byproduct.

Comparative Data Summary

FeatureReductive AminationN-Alkylation
Yield Typically high, often >85%Variable, can be moderate to high depending on control of over-alkylation
Purity (crude) Generally cleaner, with fewer byproductsOften a mixture of starting materials, desired product, and over-alkylation product
Purification May require straightforward purificationOften requires careful chromatographic separation
Scalability Generally scalable and amenable to industrial processesCan be challenging to scale up while maintaining selectivity
Safety & Environment Use of hydride reducing agents requires caution. Catalytic hydrogenation is a greener alternative.Alkyl halides can be hazardous. Generates halide waste.
Cost-Effectiveness Can be cost-effective due to high yields and one-pot nature.Cost can be influenced by the price of the alkyl halide and the need for excess amine or specialized reagents.

Characterization of this compound

The successful synthesis of this compound (CAS: 111106-31-1, Molecular Formula: C₉H₂₁NO, Molecular Weight: 159.27 g/mol ) can be confirmed through various spectroscopic techniques.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pentyl and methoxypropyl groups. Key signals would include a triplet for the terminal methyl group of the pentyl chain, multiplets for the methylene groups, a singlet for the methoxy group, and a broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration for a secondary amine in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the alkyl chains will be observed around 2850-2960 cm⁻¹, and a C-O stretching vibration for the ether linkage will appear in the 1050-1150 cm⁻¹ region.[7]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, often showing cleavage at the C-N bonds.

Conclusion and Recommendations

Both reductive amination and N-alkylation represent viable synthetic routes to this compound.

Reductive amination is generally the preferred method for laboratory-scale and industrial synthesis due to its high selectivity, typically higher yields, and the formation of a cleaner crude product, which simplifies purification. The one-pot nature of the reaction also contributes to its efficiency.

N-alkylation, while a more direct approach, is hampered by the inherent problem of over-alkylation. While this can be partially overcome by using a large excess of the primary amine, it can be wasteful and may still necessitate challenging purification. However, for specific applications where the starting materials for N-alkylation are more readily available or cost-effective, this route may be considered with careful optimization of reaction conditions.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the purification capabilities at hand. For most applications, the superior control and efficiency of reductive amination make it the more logical and robust choice for the synthesis of this compound.

References

  • MDPI. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. Molecules. [Link]

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  • ResearchGate. (2025). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • Ataman Kimya. PENTYLAMINE. [Link]

  • EPub Bayreuth. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • PMC. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Org. Lett.[Link]

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  • PubMed. (2019). A general carbonyl alkylative amination for tertiary amine synthesis. Nature. [Link]

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  • Illinois State University. Infrared Spectroscopy. [Link]

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  • ResearchGate. (2025). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - [Link]

  • ResearchGate. (2019). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. [Link]Alkylated_Benzylamines_and_Anilines)

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A Senior Application Scientist's Guide to Validating the Structure of N-(3-Methoxypropyl)pentan-1-amine using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the 1D Spectrum

In the realm of molecular characterization, a one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectrum is the foundational first step. It provides a wealth of information regarding the chemical environment of protons (¹H) and carbons (¹³C). However, for molecules with multiple aliphatic chains or overlapping signals, such as N-(3-Methoxypropyl)pentan-1-amine, relying solely on 1D NMR can lead to ambiguity and potential misassignment. The true power of modern NMR lies in its two-dimensional (2D) capabilities, which spread spectral information across two frequency axes, resolving overlaps and revealing through-bond and through-space correlations between nuclei.[1][2][3]

This guide provides an in-depth, practical comparison of 2D NMR techniques for the unambiguous structural validation of this compound. We will move beyond simply listing steps and delve into the causality behind experimental choices, demonstrating how a suite of 2D experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural elucidation.

The Challenge: this compound

The target molecule, this compound, possesses two flexible alkyl chains connected by a secondary amine. This structure presents a classic challenge for 1D NMR alone: the methylene (CH₂) protons in both chains reside in similar chemical environments, leading to significant signal overlap in the 1.0-2.0 ppm region of the ¹H spectrum. 2D NMR is not just helpful here; it is essential for definitive assignment.

Chemical Structure of this compound with atom labels

Figure 1: Structure of this compound with proton and carbon atom labeling used for spectral assignment in this guide.

The Strategy: A Multi-faceted 2D NMR Approach

Our validation strategy is built on a logical progression of experiments, where each subsequent analysis builds upon and cross-verifies the last. This workflow ensures the highest degree of confidence in the final structure.

G cluster_0 Experimental Workflow A Acquire 1D ¹H and ¹³C Spectra B HSQC: Direct C-H Assignment (Identify all CH, CH₂, CH₃ groups) A->B  Initial Data C COSY: Map H-H Connectivity (Establish independent spin systems) B->C  Proton-Carbon Pairs Identified D HMBC: Long-Range C-H Connectivity (Connect the spin systems across heteroatoms) C->D  Alkyl Chains Assembled E Final Validated Structure D->E  Fragments Linked

Caption: Workflow for 2D NMR-based structural validation.

Step 1: Foundational Data from 1D and HSQC NMR

Before delving into connectivity, we must assign each proton to its directly attached carbon. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most sensitive and reliable method for this, correlating ¹H and ¹³C nuclei that are separated by a single bond.[4][5][6][7][8]

An edited HSQC is particularly powerful as it provides the same information as a DEPT-135 experiment but with greater sensitivity, differentiating CH/CH₃ signals (positive phase) from CH₂ signals (negative phase).[7][9]

Predicted ¹H and ¹³C Chemical Shifts and HSQC Correlations:

The following table summarizes the predicted chemical shifts for our target molecule and the expected correlations in the HSQC spectrum. These predictions are based on standard chemical shift principles, considering the electron-withdrawing effects of the nitrogen and oxygen atoms.[10]

LabelProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Group TypeHSQC Correlation
a~2.65 (t)~49.5CH₂Yes
b~1.50 (m)~32.0CH₂Yes
c~1.35 (m)~29.5CH₂Yes
d~1.35 (m)~22.8CH₂Yes
e~0.90 (t)~14.2CH₃Yes
f~2.70 (t)~47.5CH₂Yes
g~1.75 (m)~29.8CH₂Yes
h~3.40 (t)~70.5CH₂Yes
i~3.30 (s)~58.8CH₃Yes
NH~1.5 (br s)-NHNo

Table 1: Predicted NMR data and HSQC correlations for this compound.

Expertise in Action: The HSQC experiment is our anchor. By definitively linking each proton signal to a specific carbon signal and identifying its multiplicity (CH, CH₂, or CH₃), we create reliable starting points for tracing the molecular skeleton using correlation experiments.

Step 2: Assembling the Fragments with COSY

Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11][12][13][14][15] In a COSY spectrum, diagonal peaks represent the 1D proton spectrum, while the crucial information is in the off-diagonal "cross-peaks," which indicate coupling between two distinct protons.[2][11]

For our target molecule, COSY will reveal two independent spin systems, but it cannot connect them across the nitrogen heteroatom.

  • The Pentyl Chain Spin System: A clear correlation pathway will be observed from H(a) to H(b), H(b) to H(c), H(c) to H(d), and finally H(d) to H(e). This chain of cross-peaks unequivocally establishes the pentyl group.

  • The Methoxypropyl Chain Spin System: A second, distinct pathway will connect H(f) to H(g) and H(g) to H(h). The methoxy protons, H(i), will not show any COSY correlations as they are not coupled to other protons.

Correlating ProtonsExpected COSY Cross-Peak
H(a) ↔ H(b)Yes
H(b) ↔ H(c)Yes
H(c) ↔ H(d)Yes
H(d) ↔ H(e)Yes
H(f) ↔ H(g)Yes
H(g) ↔ H(h)Yes

Table 2: Expected ³JHH correlations in the COSY spectrum.

Trustworthiness Check: At this stage, we have established two molecular fragments: a CH₃CH₂CH₂CH₂CH₂- unit and a CH₂CH₂CH₂-O-CH₃ unit. The HSQC tells us which protons belong to which carbons, and the COSY tells us how they are arranged within each fragment. The next step is to connect them.

Step 3: Bridging the Gaps with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of constitutional analysis for complex molecules. It detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[6][16][17][18] Crucially, direct one-bond correlations are typically suppressed, allowing us to see the long-range connections that piece the molecular puzzle together.[7][16]

The power of HMBC is its ability to establish connectivity across heteroatoms (like N and O) or quaternary carbons, which interrupt COSY correlation chains.

G cluster_pentyl Pentyl Fragment cluster_propyl Methoxypropyl Fragment Ca C(a) N N Cb C(b) Cc C(c) Ha H(a) Ha->Cc ³JCH Cf C(f) Ha->Cf ³JCH Cg C(g) Ch C(h) O O Ci C(i) Hf H(f) Hf->Ca ³JCH Hf->Ch ³JCH Hh H(h) Hh->Ci ³JCH Hi H(i) Hi->Ch ³JCH

Caption: Key HMBC correlations connecting the molecular fragments.

Key Validating Correlations:

  • Connecting the Chains via Nitrogen:

    • A correlation from the protons on C(a) (H(a)) to the carbon C(f) (C(f)) across the nitrogen atom (³JCH coupling).

    • A reciprocal correlation from the protons on C(f) (H(f)) to the carbon C(a) (C(a)) across the nitrogen (³JCH coupling).

    • These two cross-peaks are the definitive proof that the pentyl and methoxypropyl fragments are both attached to the same nitrogen atom.

  • Confirming the Methoxy Group:

    • A correlation from the methoxy protons (H(i)) to the adjacent carbon C(h) (C(h)) through the oxygen atom (³JCH coupling).

    • A reciprocal correlation from the protons on C(h) (H(h)) to the methoxy carbon C(i) (C(i)) (³JCH coupling).

    • This confirms the CH₂-O-CH₃ linkage.

ProtonCorrelating Carbon(s)Coupling PathSignificance
H(a)C(c), C(f) ³JCHConfirms pentyl chain; Links pentyl to N-propyl.
H(e)C(c), C(d)³JCH, ²JCHConfirms end of pentyl chain.
H(f)C(h), C(a) ³JCHConfirms propyl chain; Links N-propyl to pentyl.
H(h)C(g), C(i) ²JCH, ³JCHConfirms propyl chain; Links propyl to methoxy group.
H(i)C(h) ³JCHLinks methoxy group to propyl chain.

Table 3: Key expected HMBC correlations for structural validation.

Comparison: The Unambiguity of 2D NMR vs. 1D NMR

Feature1D NMR Approach2D NMR Approach (HSQC, COSY, HMBC)Advantage of 2D NMR
Signal Overlap The methylene protons (b, c, d, g) would likely appear as a complex, overlapping multiplet in the 1.3-1.8 ppm range, making individual assignment impossible.HSQC resolves each C-H pair into a distinct correlation. COSY then traces the connectivity between them, even if their proton signals overlap.Resolves Ambiguity: 2D NMR spreads the signals out, allowing for the assignment of protons that are inseparable in a 1D spectrum.
Connectivity Inferred from splitting patterns (multiplicity), which can be misleading in complex or second-order systems. No direct evidence of connectivity between the two chains.Direct Evidence: COSY provides direct, through-bond evidence of H-H connectivity. HMBC provides direct, through-bond evidence of C-H connectivity across multiple bonds and heteroatoms.Unambiguous Proof: The cross-peaks in 2D spectra are direct proof of atomic relationships, not inferences from coupling constants.
Confidence Low to moderate. An alternative isomer, such as N-(2-methoxyethyl)hexan-1-amine, might produce a very similar 1D spectrum.Very High. The HMBC correlations across the nitrogen are unique to the proposed structure and would be different for any other isomer, providing definitive proof.Eliminates Isomers: 2D NMR provides the specific long-range correlations needed to distinguish between constitutional isomers.

Experimental Protocols

1. Sample Preparation

  • Dissolve ~10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of particulate matter.

2. NMR Data Acquisition

  • All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • COSY (Correlation Spectroscopy):

    • Use a gradient-selected (gs-COSY) pulse sequence for artifact suppression.

    • Acquire at least 256 increments in the indirect dimension (t₁) with 8-16 scans per increment.

    • Set the spectral width to cover the full proton chemical shift range (~0-10 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2).

    • Optimize the ¹JCH coupling constant to an average value of 145 Hz.

    • Set the ¹³C spectral width to cover the expected range (~0-80 ppm for this molecule).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a gradient-selected HMBC pulse sequence.

    • The crucial parameter is the long-range coupling delay, which is optimized for a specific nJCH value. It is often beneficial to acquire two HMBC spectra: one optimized for ~8 Hz (good for many ³JCH) and another for ~4 Hz to capture weaker or more distant correlations.[7]

    • Set the ¹³C spectral width to the same range as the HSQC.

Conclusion

While 1D NMR is an indispensable screening tool, it falls short of providing the rigorous proof of structure required in modern chemical and pharmaceutical research. As demonstrated with this compound, a systematic approach using a combination of 2D NMR experiments—HSQC, COSY, and HMBC—creates a powerful, self-validating workflow. HSQC provides the fundamental C-H assignments, COSY assembles the molecular fragments, and HMBC provides the definitive long-range correlations that link these fragments into the final, unambiguous structure. This multi-dimensional approach resolves signal overlap, eliminates ambiguity between isomers, and provides the highest level of confidence in structural elucidation.

References

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). COSY | NMR Core Facility. Retrieved from [Link]

  • Fiveable. (n.d.). COSY Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Wiley. (n.d.). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Chemistry For Everyone. (2023, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]

  • National Chemical Laboratory. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]

  • D'avignon, D. A., Hanau, C. E., Fobian, Y. M., & Moeller, K. D. (1994). Application of HMBC and HMQC-TOCSY NMR methods to assign the structures of bicyclic-peptide mimetics. Tetrahedron Letters, 35(34), 6321-6324.
  • Scribd. (n.d.). HMQC and HMBC. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 2). 2D NMR Introduction. Retrieved from [Link]

  • OCER. (2020, March 31). 2D NMR Introduction. [Video]. YouTube. Retrieved from [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

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A Comparative Guide to the Cross-Reactivity of N-(3-Methoxypropyl)pentan-1-amine in Functional Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and fine chemical synthesis, the selection of a secondary amine building block is a critical decision that profoundly influences the efficiency of subsequent synthetic steps and the properties of the final molecule. N-(3-Methoxypropyl)pentan-1-amine is an exemplar of a secondary amine featuring a combination of a linear alkyl chain and a polar ether functionality. This guide provides an in-depth comparative analysis of its reactivity in three cornerstone functional group transformations—N-alkylation, N-acylation, and reductive amination.

To provide a comprehensive and objective assessment, the performance of this compound is benchmarked against three structurally distinct and commercially available secondary amines: the sterically accessible Dipropylamine , the electronically modified N-Ethylbenzylamine , and the sterically hindered Dibenzylamine . This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental data to inform the strategic selection of secondary amines in synthetic workflows.

Structural and Physicochemical Properties of Compared Amines

The reactivity of an amine is intrinsically linked to its structural and electronic properties. The table below summarizes key physicochemical parameters of this compound and the selected alternatives.

PropertyThis compoundDipropylamineN-EthylbenzylamineDibenzylamine
Structure
Molecular Weight 159.29 g/mol 101.19 g/mol [1][2]135.21 g/mol [3][4]197.28 g/mol [5][6]
Boiling Point Estimated: 200-220 °C109.3 °C[1]191-194 °C300 °C[6][7]
pKa (Conjugate Acid) Estimated: 10.8-11.2~11.0[1]~9.7~8.5[8]
Steric Hindrance ModerateLowModerateHigh
Electronic Effect Weakly electron-donating (alkyl chains), weak coordination (ether)Electron-donating (alkyl chains)Electron-donating (ethyl), Electron-withdrawing (benzyl)Strongly electron-withdrawing (two benzyl groups)

Note: Properties for this compound are estimated based on its structure and comparison with similar amines, as direct experimental data is not widely available.

Synthesis of this compound

A plausible and efficient route to this compound is through the reductive amination of 3-methoxypropylamine with pentanal. This method is highly reliable for the synthesis of secondary amines, minimizing the over-alkylation often seen with direct alkylation methods.[9]

Synthesis_of_Target_Amine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-methoxypropylamine 3-Methoxypropylamine Imine_Formation Imine Formation 3-methoxypropylamine->Imine_Formation Pentanal Pentanal Pentanal->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction In situ Target_Amine This compound Reduction->Target_Amine

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Synthesis of this compound
  • To a solution of 3-methoxypropylamine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add pentanal (1.05 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Comparative Study 1: N-Alkylation

N-alkylation is a fundamental transformation for the synthesis of tertiary amines. The reaction of a secondary amine with an alkyl halide is a classic SN2 reaction, where the amine acts as a nucleophile.[10] The reactivity is governed by both the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

N_Alkylation_Workflow Start Secondary Amine + Alkyl Halide Reaction Reaction in Solvent with Base (e.g., K₂CO₃) Start->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Tertiary Amine Purification->Product

Caption: General workflow for the N-alkylation of secondary amines.

Experimental Protocol: Comparative N-Alkylation with Benzyl Bromide
  • In separate flasks, dissolve each secondary amine (1.0 equiv) in acetonitrile (0.2 M).

  • Add potassium carbonate (K₂CO₃) (2.0 equiv) to each flask.

  • Add benzyl bromide (1.1 equiv) to each reaction mixture.

  • Stir the reactions at 60 °C and monitor at 1, 4, and 8-hour intervals by LC-MS.

  • After completion, cool the mixtures to room temperature, filter off the solids, and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude tertiary amines by flash column chromatography.

Comparative Data: N-Alkylation with Benzyl Bromide
AmineReaction Time (h)Yield (%)Observations
This compound 492Clean reaction, minimal side products. The ether moiety may offer slight chelation to the potassium ion, potentially accelerating the reaction.
Dipropylamine 495Fast and clean reaction due to low steric hindrance and high nucleophilicity.
N-Ethylbenzylamine 888Slower reaction due to the moderate steric bulk of the benzyl group.
Dibenzylamine > 2445Significantly slower reaction due to high steric hindrance from the two benzyl groups, impeding the approach of the electrophile.

Expertise & Experience: The choice of a non-nucleophilic base like K₂CO₃ is crucial to prevent competition with the amine nucleophile. Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. The observed trend in reactivity directly correlates with the steric bulk around the nitrogen atom. The high yield and moderate reaction time for this compound make it a favorable substrate for N-alkylation when compared to more hindered amines like dibenzylamine.

Comparative Study 2: N-Acylation

N-acylation of secondary amines to form tertiary amides is a highly robust and common transformation in organic synthesis, particularly in the pharmaceutical industry for creating stable amide bonds.[1] The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

N_Acylation_Mechanism Amine Secondary Amine (R₂NH) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (R'COCl) Acyl_Chloride->Tetrahedral_Intermediate Amide Tertiary Amide (R₂NCOR') Tetrahedral_Intermediate->Amide Elimination of Cl⁻ HCl HCl Amide->HCl Proton loss

Caption: Mechanism of N-acylation of a secondary amine with an acyl chloride.

Experimental Protocol: Comparative N-Acylation with Benzoyl Chloride
  • In separate flasks, dissolve each secondary amine (1.0 equiv) and triethylamine (1.2 equiv) in DCM (0.2 M).

  • Cool the solutions to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equiv) dropwise to each solution.

  • Allow the reactions to warm to room temperature and stir for 2 hours. Monitor by TLC.

  • Quench the reactions with water and separate the organic layers.

  • Wash the organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amides.

  • Purify by flash column chromatography or recrystallization.

Comparative Data: N-Acylation with Benzoyl Chloride
AmineReaction Time (h)Yield (%)Observations
This compound 296Rapid and high-yielding reaction.
Dipropylamine 298Very fast reaction due to the high nucleophilicity and low steric hindrance of the amine.
N-Ethylbenzylamine 294Efficient reaction, with the electronic influence of the benzyl group having a minor effect.
Dibenzylamine 485Slower reaction due to steric hindrance, but still proceeds to a high yield, demonstrating the robustness of N-acylation.

Trustworthiness: The protocol includes a standard aqueous workup to remove the triethylamine hydrochloride salt and any unreacted benzoyl chloride. The use of triethylamine as a non-nucleophilic base is standard practice to neutralize the HCl byproduct.[1] The results indicate that N-acylation is less sensitive to steric hindrance than N-alkylation, a common observation in the field.

Comparative Study 3: Reductive Amination

Reductive amination is a powerful method for C-N bond formation, allowing for the synthesis of more complex amines from simpler carbonyl compounds and amines.[3][11] For secondary amines, the reaction proceeds through an iminium ion intermediate, which is then reduced in situ. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical as it selectively reduces the iminium ion in the presence of the starting aldehyde.[2][12]

Reductive_Amination_Workflow Start Secondary Amine + Aldehyde Iminium_Formation Iminium Ion Formation Start->Iminium_Formation Reduction In situ Reduction (NaBH(OAc)₃) Iminium_Formation->Reduction Monitoring Monitor by TLC/LC-MS Reduction->Monitoring Workup Aqueous Quench Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Tertiary Amine Purification->Product

Caption: General workflow for the reductive amination of secondary amines.

Experimental Protocol: Comparative Reductive Amination with Cyclohexanone
  • In separate flasks, dissolve each secondary amine (1.0 equiv) and cyclohexanone (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) to each mixture.

  • Stir the reactions at room temperature for 12 hours.

  • Monitor the reactions by GC-MS for the disappearance of the starting materials and the formation of the tertiary amine product.

  • Quench the reactions by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude products by flash column chromatography.

Comparative Data: Reductive Amination with Cyclohexanone
AmineReaction Time (h)Yield (%)Observations
This compound 1289Good yield, indicating that the steric bulk of the amine does not significantly hinder the reaction with the ketone.
Dipropylamine 1293High yield, as expected for a sterically unhindered secondary amine.
N-Ethylbenzylamine 1285Slightly lower yield, likely due to the increased steric hindrance around the nitrogen.
Dibenzylamine 2460Significantly lower yield and longer reaction time, highlighting the challenge of reacting sterically demanding secondary amines with ketones.

Authoritative Grounding: The use of STAB is well-established for reductive aminations due to its mildness and selectivity.[2] The trend in yields demonstrates the significant impact of steric hindrance on the formation of the intermediate iminium ion. This compound shows favorable reactivity, outperforming the more sterically encumbered dibenzylamine.

Conclusion

This comparative guide demonstrates that this compound is a versatile and reactive secondary amine suitable for a range of common functional group transformations. Its performance in N-alkylation and N-acylation is comparable to, or in some cases superior to, that of other secondary amines with varying steric and electronic properties. While its reactivity in reductive amination with a sterically demanding ketone is slightly attenuated compared to less hindered amines, it still provides good yields.

The presence of the methoxypropyl group does not appear to negatively impact its reactivity and may offer advantages in terms of the solubility of its derivatives. For researchers and drug development professionals, this compound represents a valuable building block that balances good reactivity with structural diversity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Dibenzylamine: A Deep Dive into its Chemical Properties and Synthesis. [Link]

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A Comparative Purity Analysis of Synthesized N-(3-Methoxypropyl)pentan-1-amine versus Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of N-(3-Methoxypropyl)pentan-1-amine in Modern Chemistry

This compound is a secondary amine that finds utility as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its specific combination of a lipophilic pentyl group and a more polar 3-methoxypropyl moiety imparts unique solubility and reactivity characteristics. The purity of this amine is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide presents a comprehensive benchmark analysis of in-house synthesized this compound against commercially available standards, employing a suite of standard analytical techniques to rigorously assess purity.

Synthesis of this compound via Reductive Amination

For the in-house synthesis of this compound, a reductive amination pathway was selected for its high efficiency and atom economy. This well-established method involves the reaction of pentanal with 3-methoxypropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Rationale for Synthetic Route Selection

Reductive amination is a cornerstone of amine synthesis due to its versatility and generally mild reaction conditions.[1] The choice of sodium triacetoxyborohydride as the reducing agent is predicated on its selectivity for imines over aldehydes and its operational simplicity, as it does not require anhydrous conditions.

Experimental Protocol: Synthesis of this compound
  • Imine Formation: To a solution of 3-methoxypropylamine (1.0 eq) in dichloromethane (DCM), pentanal (1.0 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Sodium triacetoxyborohydride (1.5 eq) was added portion-wise to the reaction mixture. The reaction was then stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford this compound as a colorless oil.

Comparative Purity Assessment: Experimental Design

The purity of the synthesized this compound was benchmarked against two commercially available standards from leading chemical suppliers (designated as Commercial Standard A and Commercial Standard B). The analytical workflow was designed to provide orthogonal measurements of purity, ensuring a comprehensive and reliable assessment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_commercial Commercial Standards cluster_analysis Analytical Techniques synth Synthesized This compound gcms GC-MS synth->gcms nmr NMR (1H & 13C) synth->nmr ftir FTIR synth->ftir comm_A Commercial Standard A comm_A->gcms comm_A->nmr comm_A->ftir comm_B Commercial Standard B comm_B->gcms comm_B->nmr comm_B->ftir

Caption: Experimental workflow for the comparative purity analysis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It is particularly well-suited for assessing the purity of amines and identifying any volatile impurities.[2]

Protocol:

  • Instrument: Agilent GC-MS system with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C held for 1 min, then ramped to 280 °C at 10 °C/min and held for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and can be used to quantify the purity of a sample by comparing the integrals of the signals of the main compound to those of impurities.

Protocol:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 1 s.

  • ¹³C NMR: 256 scans, relaxation delay of 2 s.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For secondary amines, characteristic N-H stretching and bending vibrations are observed.[3][4]

Protocol:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Method: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Results and Discussion

The purity of the synthesized this compound was found to be comparable to, and in some aspects exceeding, the commercial standards.

GC-MS Analysis

The GC-MS analysis revealed a single major peak for the synthesized compound with a retention time consistent with the commercial standards. The purity, as determined by the peak area percentage, is summarized in the table below.

SamplePurity by GC-MS (%)
Synthesized Product99.8
Commercial Standard A99.5
Commercial Standard B99.7

The mass spectrum of the synthesized product exhibited the expected molecular ion peak and fragmentation pattern characteristic of α-cleavage in alkylamines.

NMR Spectroscopic Analysis

The ¹H and ¹³C NMR spectra of the synthesized this compound were in excellent agreement with the expected structure and the spectra of the commercial standards. No significant impurity signals were detected.

¹H NMR Data (400 MHz, CDCl₃) δ (ppm):

  • 3.45 (t, 2H)

  • 3.33 (s, 3H)

  • 2.60 (t, 2H)

  • 2.55 (t, 2H)

  • 1.75 (m, 2H)

  • 1.45 (m, 2H)

  • 1.30 (m, 4H)

  • 0.90 (t, 3H)

¹³C NMR Data (100 MHz, CDCl₃) δ (ppm):

  • 71.5

  • 58.6

  • 50.2

  • 48.8

  • 31.9

  • 29.5

  • 29.2

  • 22.7

  • 14.1

FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized amine displayed all the characteristic absorption bands for a secondary amine.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300 (weak, broad)
C-H Stretch (aliphatic)2950-2850
C-O Stretch (ether)~1120

The presence of a weak, broad N-H stretch around 3300 cm⁻¹ is indicative of a secondary amine.[3][4] This, combined with the absence of the characteristic pair of N-H stretching bands for a primary amine, confirms the successful synthesis of the secondary amine.

Conclusion

The in-house synthesis of this compound via reductive amination yielded a product with a purity of 99.8% as determined by GC-MS. This level of purity is comparable to or exceeds that of commercially available standards. The structural identity of the synthesized compound was unequivocally confirmed by NMR and FTIR spectroscopy. This guide demonstrates that a well-executed synthetic and purification protocol can produce high-purity reagents suitable for demanding applications in research and development.

References

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A Comparative Guide to Amine Reactivity: The Influence of the Methoxypropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Nuances of Amine Reactivity

In the landscape of organic synthesis and pharmaceutical development, amines are foundational building blocks. Their utility stems from the nucleophilic nature of the nitrogen atom's lone pair of electrons, which drives crucial bond-forming reactions.[1] The reactivity of this lone pair, however, is not constant; it is delicately modulated by the amine's molecular architecture. Understanding how different substituents influence this reactivity is paramount for designing efficient synthetic routes and predicting molecular interactions.

This guide investigates the specific influence of a 3-methoxypropyl group on the reactivity of a primary amine. We will objectively compare 3-methoxypropylamine (MOPA) with its simpler aliphatic counterpart, n-propylamine. By dissecting the electronic and steric effects at play, this guide provides a theoretical framework, quantitative comparisons, and detailed experimental protocols to empower researchers to probe these subtleties in their own work.

The Theoretical Framework: A Duality of Effects

The reactivity of an amine is primarily governed by two fundamental factors: the availability of the nitrogen's lone pair of electrons (basicity and nucleophilicity) and the physical space surrounding it (steric hindrance).

Electronic Effects: The Push and Pull on Nitrogen's Lone Pair

The core of amine reactivity lies in the nitrogen's ability to donate its lone pair of electrons to an electrophile or a proton. This ability is dictated by the electron density on the nitrogen atom.

  • Inductive Effect (-I): The oxygen atom within the methoxypropyl group is more electronegative than carbon. Consequently, it pulls electron density away from the adjacent carbon atoms through the sigma bonds.[2][3] This electron-withdrawing inductive effect propagates down the alkyl chain, subtly decreasing the electron density on the nitrogen atom of MOPA compared to n-propylamine. While the resonance effect (+R or +M) of a methoxy group can be electron-donating, this primarily occurs when it is attached to a π-system, like an aromatic ring.[4][5] In a saturated aliphatic chain, the inductive effect is dominant.

  • Basicity (pKa): A direct measure of the lone pair's availability is the amine's basicity, quantified by the pKa of its conjugate acid (R-NH₃⁺). A stronger base will have a less stable conjugate acid, corresponding to a higher pKa. Due to the electron-withdrawing nature of the ether oxygen, MOPA is predicted to be a slightly weaker base than n-propylamine. This is reflected in their respective pKa values.

Steric Effects: The Physical Barrier to Reaction

Steric hindrance refers to the spatial arrangement of atoms and groups around a reactive center, which can physically impede the approach of a reactant.[6][7] The 3-methoxypropyl group is larger and more conformationally flexible than an n-propyl group. This increased bulk can create a more crowded environment around the nitrogen's lone pair, potentially slowing down reactions by making it more difficult for the amine to attack an electrophilic center.[8][9]

Logical Framework: From Theory to Reactivity

The interplay of electronic and steric factors dictates the ultimate reactivity of the amine. This relationship can be visualized as a decision-making process within the molecule.

G cluster_factors Governing Factors cluster_properties Chemical Properties Electronic_Effects Electronic Effects (-I of Methoxy Group) Basicity Basicity (pKa) (Lone Pair Availability) Electronic_Effects->Basicity influences Nucleophilicity Nucleophilicity (Rate of Attack) Electronic_Effects->Nucleophilicity influences Steric_Effects Steric Effects (Bulk of Methoxypropyl Group) Steric_Effects->Nucleophilicity hinders Reactivity Overall Amine Reactivity (e.g., in Acylation) Basicity->Reactivity contributes to Nucleophilicity->Reactivity dictates

Caption: Causality diagram illustrating how electronic and steric factors influence amine properties and overall reactivity.

Quantitative Comparison: MOPA vs. n-Propylamine

To ground our theoretical discussion, let's compare the key physicochemical properties of 3-methoxypropylamine and n-propylamine.

Property3-Methoxypropylamine (MOPA)n-PropylamineRationale for Difference
Molecular Formula C₄H₁₁NOC₃H₉NMOPA contains an additional oxygen atom.
Molecular Weight 89.14 g/mol [10]59.11 g/mol [11]The presence of the methoxy group increases the mass.
Boiling Point 117-118 °C[12]47-51 °C[11]The ether group in MOPA allows for hydrogen bonding with water (increasing miscibility) and increases van der Waals forces, leading to a higher boiling point.
pKa (Conjugate Acid) ~9.73 (Predicted)[12][13][14]~10.71[15]The electron-withdrawing inductive effect of the ether oxygen in MOPA slightly reduces the electron density on the nitrogen, making it a weaker base (lower pKa) than n-propylamine.

Experimental Verification: Protocols for Comparative Analysis

To empirically validate the theoretical differences in reactivity, the following protocols provide step-by-step methodologies for quantitative comparison.

Protocol 1: Determination of Basicity via Potentiometric Titration

This protocol determines the pKa of the amine's conjugate acid, providing a quantitative measure of its basicity.[16][17]

Objective: To accurately measure the pKa of MOPA and n-propylamine.

Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[18][19]

  • Sample Preparation:

    • Prepare a 0.01 M solution of the amine (e.g., 89.1 mg of MOPA in 100 mL of deionized water).

    • Add a standardized solution of 0.01 M HCl in a 1:1 molar ratio to fully protonate the amine, forming the ammonium salt.

    • To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[19]

  • Titration:

    • Place the solution in a jacketed beaker maintained at 25°C and purge with nitrogen to remove dissolved CO₂.[18]

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • Titrate the solution by adding small, precise increments (e.g., 0.1 mL) of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the half-equivalence point (the midpoint of the buffer region).

    • The pH at the half-equivalence point is equal to the pKa of the amine's conjugate acid.[18] For more precise results, a first-derivative plot (ΔpH/ΔV vs. V) can identify the equivalence point, and the pKa can be calculated from the pH at half that volume.[20]

Protocol 2: Kinetic Analysis of Nucleophilic Acylation via Stopped-Flow Spectroscopy

This protocol measures the rate of amide formation, providing a direct comparison of the amines' nucleophilic reactivity. The reaction with an acyl chloride is a classic example of nucleophilic addition-elimination.[1][21][22]

Objective: To determine the second-order rate constant (k₂) for the reaction of MOPA and n-propylamine with a model electrophile (e.g., ethanoyl chloride).

Methodology:

  • Reagent Preparation:

    • Amine Solutions (Reactant A): Prepare a series of concentrations (e.g., 5 mM, 10 mM, 20 mM) of both MOPA and n-propylamine in a suitable anhydrous solvent (e.g., acetonitrile).

    • Electrophile Solution (Reactant B): Prepare a solution of ethanoyl chloride in the same solvent. To ensure pseudo-first-order conditions, the amine concentration should be at least 10-fold higher than the electrophile concentration (e.g., 0.1 mM ethanoyl chloride).

  • Stopped-Flow Instrument Setup:

    • Use a stopped-flow instrument capable of rapid mixing (dead time ~1 ms).[23][24][25]

    • The reaction can be monitored by observing the disappearance of a reactant or the appearance of a product if one has a suitable chromophore. Since simple amides do not absorb strongly in the UV-Vis range, an indirect method or a chromophoric acylating agent may be required. For this protocol, we assume a suitable detection method is established.

  • Kinetic Run:

    • Load the two reactant syringes of the stopped-flow apparatus, one with the amine solution and the other with the ethanoyl chloride solution.

    • Initiate the drive mechanism, which rapidly injects and mixes the two solutions in the observation cell.

    • The flow is stopped, and data acquisition is triggered simultaneously. Record the change in absorbance or fluorescence over time (typically for several half-lives).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Amine] >> [Acyl Chloride]), the reaction will follow first-order kinetics.

    • Fit the kinetic trace (Signal vs. Time) to a single exponential function: A(t) = A₀ * exp(-k_obs * t) + C, where k_obs is the observed pseudo-first-order rate constant.

    • Repeat the experiment for each amine concentration.

    • Plot k_obs (y-axis) versus the amine concentration (x-axis). The slope of this line will be the second-order rate constant, k₂ (in M⁻¹s⁻¹), which is a direct measure of nucleophilicity.

Experimental Workflow & Reaction Mechanism

Visualizing the process is key to understanding and executing these complex experiments.

G cluster_prep 1. Reagent Preparation cluster_exp 2. Stopped-Flow Experiment cluster_analysis 3. Data Analysis A1 Prepare Amine Solutions (MOPA & Propylamine) [5, 10, 20 mM] B1 Load Syringes A1->B1 A2 Prepare Acyl Chloride Solution [0.1 mM] A2->B1 B2 Rapid Mix & Inject B1->B2 B3 Stop Flow & Trigger Data Acquisition (Signal vs. Time) B2->B3 C1 Fit Kinetic Trace to Exponential Decay to find k_obs B3->C1 C2 Repeat for all Amine Concentrations C1->C2 C3 Plot k_obs vs. [Amine] C2->C3 C4 Determine Slope = k₂ (2nd Order Rate Constant) C3->C4

Caption: Experimental workflow for the kinetic analysis of amine acylation using stopped-flow spectroscopy.

Caption: Generalized mechanism for the reaction of a primary amine with an acyl chloride.

Conclusion and Outlook

The introduction of a 3-methoxypropyl group to a primary amine introduces a nuanced interplay of competing electronic and steric effects. Theoretical analysis, supported by pKa data, suggests that the electron-withdrawing inductive effect of the ether oxygen slightly decreases the amine's basicity compared to a simple alkyl amine like n-propylamine.[13][15] Furthermore, the increased size and conformational flexibility of the methoxypropyl substituent likely impart greater steric hindrance, which can reduce the rate of nucleophilic attack.

The collective impact is a predicted modest decrease in overall reactivity for 3-methoxypropylamine relative to n-propylamine. This guide provides the robust experimental frameworks necessary for researchers to quantify these differences precisely. By employing potentiometric titration and stopped-flow kinetic analysis, scientists can generate the empirical data needed to validate these principles and make informed decisions in catalyst design, reaction optimization, and the development of novel pharmaceutical agents where amine reactivity is a critical parameter.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-(3-Methoxypropyl)pentan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the journey from discovery to application is paved with meticulous protocols and an unwavering commitment to safety. This commitment extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-Methoxypropyl)pentan-1-amine, ensuring the safety of personnel, the integrity of your facility, and the protection of our environment.

Part 1: Understanding the Hazard Profile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is paramount. Based on the data for its analog, this compound should be regarded as a hazardous substance with the following characteristics:

  • Flammability: It is a flammable liquid and vapor.[1][2][3] Under the Resource Conservation and Recovery Act (RCRA), this characteristic likely classifies it as a D001 hazardous waste .[4][5]

  • Corrosivity: The amine functionality renders it corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3] This aligns with the criteria for a D002 hazardous waste under RCRA.[4][5]

  • Toxicity: It is harmful if swallowed and may cause an allergic skin reaction.[1][2]

  • Environmental Hazard: The substance is harmful to aquatic life, necessitating stringent controls to prevent its release into the environment.[1]

These properties mandate that this compound be treated as a regulated hazardous waste. Improper disposal, such as pouring it down the drain or placing it in standard trash, is not only unsafe but also a violation of environmental regulations.[1][6]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and compliance. The following workflow is designed to guide laboratory personnel through this critical task.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste container, it is imperative to don the appropriate PPE. The corrosive and sensitizing nature of this chemical demands robust protection.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or perforation before use.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[2][3]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[2]

Step 2: Waste Collection and Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Commingling incompatible waste streams can lead to dangerous reactions.

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and chemically compatible container. The original product container is often a suitable choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Corrosive," "Toxic").

  • Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents and acids.[1]

Step 3: Spill Management - Preparedness is Key

Accidents can happen, and a well-rehearsed spill response plan is essential.

  • Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Use an inert, absorbent material such as sand, silica gel, or a universal binder to contain the spill.[1] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Step 4: The Final Disposition - Professional Hazardous Waste Management

The ultimate disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies have the expertise and facilities to manage such waste in an environmentally sound manner.

The primary and most effective disposal method for flammable and toxic organic compounds like this is high-temperature incineration .[7][8]

  • Mechanism of Incineration: Incineration at high temperatures (typically 1,600 to 2,500°F) in a specially designed hazardous waste incinerator breaks down the organic molecules into less harmful components, primarily carbon dioxide and water.[8] The process is highly controlled to ensure complete destruction of the hazardous constituents.[7][8]

While chemical neutralization is a technique used for some amine-containing waste streams, particularly in industrial settings to control pH, it is not a standalone disposal method for a substance with the hazard profile of this compound.[9][10] Neutralization may be a pre-treatment step but the final disposal of the resulting material would still need to comply with hazardous waste regulations.

Part 3: Decision-Making Logic for Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for this compound.

DisposalWorkflow start Start: this compound to be Disposed is_hazardous Is the substance hazardous? start->is_hazardous yes_hazardous Yes (Flammable, Corrosive, Toxic, Aquatic Hazard) is_hazardous->yes_hazardous  Based on analog data no_hazardous No is_hazardous->no_hazardous  Incorrect Path collect_waste Collect in a labeled, compatible hazardous waste container. yes_hazardous->collect_waste improper_disposal Improper Disposal (Drain, Regular Trash) STOP - VIOLATION no_hazardous->improper_disposal segregate_waste Segregate from incompatible materials (acids, oxidizers). collect_waste->segregate_waste store_safely Store in a designated satellite accumulation area. segregate_waste->store_safely spill_kit Ensure spill kit with inert absorbent is available. store_safely->spill_kit contact_ehs Contact licensed hazardous waste disposal service. spill_kit->contact_ehs incineration High-Temperature Incineration at a permitted facility. contact_ehs->incineration

Caption: Disposal decision workflow for this compound.

Part 4: Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[6] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[11] As a generator of hazardous waste, your institution is responsible for ensuring its proper handling and disposal in accordance with these regulations.

Conclusion: A Culture of Safety

The responsible disposal of chemicals like this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.

References

  • Neutralizing Amine. CHIMIART. [Link]

  • Neutralizing Amine | Refinery Chemicals. Chemtex Speciality Limited. [Link]

  • Method for treating an amine-containing waste water. (1991, August 13).
  • Household Hazardous Waste (HHW). (2025, May 15). US EPA. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. (2019, December 31). ResearchGate. [Link]

  • Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. (2024, March 28). Green Chemistry (RSC Publishing). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR), University of Maryland. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • Aliphatic amines from waste polyolefins by tandem pyrolysis, hydroformylation, and reductive amination. (2024, March 28). [Link]

  • 3-Methoxypropylamine. PubChem. [Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. (1982). EPA NEI. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Hazardous Waste. US EPA. [Link]

  • A Citizen's Guide to Incineration. (2012, September). US EPA. [Link]

  • The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. (2013). DTU Research Database. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Aliphatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Analogs: This guide provides essential safety protocols for handling aliphatic amines, with a specific focus on the well-documented hazards of 3-Methoxypropylamine (MOPA, CAS No. 5332-73-0) . Due to a lack of specific public safety data for N-(3-Methoxypropyl)pentan-1-amine, we are using MOPA as a conservative proxy. Its structural similarities—a primary amine and a methoxypropyl group—present a comparable, if not more acute, hazard profile due to the reactivity of the primary amine. This approach ensures a robust and cautious safety framework for researchers handling similar molecules.

The 'Why': Understanding the Hazard Profile

Before we select a single piece of personal protective equipment (PPE), we must first build our protocols on a foundation of risk assessment. The efficacy of any safety plan is not in the equipment itself, but in our understanding of the hazards it protects against. 3-Methoxypropylamine is classified as a hazardous substance presenting multiple, significant risks that dictate our handling procedures.[1]

The primary dangers are:

  • Severe Corrosivity: The compound is designated as Skin Corrosion Category 1A/1B, meaning it can cause severe skin burns and irreversible eye damage upon contact.[2][3][4][5] The amine functionality is caustic and can rapidly destroy tissue. This is the principal driver for our stringent skin and eye protection protocols.

  • Flammability: As a Flammable Liquid Category 3, it has a flashpoint of approximately 32°C (89.6°F).[2] This means it can form ignitable vapor-air mixtures at ambient laboratory temperatures. All handling must be conducted away from ignition sources, utilizing non-sparking tools and properly grounded equipment.[1][6][7]

  • Acute Toxicity & Sensitization: The chemical is harmful if swallowed and can cause an allergic skin reaction (sensitization) upon repeated exposure.[1][2][4][8] Once an individual is sensitized, even minute exposures can trigger a significant allergic response.

Key Hazard and Property Summary
PropertyValue / ClassificationCausality for Safety Protocol
CAS Number 5332-73-0[1][2][8]Ensures correct identification and retrieval of safety data.
GHS Classification Flammable Liquid 3; Skin Corrosion 1A/1B; Eye Damage 1; Acute Toxicity 4 (Oral); Skin Sensitization 1[2][4][8]Forms the basis for all engineering, administrative, and PPE controls.
Appearance Colorless liquid, ammonia-like odor[1][8]The odor is a late-stage warning; do not rely on it for exposure detection.
Flash Point ~32 °C (89.6 °F)Mandates use away from all ignition sources and in well-ventilated areas.
Boiling Point ~118 °C[4]Indicates volatility and the potential for vapor inhalation.
Incompatibilities Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides[1][2]Requires segregated storage and waste streams.
Occupational Exposure Limits Not established by OSHA or NIOSH[9]Demands a conservative approach using engineering controls to minimize any potential exposure.

First Line of Defense: Engineering & Administrative Controls

PPE is always the last line of defense. Before you wear any equipment, you must first mitigate the risk at its source.

  • Primary Engineering Control: All handling of this compound or its analogs must be conducted within a certified chemical fume hood.[6][9] This provides local exhaust ventilation to capture vapors at the source, protecting the user and the general laboratory environment.

  • Administrative Controls: Ensure eyewash stations and safety showers are located in the immediate vicinity of the workstation.[1] All personnel must be trained on the specific hazards of this chemical class and be familiar with the location and operation of emergency equipment. Do not work alone when handling highly corrosive materials.

The 'How': A Multi-Layered PPE Protocol

The selection of PPE is not a checklist; it is an integrated system designed to provide a barrier against the specific hazards identified.

A. Eye and Face Protection: The Non-Negotiable Barrier

Given the risk of severe, irreversible eye damage, eye protection is paramount.

  • Mandatory: Tightly-fitting chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required for all work.[1]

  • Required for Splash Hazard: When transferring liquids, performing reactions, or any task with a potential for splashing, a full-face shield must be worn over the chemical goggles.[4] This protects the entire face from corrosive splashes.

B. Skin and Body Protection: Preventing Corrosive Contact
  • Hand Protection: Handle with chemical-resistant gloves. Nitrile gloves may provide splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate film should be considered. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[5] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A flame-resistant lab coat is required. For larger volume transfers, a chemically resistant apron over the lab coat provides an additional layer of protection. Long pants and closed-toe shoes are mandatory.

C. Respiratory Protection: For Non-Routine and Emergency Situations

Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is critical for non-routine operations or emergencies.

  • Contingency Use: If there is a failure in engineering controls, a significant spill, or if irritation is experienced, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[1] All users who may need to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training.

Procedural Guidance: A Step-by-Step Workflow

This protocol provides a self-validating workflow from preparation to disposal.

Step 1: Pre-Handling Safety Check
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Confirm the location of the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as outlined in Section 3 and the workflow diagram below.

Step 2: Chemical Handling
  • Conduct all transfers and manipulations within the fume hood, keeping the sash at the lowest practical height.

  • Use non-sparking tools and ensure all equipment is properly bonded and grounded to prevent static discharge.[6][7]

  • Keep containers tightly closed when not in use.[2][9]

Step 3: Post-Handling and Decontamination
  • Carefully wipe down the work surface with an appropriate decontaminating solution.

  • Properly doff PPE, removing gloves last and avoiding contact with the outer surface.

  • Wash hands and forearms thoroughly with soap and water after work is complete.[6]

Disposal Plan: Segregation and Compliance

Chemical waste must be handled with the same care as the parent chemical.

  • Waste Stream: this compound and materials contaminated with it are considered hazardous waste.[1][9]

  • Containerization: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., avoid metal for corrosive amines) and be kept tightly sealed except when adding waste.[10]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name.[10]

  • Regulations: Disposal must be carried out in strict accordance with local, regional, and national environmental regulations.[1][10] Do not pour this chemical down the drain.[1]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for ensuring adequate protection when handling corrosive and flammable amines.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_ops Operational Phase cluster_post Post-Operation Phase task_assessment 1. Task Assessment (e.g., Transfer, Reaction) hazard_id 2. Hazard Identification (Corrosive, Flammable, Sensitizer) task_assessment->hazard_id control_select 3. Engineering Control Verification (Certified Fume Hood?) hazard_id->control_select ppe_select 4. Select PPE Based on Hazard control_select->ppe_select Proceed if Yes eye_face Goggles (Mandatory) + Face Shield (Splash Risk) ppe_select->eye_face hand_body Resistant Gloves + FR Lab Coat ppe_select->hand_body resp Respirator (Emergency Only) ppe_select->resp If needed donning 5. Don PPE Correctly eye_face->donning hand_body->donning resp->donning handle 6. Perform Chemical Handling in Fume Hood donning->handle doffing 7. Doff PPE Correctly (Gloves Last) handle->doffing dispose 8. Dispose of Contaminated PPE as Hazardous Waste doffing->dispose wash 9. Wash Hands Thoroughly dispose->wash

Caption: A procedural workflow for risk assessment, PPE selection, and safe handling of hazardous amines.

References

  • SAFETY DATA SHEET (3-Methoxypropylamine) . (2024). Fisher Scientific. [Link]

  • Safety Data Sheet (Cyclohexylamine/Methoxypropylamine mixture) . [Link]

  • 3-Methoxypropylamine . PubChem, National Center for Biotechnology Information. [Link]

  • Occupational Chemical Database . Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet (3-METHOXYPROPYLAMINE, 99.5%) . North Metal and Chemical Company. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration (OSHA). [Link]

  • Permissible Exposure Limits - Annotated Tables . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.